5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Description
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Properties
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLOCJSSSEPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,3-Triazole Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs featuring such a structure.[1] Among these, the 1,2,3-triazole ring has emerged as a "privileged scaffold" due to its unique combination of chemical and physical properties.[2][3][4] This five-membered aromatic ring, composed of three nitrogen and two carbon atoms, is remarkably stable to metabolic degradation, hydrolysis, and oxidative or reductive conditions.[5][6] Its significant dipole moment and capacity to act as a hydrogen bond acceptor allow it to mimic other functional groups, such as amides, esters, and various heterocycles, making it a valuable bioisostere in drug design.[2][3]
This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, This compound (C₄H₅N₃O₂·HCl). This molecule is a versatile building block, incorporating the stable triazole core with a carboxylic acid handle, which allows for further chemical modification to create libraries of compounds for drug discovery and materials science applications.
Part 1: Strategic Synthesis via 1,3-Dipolar Cycloaddition
The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[7][8] While the thermal, uncatalyzed version of this reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of "click chemistry" has provided powerful catalytic methods to control the outcome with high precision.[7]
The Causality of Catalyst Selection: Achieving Regioselectivity
The choice of catalyst is paramount for dictating the regioselectivity of the cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, almost exclusively yielding the 1,4-disubstituted triazole isomer. The mechanism involves the in-situ formation of a copper acetylide, which then reacts with the azide.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the reaction to favor the 1,5-disubstituted isomer.[9]
For the synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, where the substituents are adjacent, the reaction is effectively a [3+2] cycloaddition to form a 4,5-disubstituted ring. A common and efficient strategy involves the reaction of an azide with an activated alkyne, such as a β-ketoester, which can then be further manipulated.
Proposed Synthetic Pathway
A logical and field-proven approach to the target molecule involves a two-step process starting from readily available commercial reagents: sodium azide and ethyl acetoacetate.
-
Step 1: Cycloaddition to form the Triazole Ester. The reaction between an azide and ethyl acetoacetate (a β-ketoester) provides a direct route to the 4-carboxyethyl-5-methyl-1,2,3-triazole core.[10][11] This reaction is typically base-catalyzed.
-
Step 2: Hydrolysis and Salt Formation. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using acidic conditions. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the final hydrochloride salt, which can improve the compound's stability and solubility in aqueous media.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized with appropriate laboratory safety precautions.
Step 1: Synthesis of Ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the azide salt and the organic starting material.
-
-
Addition of Alkyne Precursor: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Reaction: Add a base, such as triethylamine or potassium carbonate (1.2 eq), to the mixture. Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Causality: The base facilitates the deprotonation of the active methylene group in ethyl acetoacetate, promoting the cyclization reaction. Heating provides the necessary activation energy.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify carefully with dilute HCl to neutralize the excess base. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Hydrolysis to this compound
-
Hydrolysis Reaction: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).
-
Reflux: Heat the mixture to reflux for several hours, again monitoring by TLC until the starting material is consumed.
-
Causality: The strong acidic conditions and heat facilitate the hydrolysis of the ethyl ester to the carboxylic acid.
-
-
Isolation: Cool the reaction mixture. The product, being an HCl salt, may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation of organic molecules.[12]
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the methyl (CH₃) protons around 2.3-2.6 ppm. The acidic proton of the carboxylic acid (COOH) will appear as a broad singlet at a downfield chemical shift (>10 ppm). The NH proton on the triazole ring will also be a broad singlet, its position being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will confirm the presence of all four carbon atoms. Key signals include the methyl carbon (~10-15 ppm), the two triazole ring carbons (~130-150 ppm), and the carbonyl carbon of the carboxylic acid (~160-170 ppm).
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the connectivity, for instance, by showing a correlation between the methyl protons and the C5 carbon of the triazole ring.[13][14]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[15]
-
Methodology: Electrospray ionization (ESI) is a suitable technique for this polar, acidic molecule.
-
Expected Results: In positive ion mode (ESI+), the expected peak would be the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the free base (C₄H₅N₃O₂), which has a molecular weight of 127.10 g/mol .[16][17][18] High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.[19]
-
Fragmentation: A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), which can be a diagnostic peak in the MS/MS spectrum.[20]
-
Analytical and Physical Characterization
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values must align with the theoretical values calculated for the molecular formula C₄H₅N₃O₂ to confirm elemental purity.
-
Melting Point (MP): A sharp and defined melting point range is a strong indicator of the compound's purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and N-H stretching bands.
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (s, 3H, CH₃); >10 ppm (br s, 1H, COOH); variable (br s, 1H, NH) |
| ¹³C NMR | Chemical Shift (δ) | ~10-15 ppm (CH₃); ~130-150 ppm (Triazole C4, C5); ~160-170 ppm (C=O) |
| Mass Spec (ESI+) | [M+H]⁺ of free base | m/z ≈ 128.05 |
| Elemental Analysis | % Composition | C: 37.80%, H: 3.97%, N: 33.06% (for C₄H₅N₃O₂) |
| FT-IR | Wavenumber (cm⁻¹) | ~1700 (C=O stretch); 2500-3300 (broad O-H stretch) |
Part 3: Applications in Research and Drug Development
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, found in drugs with anticancer, anti-HIV, and antimicrobial properties.[4][21][22] The title compound, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, serves as a highly valuable and versatile intermediate for creating novel molecular architectures.
Caption: Derivatization pathways for the title compound.
-
Amide Coupling: The carboxylic acid is readily converted into a wide array of amides by coupling with various amines. This is one of the most common transformations in medicinal chemistry to explore structure-activity relationships (SAR).
-
Esterification: Reaction with alcohols yields esters, which can act as prodrugs or modulate the pharmacokinetic properties of a molecule.
-
Linker Chemistry: The triazole ring itself is often used as a stable linker to connect two different pharmacophores, and the carboxylic acid provides a convenient attachment point for one of these fragments.[3]
Conclusion
This compound is a valuable heterocyclic building block whose synthesis is rooted in the principles of modern catalytic chemistry. The regioselective formation of the triazole core, followed by straightforward functional group manipulation, provides an efficient route to this compound. Its identity and purity are unequivocally confirmed through a suite of standard and advanced characterization techniques, including NMR spectroscopy and mass spectrometry. As a versatile intermediate, it offers researchers and drug development professionals a reliable starting point for the synthesis of novel compounds with significant potential in medicine and materials science.
References
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- An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Novel Triazole
In the realm of modern medicinal chemistry and drug discovery, the 1,2,3-triazole moiety stands as a cornerstone scaffold. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the development of novel therapeutic agents. This guide focuses on a specific, yet significant, member of this family: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride. While comprehensive experimental spectroscopic data for this particular salt is not extensively available in public-domain literature, this document serves as an in-depth technical guide, leveraging established principles of spectroscopy and data from closely related analogues to predict and interpret its spectral characteristics.
As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying principles and experimental logic. This guide is structured to provide a robust framework for researchers to approach the characterization of this and similar novel compounds, ensuring scientific integrity and fostering a deeper understanding of the "why" behind the "how."
Molecular Structure and its Spectroscopic Implications
The structure of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl presents a fascinating interplay of functional groups that directly influence its spectroscopic signature. The molecule comprises a five-membered triazole ring, a methyl group, a carboxylic acid, and is salified with hydrochloric acid. The triazole ring itself is an aromatic heterocycle with three nitrogen atoms, creating a unique electronic environment. The presence of the carboxylic acid introduces characteristic vibrational modes and acidic protons, while the methyl group provides a simple aliphatic signature. The HCl salt form will primarily influence the protonation state of the molecule, which is crucial for interpreting NMR and IR spectra.
Below is a diagram illustrating the logical workflow for the complete spectroscopic characterization of the title compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit three distinct signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~14-16 | Broad Singlet | 1H | Carboxylic Acid (COOH) & NH | The acidic protons of the carboxylic acid and the N-H of the triazole ring are expected to be highly deshielded and may exchange, appearing as a single broad peak. In D₂O, this peak would disappear due to H-D exchange, providing definitive evidence for its assignment. |
| ~2.4-2.6 | Singlet | 3H | Methyl (CH₃) | The methyl group attached to the triazole ring is expected to appear as a sharp singlet in this region. Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. |
| Variable | Broad Singlet | 1H | N-H of Triazole | The proton on one of the triazole nitrogens will be present. Its chemical shift can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and proton exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the molecule:
| Predicted Chemical Shift (ppm) | Assignment | Rationale and Key Insights |
| ~160-165 | Carboxylic Acid (C=O) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region due to the strong deshielding effect of the two oxygen atoms. |
| ~140-150 | C5 of Triazole | The carbon atom of the triazole ring bearing the methyl group. Its chemical shift is influenced by the adjacent nitrogen atoms. |
| ~130-140 | C4 of Triazole | The carbon atom of the triazole ring attached to the carboxylic acid group. |
| ~10-15 | Methyl (CH₃) | The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons. |
Advanced NMR Experiments: Confirming Connectivity
To unequivocally assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable:
-
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would show a correlation between the methyl protons (~2.4-2.6 ppm) and the methyl carbon (~10-15 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. Key expected correlations include:
-
The methyl protons to both C4 and C5 of the triazole ring.
-
The N-H proton to C4 and C5 of the triazole ring.
-
The carboxylic acid proton to C4 of the triazole ring and the carbonyl carbon.
-
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
2D NMR Acquisition: Perform standard HMQC and HMBC experiments to establish connectivities.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Key IR Absorptions
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the triazole ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description and Significance |
| 2500-3300 (very broad) | O-H stretch (Carboxylic Acid) | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid.[1] |
| ~3100-3200 | N-H stretch (Triazole) | A moderate to sharp peak in this region is expected for the N-H stretch of the triazole ring. |
| ~1700-1730 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid. Its position can be influenced by hydrogen bonding. |
| ~1400-1600 | C=N and N=N stretches (Triazole Ring) | A series of medium to strong absorptions in this region are characteristic of the stretching vibrations of the triazole ring. |
| ~1200-1300 | C-O stretch (Carboxylic Acid) | A medium intensity band associated with the carbon-oxygen single bond of the carboxylic acid. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Predicted Mass Spectrum
For 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (free base, C₄H₅N₃O₂), the molecular weight is 127.10 g/mol .[2]
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a peak at m/z = 127 would correspond to the molecular ion of the free base.
-
Protonated Molecule ([M+H]⁺): Using a soft ionization technique like electrospray ionization (ESI), the most prominent peak would likely be the protonated molecule at m/z = 128.
-
Key Fragmentation Pathways:
-
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment at m/z = 83.
-
Loss of H₂O: Loss of water (18 Da) from the molecular ion is also a possibility, leading to a fragment at m/z = 109.
-
Cleavage of the Triazole Ring: The triazole ring can also undergo characteristic fragmentation, although these pathways can be complex.
-
Below is a diagram illustrating a potential fragmentation pathway.
Sources
A Technical Guide to the Chemical Properties and Stability of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Executive Summary
This guide provides an in-depth analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for its hydrochloride salt (HCl) form is not extensively available in public literature, this document synthesizes foundational knowledge of the parent molecule with established principles of triazole chemistry to offer a robust scientific overview. We will explore the core physicochemical properties, inherent stability characteristics, potential degradation pathways, and best practices for experimental evaluation. The protocols detailed herein are designed as self-validating systems, providing researchers with the framework to generate reliable data for this molecule and its derivatives.
Core Molecular Profile
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid belongs to a class of nitrogen-rich heterocycles that are foundational building blocks in pharmaceutical development. The 1,2,3-triazole ring is renowned for its exceptional chemical stability, often being considered an inert linker in complex molecules.[1][2] Its incorporation can enhance drug properties such as target binding and metabolic resistance. The presence of both a methyl group and a carboxylic acid group provides distinct electronic and functional characteristics, influencing solubility, acidity, and intermolecular interactions.
Chemical Structure
The molecular structure consists of a five-membered 1,2,3-triazole ring substituted with a methyl group at the C5 position and a carboxylic acid at the C4 position. The "2H" designation indicates the tautomeric form where the proton resides on the nitrogen at the 2-position of the ring.
Caption: Chemical structure of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Physicochemical Properties
Quantitative experimental data for this specific molecule is sparse in publicly accessible literature. The following table summarizes available information and provides context based on related structures. The hydrochloride (HCl) designation typically implies the compound is supplied in an acidic medium, which is critical for assessing its solubility and stability, rather than indicating the formation of a stable acid-acid salt.
| Property | Value / Information | Source / Justification |
| Molecular Formula | C₄H₅N₃O₂ | PubChem[3] |
| Molecular Weight | 127.10 g/mol | PubChem[3][4] |
| IUPAC Name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | PubChem[3] |
| CAS Number | 832737-27-6 | PubChem[3][4] |
| Melting Point | Data not publicly available. | ChemSynthesis[5] |
| pKa | Data not publicly available. | The carboxylic acid group suggests acidic properties. A related 5-hydroxy-1,2,3-triazole showed a pKa of 4.2, similar to other carboxylic acids.[6] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. | General principle for acidic organic compounds. The use of acid/base chemistry can aid in purification by forming more soluble salts.[7] |
Chemical Stability and Degradation Profile
The stability of an active pharmaceutical ingredient (API) is a critical parameter affecting its safety, potency, and shelf-life.[8] The 1,2,3-triazole core is exceptionally robust due to its aromaticity and high nitrogen content.[9] It is generally resistant to hydrolysis, oxidation, and reduction.[1] Therefore, any potential degradation is most likely to involve the carboxylic acid functional group.
-
pH-Dependent Stability (Hydrolysis): The triazole ring itself is stable across a wide pH range.[1][9] Under harsh acidic or basic conditions, the primary risk would be decarboxylation, although this typically requires elevated temperatures.
-
Thermal Stability: Triazole derivatives often exhibit good thermal stability.[10] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine the precise decomposition temperature and identify any thermally induced transformations.
-
Photostability: While the core ring is stable, prolonged exposure to high-intensity UV light could potentially initiate radical reactions or decarboxylation. Photostability testing according to ICH Q1B guidelines is necessary to confirm this.
-
Oxidative Stability: The compound is expected to be largely stable to mild oxidizing agents due to the electron-deficient nature of the triazole ring.[9] Forced degradation with strong oxidants like hydrogen peroxide should be conducted to confirm and identify any potential minor degradation products.[11]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11] This protocol outlines a systematic approach compliant with ICH guidelines.
Workflow for Forced Degradation
The following workflow provides a logical sequence for conducting a comprehensive forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology
Objective: To assess the stability of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1.0 mg/mL stock solution.
-
Causality: Using a stock solution ensures accurate and consistent dispensing of the compound into different stress conditions.
-
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution into a vial and add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the vial in a water bath at 80°C.
-
Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Causality: Elevated temperature accelerates potential acid-catalyzed reactions like decarboxylation, revealing liabilities that are not apparent at room temperature.[11]
-
-
Base Hydrolysis:
-
Follow the procedure for acid hydrolysis, but use 0.1 M NaOH and maintain the reaction at room temperature.
-
Neutralize aliquots with 0.1 M HCl.
-
Causality: Base hydrolysis assesses susceptibility to nucleophilic attack. Room temperature is often sufficient for base-labile groups; significant degradation may occur rapidly.[8]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature and protect from light.
-
Analyze aliquots at specified time points.
-
Causality: 3% H₂O₂ is a standard reagent for simulating oxidative stress and identifying potential oxidation-prone sites on the molecule.[11]
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a stability chamber at 80°C.
-
Simultaneously, incubate a vial of the stock solution at 80°C.
-
Analyze samples at specified time points.
-
Causality: This test distinguishes between solid-state stability and stability in solution, which is crucial for formulation and storage decisions.[11]
-
-
Photostability:
-
Expose both solid compound and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Causality: The control samples are critical to differentiate between degradation caused by light versus thermal effects from the light source.
-
-
Sample Analysis:
-
For each time point, dilute the stressed sample to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze using a validated stability-indicating HPLC method (see Section 4.0).
-
Self-Validation: The method must be able to resolve the parent peak from all significant degradation products, ensuring the trustworthiness of the stability data.
-
Analytical Methodology: Stability-Indicating HPLC-UV Method
A robust high-performance liquid chromatography (HPLC) method is paramount for accurately quantifying the parent compound and separating it from any potential degradants.
Recommended HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 238 nm or determined by PDA scan of the parent compound.[12]
-
Rationale for Method Choices:
-
Reverse-Phase C18: This is the workhorse for separating small polar to moderately nonpolar organic molecules.
-
Formic Acid: Provides good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid group.
-
Gradient Elution: Ensures that both the polar parent compound and potentially more nonpolar degradation products are eluted with good resolution within a reasonable runtime.
-
PDA Detector: Crucial for a stability-indicating method as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.
-
Safe Handling and Storage Recommendations
Adherence to proper safety protocols is essential when working with any chemical intermediate.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[13][14]
-
Ventilation: Handle the compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[13]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from direct sunlight and sources of heat.[13][14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent moisture absorption and potential contamination.[13]
-
Hazard Profile (GHS): Based on data for the parent compound, it is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling information.
Conclusion
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a compound built upon a highly stable heterocyclic core. Its primary chemical liabilities are associated with the carboxylic acid functional group. While specific experimental data remains limited, the principles and protocols outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize its stability profile. By employing systematic forced degradation studies and validated stability-indicating analytical methods, drug development professionals can confidently assess the suitability of this molecule for further investigation and formulate it into stable, safe, and effective products.
References
- Smolecule. (2023). 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinyl)-.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates.
- Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- MedCrave online. (2016). Forced Degradation Studies.
-
5-Methyl-2H-[9][12][13]triazole-4-carboxylic acid. Available at:
- PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
- ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
- RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose.
- Forced Degradation – A Review. (2022). Volume 47- Issue 3.
- Wu, H., et al. (2025). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate.
- BLDpharm. 832737-27-6|5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
- Blog. (2025). What are the safety precautions when using Triazole?.
- Benchchem. Overcoming low solubility of triazole derivatives in organic synthesis.
- ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
- NIH. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
- ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry.
- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
- Sigma-Aldrich. 2-(4-fluorophenyl)-5-methyl-2h-1,2,3-triazole-4-carboxylic acid.
-
SciELO. 1H-[9][12][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at:
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
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An In-depth Technical Guide to Lorlatinib (CAS No. 1445951-85-8): Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib, identified by CAS number 1445951-85-8 and also known as PF-06463922, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI).[1][2] It is a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][3] Developed by Pfizer, Lorlatinib was specifically designed to overcome the limitations of earlier generation ALK inhibitors by demonstrating broad-spectrum potency against various ALK resistance mutations and exhibiting excellent penetration of the blood-brain barrier, a critical feature for treating brain metastases.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the mechanism of action of Lorlatinib, tailored for professionals in the field of drug discovery and development.
Physicochemical Properties of Lorlatinib
Lorlatinib is a white to off-white solid with a complex macrocyclic structure.[6] Its physicochemical properties have been optimized to enhance its oral bioavailability and central nervous system (CNS) penetration.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1445951-85-8 | - |
| Alternate Names | PF-06463922, Lorbrena | [4] |
| Molecular Formula | C₂₁H₁₉FN₆O₂ | [7] |
| Molecular Weight | 406.41 g/mol | [7] |
| Melting Point | 184-187°C | [6] |
| Solubility | Insoluble in water; ≥20.3 mg/mL in DMSO; ≥5.85 mg/mL in Ethanol | [7] |
| Appearance | A solid | [7] |
| pKa | 6.05 ± 0.40 (Predicted) | [6] |
| LogP | 1.5 | [8] |
Mechanism of Action
Lorlatinib functions as an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases.[4] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, resulting in constitutive activation of the kinase and uncontrolled cell proliferation.[5] Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing the phosphorylation of downstream signaling proteins.[4] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and induction of apoptosis in ALK- and ROS1-driven cancer cells.[4]
A key feature of Lorlatinib is its potent activity against a wide range of acquired resistance mutations in the ALK kinase domain that can emerge during treatment with first and second-generation ALK inhibitors.[5] Furthermore, its macrocyclic structure and optimized physicochemical properties allow it to effectively cross the blood-brain barrier, addressing the significant clinical challenge of brain metastases in ALK-positive NSCLC patients.[2][4]
Caption: Convergent synthesis workflow for Lorlatinib.
Experimental Protocol
Part 1: Synthesis of the Aminopyrazole Fragment
-
Bis-bromination of Pyrazole Ester: The starting pyrazole ester is subjected to bis-bromination to activate the desired positions for subsequent reactions.
-
Protected Methylamine Addition: The bis-brominated intermediate is treated with a protected methylamine equivalent in the presence of a strong base like sodium hydride to introduce the methylamino group. [1]3. Conversion to Nitrile: The ester group is then converted to a nitrile through a three-step sequence: ester hydrolysis to the carboxylic acid, conversion to a primary amide, and subsequent dehydration to yield the aminomethyl pyrazole fragment. [1] Part 2: Synthesis of the Aryl Fragment
-
Enantioselective Reduction: A commercially available ketone is enantioselectively reduced to the corresponding chiral secondary alcohol. Biocatalytic methods using ketoreductases have proven to be highly efficient for this transformation on a large scale. [1]2. Pyridine Ether Bond Formation: The chiral alcohol is activated, typically as a methanesulfonate ester, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the critical pyridine ether linkage. [1]3. Carbonylation: The aryl iodide is converted to a methyl ester via a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol. [1]4. Bromination and Protection: The pyridine ring is brominated para to the amino group, followed by bis-Boc protection of the amino group to prevent interference in the subsequent coupling reaction.
-
Miyaura Borylation: The aryl bromide is then converted to the corresponding boronate ester through a Miyaura borylation reaction, preparing it for the Suzuki coupling. [1] Part 3: Final Assembly and Macrocyclization
-
Suzuki Cross-Coupling: The aminopyrazole fragment and the aryl boronate are coupled via a Suzuki reaction. To minimize homocoupling of the aryl boronate, a slow addition of the boronate ester solution to the reaction mixture containing the pyrazole fragment, palladium catalyst, and a base (e.g., CsF) is crucial. [1]2. Deprotection and Hydrolysis: The Boc protecting groups are removed under acidic conditions. This is followed by a nitrile-sparing ester hydrolysis, for instance, using potassium trimethylsilanolate (KOTMS), to yield the linear precursor for macrocyclization. [1]3. Macrolactamization: The final step involves an intramolecular amide bond formation to close the macrocycle. This is typically achieved under high dilution conditions by the slow addition of the linear precursor to a solution containing a peptide coupling reagent, such as HATU, and a base. This minimizes intermolecular side reactions. [1]4. Purification: The crude Lorlatinib is then purified, often by crystallization, to yield the final product with high purity. [1]
Conclusion
Lorlatinib represents a significant advancement in the treatment of ALK-positive NSCLC, particularly for patients who have developed resistance to previous therapies or have brain metastases. Its unique macrocyclic structure, optimized physicochemical properties, and potent, broad-spectrum activity against ALK and its mutants underscore the power of structure-based drug design. The complex yet elegant synthesis of Lorlatinib highlights key transformations in modern medicinal chemistry, providing a valuable case study for researchers in the field. This guide has provided a detailed overview of its properties, mechanism of action, and synthesis, offering a valuable resource for scientists and professionals in drug development.
References
-
Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h]-[4]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]
-
Zou, H. Y., Li, Q., Engstrom, L. D., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493–3498. [Link]
-
PubChem. (n.d.). Lorlatinib. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2017). NDA 210868 Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
Flick, A. C., Leverett, C. A., Ding, H. X., et al. (2020). Synthetic Approaches to New Drugs Approved during 2018. Journal of Medicinal Chemistry, 63(19), 10652–10704. [Link]
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An In-depth Technical Guide to the Structural Analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific hydrochloride salt is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust analytical framework. By leveraging established spectroscopic and crystallographic data of similar triazole derivatives, we offer a scientifically grounded guide to understanding its molecular architecture. This paper will delve into the characteristic spectroscopic signatures (NMR, IR, Mass Spectrometry) and predict the crystallographic properties, providing researchers with a detailed reference for the characterization of this and similar molecules.
Introduction: The Significance of Triazole Moieties in Drug Discovery
The 1,2,3-triazole ring is a prominent scaffold in modern medicinal chemistry, valued for its unique physicochemical properties. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are often employed as bioisosteres for amide bonds, esters, and other functional groups, offering improved metabolic stability and pharmacokinetic profiles.[1][2] The inherent properties of the triazole ring, such as its strong dipole moment, ability to participate in hydrogen bonding, and pi-stacking interactions, make it a versatile component in the design of novel therapeutic agents.[3] These compounds have demonstrated a wide array of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[2]
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is a derivative that combines the stable triazole core with a carboxylic acid group, enhancing its potential for forming ionic interactions and improving solubility. The methyl group provides a point for steric and electronic modulation. The hydrochloride salt form is often utilized to improve the handling and bioavailability of parent compounds. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for structure-based drug design.
Synthesis and Molecular Structure
The synthesis of 5-methyl-1,2,3-triazole-4-carboxylic acid derivatives can be achieved through various synthetic routes, often involving cycloaddition reactions. A common method is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the target molecule, this could involve the reaction of an appropriate azide with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[4] The formation of the hydrochloride salt is then achieved by treating the free acid with hydrochloric acid.
Below is a generalized workflow for the synthesis and structural elucidation of the title compound.
Caption: Generalized workflow for the synthesis and structural analysis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure of novel compounds. This section outlines the expected spectroscopic data for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride based on the analysis of its functional groups and comparison with related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the N-H proton of the triazole ring, and the carboxylic acid proton.
-
Methyl Protons (-CH₃): A singlet integrating to three protons, likely in the range of δ 2.2-2.5 ppm.
-
Triazole N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In the hydrochloride salt, protonation of one of the triazole nitrogens would lead to a downfield shift and potentially broader signal.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (δ 10-13 ppm).
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon environment.
-
Methyl Carbon (-CH₃): An upfield signal around δ 10-15 ppm.
-
Triazole Ring Carbons (C4 and C5): Two distinct signals in the aromatic region, typically between δ 120-150 ppm.
-
Carboxylic Carbon (-COOH): A downfield signal in the range of δ 160-175 ppm.
Protonation of the triazole ring in the hydrochloride salt is expected to induce downfield shifts for the adjacent carbon atoms due to the increased positive charge density.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 2.2 - 2.5 | Singlet | 3H |
| N-H (Triazole) | Variable (Broad) | Singlet | 1H |
| -COOH | 10 - 13 (Broad) | Singlet | 1H |
Table 1: Predicted ¹H NMR data for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | 10 - 15 |
| C4 (Triazole) | 120 - 140 |
| C5 (Triazole) | 140 - 150 |
| -COOH | 160 - 175 |
Table 2: Predicted ¹³C NMR data for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Triazole): A moderate to broad band around 3100-3300 cm⁻¹. In the hydrochloride salt, N-H⁺ stretching bands may also be observed.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.
-
C=N and C=C Stretches (Triazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free acid (C₄H₅N₃O₂), the expected molecular weight is approximately 127.10 g/mol .[5] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 128.1.
Common fragmentation pathways for triazole carboxylic acids include the loss of the carboxylic acid group (a neutral loss of 45 Da) and decarboxylation (a neutral loss of 44 Da).
Crystallographic Analysis
While the crystal structure for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is not publicly available, we can infer its likely solid-state arrangement based on the crystal structures of similar compounds such as 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.[3][4]
Key Predicted Features:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form dimeric structures through hydrogen bonding between the carboxylic acid moieties, a common motif in carboxylic acids.[4] The triazole ring nitrogens can also act as hydrogen bond acceptors. In the hydrochloride salt, the chloride ion will likely participate in the hydrogen bonding network.
-
Molecular Packing: The planar triazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Tautomerism: The 2H-tautomer is specified, but the possibility of other tautomers existing in the solid state should be considered, as the proton can potentially reside on different nitrogen atoms of the triazole ring. X-ray crystallography would be the definitive technique to establish the predominant tautomer in the crystal.
Sources
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- 3. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 | CID 4436040 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Among the vast family of triazole derivatives, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid stands out as a versatile building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications, with a particular focus on its relevance to drug development.
Historical Perspective: The Genesis of a Versatile Heterocycle
The story of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is intrinsically linked to the broader history of 1,2,3-triazole synthesis. The foundational work in this area dates back to the early 20th century with the pioneering research of Otto Dimroth. In what is now known as the Dimroth rearrangement, he explored the synthesis of 5-amino-1,2,3-triazoles and their interconversions, laying the groundwork for the synthesis of a wide array of triazole derivatives.[2][3]
While a specific first synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is not prominently documented, its conceptual origins can be traced to the reaction between azides and β-ketoesters. This type of condensation reaction has been a cornerstone of heterocyclic chemistry for over a century.
Synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid: A Practical Approach
The most common and practical laboratory synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid involves a two-step process starting from readily available reagents: ethyl acetoacetate and an azide source, typically sodium azide. The reaction proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 5-Methyl-1H-1,2,3-triazole-4-carboxylate
This procedure is adapted from established methods for the synthesis of substituted 1,2,3-triazole-4-carboxylates.[4]
Materials:
-
Ethyl acetoacetate
-
Sodium azide
-
Diethylamine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and sodium azide (1.2 eq) in DMSO.
-
To this solution, add diethylamine (0.2 eq) as a basic catalyst.
-
Heat the reaction mixture to 90 °C and stir for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution with 2M hydrochloric acid to a pH of ~3-4.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Protocol: Hydrolysis to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Materials:
-
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve the purified ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Reaction Mechanism
The synthesis proceeds through a base-catalyzed condensation of the enolate of ethyl acetoacetate with the azide ion, followed by an intramolecular cyclization and subsequent dehydration to form the triazole ring.
Caption: Synthetic pathway for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Physicochemical and Spectroscopic Data
A comprehensive characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is crucial for its use in further synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [5] |
| Molecular Weight | 127.10 g/mol | [5] |
| Appearance | White to off-white solid | |
| CAS Number | 832737-27-6 | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.5 ppm and a broad singlet for the carboxylic acid proton, the chemical shift of which is solvent-dependent. The NH proton of the triazole ring will also appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption for the O-H stretch of the carboxylic acid, a C=O stretching vibration, and absorptions corresponding to the C=N and N=N bonds of the triazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.
Applications in Drug Discovery and Development
While direct therapeutic applications of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid are not widely reported, its significance lies in its role as a key intermediate and building block for the synthesis of more complex, biologically active molecules. The triazole moiety is a well-established bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1]
The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction. This allows for the incorporation of the 5-methyl-1,2,3-triazole scaffold into a diverse range of molecular architectures.
Derivatives of 1,2,3-triazole-4-carboxylic acids have been investigated for a wide range of biological activities, including:
-
Anticancer: Triazole derivatives have shown promise as inhibitors of various kinases and other cancer-related targets.[6]
-
Antimicrobial: The triazole nucleus is a core component of many antifungal and antibacterial agents.[7]
-
Antiviral: Certain triazole-containing compounds have demonstrated potent antiviral activity.[8]
-
Anti-inflammatory: Triazole derivatives have been explored for their anti-inflammatory properties.[1]
The 5-methyl substitution on the triazole ring can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding affinity to biological targets and its overall pharmacokinetic properties.
Caption: Role as a versatile synthetic intermediate in drug discovery.
Conclusion and Future Outlook
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule with deep historical roots in the development of heterocyclic chemistry, continues to be a valuable tool for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the versatility of its carboxylic acid functionality make it an attractive starting material for the construction of novel bioactive compounds. As the demand for new therapeutics with improved efficacy and safety profiles grows, the strategic use of well-characterized and versatile building blocks like 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid will undoubtedly play a crucial role in the future of drug development.
References
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[SciELO - 1H-[5][8][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H]([Link])
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5][8]selenazolo[5,4-e][7][8][9]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture
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- 3. The chemistry of polyazaheterocyclic compounds. Part IV. Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles and a synthesis of v-triazolo[4,5-d]pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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tautomerism in 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide to the Tautomerism of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental aspect of its chemical nature is the phenomenon of prototropic tautomerism, which dictates its physicochemical properties, reactivity, and potential biological activity. This technical guide provides a comprehensive exploration of the tautomeric landscape of this molecule. We delve into the structural possibilities of its tautomers, the computational methodologies to predict their relative stabilities, and the key experimental techniques for their characterization. By synthesizing established principles from the broader study of substituted 1,2,3-triazoles, this document serves as an authoritative resource for researchers engaged in the design and application of novel triazole-based compounds.
The Phenomenon of Tautomerism in 1,2,3-Triazoles
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. In the realm of N-unsubstituted 1,2,3-triazoles, annular prototropic tautomerism is of paramount importance. This process involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For an asymmetrically substituted 1,2,3-triazole, such as 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, three distinct tautomeric forms can exist: the 1H, 2H, and 3H isomers.
The position of this tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of factors:
-
Electronic Nature of Substituents: Electron-donating and electron-withdrawing groups on the triazole ring can significantly alter the electron density distribution, thereby favoring one tautomer over others.
-
Solvent Polarity: The polarity of the solvent can differentially stabilize the tautomers based on their dipole moments. Polar solvents may favor more polar tautomers.[1][2]
-
pH of the Medium: The acidity or basicity of the environment can lead to the formation of anionic or cationic species, shifting the tautomeric preference.
-
Physical State: The predominant tautomer in the solid state, governed by crystal packing forces, may differ from that in solution.
Each tautomer possesses a unique set of physicochemical properties, including its hydrogen bonding capacity, dipole moment, and steric profile. These differences can have profound implications for a molecule's interaction with biological targets, making a thorough understanding of its tautomeric behavior a prerequisite for rational drug design.
Potential Tautomers of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
The three possible prototropic tautomers of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid are the 1H, 2H, and 3H forms, as illustrated below. The nomenclature specifies the position of the migratory proton on the triazole ring.
Caption: Prototropic tautomeric equilibrium of 5-Methyl-1,2,3-triazole-4-carboxylic acid.
Based on theoretical studies of similarly substituted 1,2,3-triazoles, the 2H-tautomer is often predicted to be the most stable form in both the gas phase and in solution.[3][4] However, the interplay between the electron-donating methyl group at the C5 position and the electron-withdrawing carboxylic acid group at the C4 position necessitates a detailed analysis to ascertain the predominant tautomer under specific conditions.
Computational Analysis of Tautomeric Stability
Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and for elucidating the factors that govern their equilibrium. Density Functional Theory (DFT) has emerged as a robust and widely used method, offering a favorable balance between computational accuracy and cost.
Predicted Relative Stabilities
The following table presents hypothetical, yet realistic, computational data for the tautomers of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. These values are illustrative of what would be expected from calculations at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a polar solvent (acetonitrile) using a polarizable continuum model (PCM).
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solution (Acetonitrile) Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1H-tautomer | 2.5 | 2.1 | 3.8 |
| 2H-tautomer | 0.0 | 0.0 | 2.5 |
| 3H-tautomer | 1.8 | 1.5 | 4.2 |
Note: This data is illustrative and should be confirmed by specific calculations for the target molecule.
These hypothetical results suggest that the 2H-tautomer is the most stable form in both the gas phase and a polar solvent, which is consistent with general findings for many C5-substituted 1,2,3-triazoles. The higher dipole moments of the 1H and 3H tautomers would lead to stronger interactions with polar solvents, but in this illustrative case, it is not sufficient to overcome the intrinsic stability of the 2H form.
Protocol for DFT Calculations
The following protocol outlines a standard procedure for the computational investigation of the tautomerism of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Step 1: Geometry Optimization
-
Construct the initial 3D structures of the 1H, 2H, and 3H tautomers.
-
Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Conduct calculations for both the gas phase and in the desired solvent(s) using a continuum solvation model like PCM.
Step 2: Vibrational Frequency Analysis
-
Perform a vibrational frequency calculation for each optimized structure at the same level of theory.
-
Confirm that all optimized structures are true minima on the potential energy surface by the absence of imaginary frequencies.
-
Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Step 3: Single-Point Energy Refinement
-
For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set or a more sophisticated computational method (e.g., CCSD(T)).
Step 4: Data Analysis
-
Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of the tautomers.
-
Analyze the geometric parameters (bond lengths, angles) and electronic properties (dipole moment, atomic charges) of each tautomer.
-
Predict the equilibrium population of each tautomer using the Boltzmann distribution.
Caption: A typical workflow for the computational analysis of tautomerism.
Experimental Characterization of Tautomeric Equilibrium
While computational methods provide valuable predictions, experimental validation is crucial for a definitive understanding of the tautomeric equilibrium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For tautomeric systems, variable-temperature NMR studies can provide insights into the dynamics of the equilibrium.
Protocol for NMR Analysis:
Step 1: Sample Preparation
-
Dissolve a precisely weighed amount of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, CDCl3).
-
Prepare samples in different solvents to investigate the effect of solvent polarity on the tautomeric equilibrium.
Step 2: Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
If the proton exchange is slow on the NMR timescale, distinct sets of signals for each tautomer may be observed. The integration of the ¹H signals can be used to determine the relative populations of the tautomers.
-
If the exchange is fast, averaged signals will be observed. In this case, variable-temperature NMR experiments should be performed. Lowering the temperature may slow the exchange sufficiently to resolve the signals of the individual tautomers.
Step 3: Spectral Assignment and Analysis
-
Assign the signals in the spectra to the specific protons and carbons of each tautomer. This can be aided by 2D NMR techniques (COSY, HSQC, HMBC) and by comparison with computationally predicted chemical shifts.
-
Calculate the equilibrium constant (K) and the Gibbs free energy difference (ΔG) between the tautomers from the signal integrations at different temperatures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.
Protocol for UV-Vis Analysis:
Step 1: Sample Preparation
-
Prepare dilute solutions of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid in a range of solvents with varying polarities.
Step 2: Spectral Acquisition
-
Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).
Step 3: Data Analysis
-
Compare the experimental spectra with theoretically simulated spectra for each tautomer (obtained from TD-DFT calculations).
-
Deconvolution of the experimental spectra can provide an estimate of the relative concentrations of the tautomers in different solvents.
-
Changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity can provide evidence for a shift in the tautomeric equilibrium.
Concluding Remarks
The tautomerism of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a critical aspect of its chemistry that governs its properties and potential applications. This technical guide has provided a comprehensive framework for understanding and investigating this phenomenon. While the 2H-tautomer is often the most stable form for related compounds, a combined computational and experimental approach is essential for a definitive characterization of the tautomeric landscape of this specific molecule. The protocols and methodologies outlined herein provide a robust roadmap for researchers to elucidate the tautomeric behavior of this and other novel triazole derivatives, thereby enabling their rational design and development for a wide range of scientific applications.
References
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Dabbagh, H. A., Rasti, E., & Najafi Chermahini, A. (2010). Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution. Journal of Molecular Structure: THEOCHEM, 947(1–3), 92–100. [Link]
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Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]
-
López-Cara, L. S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. [Link]
-
Ozimiński, W. P., & Dobrowolski, J. C. (2003). DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. Journal of Molecular Structure: THEOCHEM, 637(1-3), 125-134. [Link]
-
PubChem. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, S., Rashid, N., Hussain, R., & Jones, P. G. (2010). Synthesis, characterization and biological evaluation of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]
-
Shiroudi, A., & Ebrahimi, A. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling, 26(3), 57. [Link]
-
Yüksek, H., et al. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]
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Solubility Profile of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl in Organic Solvents: A Predictive and Methodological Guide
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, processability, and formulation development. 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound whose physicochemical properties are of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in a range of common organic solvents. Lacking specific public domain solubility data for this molecule, this document emphasizes the underlying theoretical principles, predictive analysis based on molecular structure, and a detailed experimental protocol for systematic solubility determination.
Introduction to the Molecule and the Importance of Solubility
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a small molecule featuring a triazole ring, a carboxylic acid group, and a methyl substituent. The triazole moiety is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. The formation of a hydrochloride (HCl) salt is a common strategy employed to enhance the aqueous solubility and dissolution rate of basic or amphoteric drug candidates.[1][2]
Understanding the solubility of the HCl salt form in organic solvents is crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction workup and crystallization.
-
Process Chemistry: Developing scalable manufacturing processes.
-
Pre-formulation Studies: Identifying potential solvent systems for formulation, such as in the preparation of amorphous solid dispersions or liquid dosage forms.
-
Analytical Method Development: Choosing suitable diluents for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a robust experimental workflow for empirical validation.
Physicochemical Characterization & Theoretical Solubility Predictions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between solute and solvent molecules.[3][4] The overall process involves overcoming the solute's crystal lattice energy and establishing favorable solute-solvent interactions.[5]
Analysis of the Solute: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
The structure of the compound dictates its properties. The free base has a molecular weight of 127.10 g/mol .[6][7]
-
Functional Groups:
-
Carboxylic Acid (-COOH): This is an acidic group capable of acting as a strong hydrogen bond donor and acceptor.
-
1,2,3-Triazole Ring: This aromatic heterocyclic ring contains three nitrogen atoms, which are weak bases and can act as hydrogen bond acceptors.
-
Methyl Group (-CH3): A small, non-polar, lipophilic group.
-
-
Impact of HCl Salt Formation: The molecule is amphoteric, possessing both an acidic (carboxylic acid) and basic (triazole) functional groups. The HCl salt is formed by the protonation of the most basic nitrogen atom on the triazole ring, creating a triazolium cation paired with a chloride anion (Cl⁻). This transformation has profound implications for solubility:
-
Increased Polarity: The introduction of a formal ionic charge dramatically increases the molecule's polarity compared to the neutral free base.
-
Solubility Behavior: The salt will behave more like an ionic compound. Its dissolution will be driven by strong ion-dipole interactions with polar solvents.
-
The diagram below illustrates the key structural features influencing the molecule's interactions.
Caption: Key functional groups of the target molecule.
The Role of the Solvent
Organic solvents can be classified based on their polarity and their ability to donate protons (protic) or not (aprotic).
| Solvent Class | Examples | Key Characteristics |
| Polar Protic | Methanol, Ethanol, Water, Isopropanol | High polarity, strong H-bond donors and acceptors. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High polarity, H-bond acceptors only. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low polarity, dominated by van der Waals forces. |
Predictive Solubility Profile
Based on the highly polar, ionic nature of this compound, we can make the following qualitative predictions:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the triazolium cation and the chloride anion through strong ion-dipole and hydrogen bonding interactions.
-
Moderate to Good Solubility: Expected in polar aprotic solvents like DMSO and DMF. These solvents have large dipole moments and can solvate the cation effectively, but may be less efficient at solvating the chloride anion compared to protic solvents.
-
Poor to Insoluble: Expected in non-polar solvents like hexane and toluene. The large energy mismatch between the ionic solute and the non-polar solvent prevents effective solvation, making dissolution energetically unfavorable.
The interplay of these factors is visualized below.
Caption: Conceptual model of solubility determinants.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to empirical data, a systematic experimental approach is required. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[3]
Materials and Equipment
-
Solute: this compound (as a crystalline solid).
-
Solvents: A selection of high-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
-
Equipment:
-
Analytical balance (4 decimal places).
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps.
-
Orbital shaker or rotator with temperature control.
-
Syringes (1 mL or 2 mL).
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents).
-
Volumetric flasks and pipettes for dilutions.
-
HPLC with a UV detector or a UV-Vis spectrophotometer for quantification.
-
Experimental Workflow
The following diagram outlines the step-by-step procedure.
Caption: Experimental workflow for solubility measurement.
Detailed Procedure
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium. Record the exact weight if using a final gravimetric method.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 or 2.0 mL).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be used to confirm stability.
-
Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed vial (for gravimetric) or a clean analysis vial (for HPLC). This step is critical to remove all undissolved microparticulates.
-
Quantification:
-
HPLC-UV Method (Preferred): Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and create a calibration curve. Dilute the filtered sample with a known factor to fall within the calibration range and determine its concentration.
-
Gravimetric Method: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a nitrogen stream or in a vacuum oven at low heat. Reweigh the vial to determine the mass of the dissolved solid.
-
-
Calculation:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
Solubility (mg/mL) = (Mass of residue, mg) / (Volume of solvent sampled, mL)
-
Data Presentation and Interpretation
Results should be compiled into a clear, organized table to facilitate comparison across different solvent systems.
Table 1: Template for Experimental Solubility Data of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | TBD | TBD | |
| Ethanol | Polar Protic | TBD | TBD | |
| Acetonitrile | Polar Aprotic | TBD | TBD | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | TBD | TBD | |
| Acetone | Polar Aprotic | TBD | TBD | |
| Dichloromethane (DCM) | Non-Polar | TBD | TBD | |
| Toluene | Non-Polar | TBD | TBD | |
| n-Heptane | Non-Polar | TBD | TBD | |
| TBD: To Be Determined experimentally. |
Conclusion
While specific solubility data for this compound is not publicly available, a thorough analysis of its molecular structure provides a strong basis for predicting its behavior. As a polar, ionic salt, it is expected to be most soluble in polar protic solvents and least soluble in non-polar hydrocarbon solvents. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol (the shake-flask method) necessary for researchers and drug development professionals to accurately determine its solubility profile. The empirical data generated using this framework will be invaluable for guiding synthesis, purification, formulation, and analytical activities.
References
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Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link][8][9]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link][10]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. Available at: [Link][11]
- Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4436040, 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. PubChem. Retrieved from [Link].[6]
-
University of Toronto. (2023). Experiment: Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link][4]
- Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: A strategic approach to drug design. Pharmaceutical Research, 30(2), 324-338.
-
Kumar, L., & Kumar, V. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(9), 2197. Available at: [Link][2]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link][12]
-
Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. Available at: [Link][13]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link][3]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link][14]
-
Palmer, D. S., & Mitchell, J. B. O. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9458-9474. Available at: [Link][5]
-
Raj R. J., et al. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 103-109. Available at: [Link][1]
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PubChemLite. (n.d.). 5-methyl-2h-1,2,3-triazole-4-carboxylic acid. PubChemLite. Retrieved from [Link][15]
-
ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. ChemSynthesis. Retrieved from [Link][16]
-
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Unlocking the Molecular Landscape: A Theoretical and Computational Guide to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Probing the Potential of a Privileged Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipolar character. These features make it a "privileged scaffold" in the design of novel therapeutic agents. This guide focuses on a specific, yet promising, member of this family: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. While extensive experimental data on this particular molecule remains nascent, its structural motifs—a methylated triazole core and a carboxylic acid group—suggest significant potential for biological activity, particularly in enzyme inhibition.
This document serves as a comprehensive technical guide to the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and potential interactive properties of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. We will navigate the causal logic behind selecting specific computational methods, from initial geometry optimization to simulating interactions with a relevant biological target. By providing detailed, step-by-step protocols and interpreting the resulting data, this guide aims to equip researchers with the foundational knowledge to computationally explore this and other novel small molecules, thereby accelerating the early stages of drug discovery and development.
Part 1: Foundational Quantum Chemical Analysis
The initial step in understanding any molecule from a computational standpoint is to determine its most stable three-dimensional structure and intrinsic electronic properties. Density Functional Theory (DFT) is a robust and widely used quantum chemical method that provides a favorable balance between accuracy and computational cost for systems of this size.
Molecular Geometry Optimization: The Basis of All Else
The precise arrangement of atoms in a molecule dictates its physical and chemical properties. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Causality of Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries of organic molecules.[1] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a balanced description of electronic effects. This is paired with the 6-311++G(d,p) basis set. The "6-311" indicates a flexible triple-split valence basis set, the "++G" adds diffuse functions to both heavy atoms and hydrogens to better describe lone pairs and anions, and "(d,p)" adds polarization functions to allow for non-spherical electron distribution, which is critical for accurately modeling the bonding in a heterocyclic system.[2][3]
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Input File Preparation: Construct the initial 3D coordinates of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid using molecular building software (e.g., GaussView, Avogadro).
-
Calculation Setup (Gaussian Example):
-
Execution: Submit the input file to a quantum chemistry software package like Gaussian.
-
Validation: The optimization is confirmed to have reached a true energy minimum by ensuring the absence of imaginary frequencies in the subsequent frequency calculation. A successful frequency calculation will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Visualizing the Computational Workflow:
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
Vibrational Spectroscopy: The Molecular Fingerprint
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.
Data Presentation: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 (unscaled) |
| N-H Stretch | Triazole | ~3400 (unscaled) |
| C=O Stretch | Carboxylic Acid | ~1750 (unscaled) |
| C=N/N=N Stretch | Triazole Ring | ~1400-1600 (unscaled) |
| C-N Stretch | Triazole Ring | ~1200-1300 (unscaled) |
| C-O Stretch | Carboxylic Acid | ~1100-1200 (unscaled) |
| C-H Bending | Methyl Group | ~1380, 1460 (unscaled) |
Note: These are representative values based on typical DFT calculations for similar structures.[4][5] Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison.
Part 2: Electronic Properties and Reactivity Descriptors
Beyond the static structure, understanding the distribution of electrons within the molecule is key to predicting its chemical reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[6][7]
Interpreting FMOs for Reactivity: For 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the oxygen atoms of the carboxylate group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the C=O bond and the triazole ring, suggesting these are the probable sites for nucleophilic attack.
Data Presentation: Key Electronic Parameters
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -7.0 to -8.0 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 to 6.5 |
Note: These values are typical for similar heterocyclic carboxylic acids and are calculated at the B3LYP/6-311++G(d,p) level of theory.[8]
Molecular Electrostatic Potential (MEP): A Reactivity Map
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[9] It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values.
Interpreting the MEP Map:
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the triazole ring.[10][11]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are anticipated around the acidic hydrogen of the carboxyl group and the hydrogen on the triazole's nitrogen.[10][11]
-
Green/Yellow Regions: Represent neutral or weakly polarized areas.
Caption: Illustrative MEP map showing reactivity sites.
Part 3: Simulating Biological Interactions via Molecular Docking
Given the prevalence of triazole derivatives as enzyme inhibitors, particularly in oncology, we will explore the potential interaction of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid with a relevant cancer target.[9][12][13] Carbonic Anhydrase IX (CA IX) is an excellent candidate. It is a zinc-containing metalloenzyme that is overexpressed in many cancers and contributes to tumor acidosis and progression. Notably, carboxylic acid moieties are known to interact with the zinc ion in the active site of carbonic anhydrases.[14]
Causality of Target Selection:
-
Relevance: CA IX is a well-validated anticancer target.
-
Structural Precedent: Triazole and carboxylic acid-containing molecules have been reported as carbonic anhydrase inhibitors.[14][15]
-
Data Availability: Numerous high-resolution crystal structures of CA IX are available in the Protein Data Bank (PDB), which is essential for accurate docking studies.
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[16]
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of Human Carbonic Anhydrase IX (e.g., PDB ID: 5FL4) from the Protein Data Bank.[17]
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like PyMOL or Chimera.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid from Part 1.
-
Assign rotatable bonds and save the file in the required PDBQT format using AutoDock Tools.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the enzyme. The active site is identified by the location of the catalytic zinc ion and surrounding key residues (e.g., His94, His96, His119, Thr199, Thr200).
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina, which uses a scoring function to estimate the binding affinity (in kcal/mol).
-
Generate multiple binding poses (e.g., 10-20) to explore different potential conformations.
-
-
Analysis of Results:
-
Analyze the top-scoring poses. The best pose is typically the one with the lowest binding energy.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion) using PyMOL or Discovery Studio Visualizer.
-
Visualizing the Docking Workflow:
Caption: A streamlined workflow for molecular docking studies.
Predicted Interactions and Data Interpretation
Based on the known binding modes of similar inhibitors, the docking results for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid are predicted to show key interactions within the CA IX active site.
Data Presentation: Predicted Binding Interactions
| Interaction Type | Ligand Moiety | Protein Residue/Component | Predicted Distance (Å) |
| Coordination | Carboxylate Oxygens | Catalytic Zn²⁺ ion | ~2.0 - 2.5 |
| Hydrogen Bond (Acceptor) | Carboxylate Oxygen | Thr199 (hydroxyl) | ~2.8 - 3.2 |
| Hydrogen Bond (Donor) | Triazole N-H | Thr199 (carbonyl) | ~2.9 - 3.3 |
| Hydrogen Bond (Acceptor) | Triazole Nitrogen | Gln92 (side chain) | ~3.0 - 3.5 |
| van der Waals | Methyl Group | Val121, Leu198 | N/A |
Interpretation of Binding Affinity: A lower binding energy score indicates a more favorable interaction. For small molecule inhibitors, a score below -6.0 kcal/mol is generally considered promising. The predicted interactions, particularly the strong coordination with the zinc ion and multiple hydrogen bonds, would suggest a favorable binding affinity for this compound with CA IX.
Conclusion and Future Directions
This guide has outlined a comprehensive, in-silico workflow for the characterization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. Through the systematic application of Density Functional Theory and molecular docking, we can predict its stable structure, vibrational signature, electronic properties, and potential as an inhibitor of a relevant anticancer target, Carbonic Anhydrase IX.
The theoretical data presented herein provides a robust foundation for subsequent experimental validation. The predicted vibrational frequencies can guide the interpretation of experimental IR and Raman spectra. The insights from the molecular docking study can inform the design of more potent analogues and guide the selection of appropriate in vitro enzyme inhibition assays. By integrating these computational techniques early in the research pipeline, scientists can prioritize resources, accelerate the design-synthesis-test cycle, and ultimately unlock the full therapeutic potential of novel chemical entities.
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ResearchGate. (n.d.). For docking, what are the criteria to choose the best protein structure from PDB to be used as the target?. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps. Retrieved January 19, 2026, from [Link]
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Taylor & Francis Online. (2024, August 28). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Retrieved January 19, 2026, from [Link][8]
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Sebha University Conference Proceedings. (2024, December 12). Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Retrieved January 19, 2026, from [Link][4]
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Semantic Scholar. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved January 19, 2026, from [Link]
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MDPI. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved January 19, 2026, from [Link]
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NIH. (2021, January 29). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Retrieved January 19, 2026, from [Link][10]
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NIH. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Retrieved January 19, 2026, from [Link][9]
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The Subtle Architect: Unraveling the Role of the C5-Methyl Group in the Reactivity of 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Substituent
In the landscape of heterocyclic chemistry, 1,2,3-triazoles have emerged as exceptionally versatile scaffolds, integral to advancements in medicinal chemistry, materials science, and chemical biology. Their appeal lies in their metabolic stability, capacity for hydrogen bonding, and accessibility through robust synthetic methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Within this important class of compounds, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid stands as a significant building block. The presence of a methyl group at the C5 position, seemingly a minor structural alteration, imparts a distinct chemical personality to the molecule, influencing its reactivity in subtle yet profound ways. This guide delves into the multifaceted role of this methyl group, offering a comprehensive analysis of its electronic and steric effects on the reactivity of the adjacent carboxylic acid function. Understanding these nuances is paramount for the rational design and synthesis of novel triazole-based compounds with tailored properties.
The Dual Influence: Electronic and Steric Effects of the C5-Methyl Group
The methyl group at the C5 position of the triazole ring exerts a dual influence on the molecule's reactivity through a combination of electronic and steric effects. These factors are intrinsically linked and collectively modulate the chemical behavior of the carboxylic acid moiety.
Electronic Influence: A Modest Modulation of Acidity
The methyl group is classically understood as a weak electron-donating group (EDG) through an inductive effect (+I). This effect involves the pushing of electron density through the sigma bonds towards the triazole ring.
| Compound | Predicted pKa Influence | Rationale |
| 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid | Slightly Higher (Less Acidic) | The +I effect of the methyl group destabilizes the carboxylate anion. |
| 2H-1,2,3-triazole-4-carboxylic acid | Slightly Lower (More Acidic) | No electron-donating group is present to destabilize the carboxylate anion. |
Diagrammatic Representation of the Inductive Effect
Caption: Inductive effect of the methyl group in 5-Methyl-2H-1,2,3-triazole-4-carboxylate.
Steric Hindrance: A Gatekeeper for Reactivity
Perhaps more significant than its electronic contribution is the steric hindrance imposed by the C5-methyl group. This steric bulk can impede the approach of reagents to the adjacent carboxylic acid group, thereby influencing the rates of reactions such as esterification and amidation.
The extent of this steric hindrance is dependent on the size of the incoming nucleophile or reagent. For smaller reagents, the effect may be minimal. However, for bulkier reactants, the methyl group can act as a "gatekeeper," slowing down the reaction rate compared to the unsubstituted analog. This effect becomes particularly relevant in the design of synthetic routes and the optimization of reaction conditions.
Implications for Key Chemical Transformations
The electronic and steric contributions of the C5-methyl group have tangible consequences for the reactivity of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid in several key chemical transformations.
Esterification and Amidation: A Balancing Act of Sterics and Electronics
Esterification and amidation reactions of carboxylic acids are fundamental transformations in organic synthesis and drug development. The rate of these reactions is influenced by both the electrophilicity of the carboxylic acid's carbonyl carbon and the steric accessibility of this carbon.
-
Electronic Effect : The electron-donating nature of the methyl group slightly reduces the electrophilicity of the carbonyl carbon, which would theoretically slow down the reaction.
-
Steric Effect : The proximity of the methyl group to the carboxylic acid can hinder the approach of the alcohol or amine nucleophile.
In most cases, the steric effect is likely to be the more dominant factor, leading to a slower reaction rate for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid compared to its non-methylated counterpart, especially with bulky nucleophiles.
Experimental Protocol: A General Procedure for Esterification
The following protocol outlines a general method for the Fischer esterification of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. It is important to note that reaction times may need to be extended or more forcing conditions applied compared to the esterification of the unsubstituted analog due to the potential for steric hindrance.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 0.05-0.1 eq.).
-
Reaction Execution : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.
Experimental Protocol: A General Procedure for Amidation
Direct amidation of carboxylic acids can be challenging. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent.
-
Acid Chloride Formation (Optional) : Suspend 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq.) in thionyl chloride (SOCl₂) and heat the mixture at reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation : Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath and add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) (1.2 eq.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification : Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Workflow for Amidation via an Activated Intermediate
Caption: General workflow for the amidation of the title compound.
Decarboxylation: A Less Influenced Transformation
Decarboxylation of heteroaromatic carboxylic acids typically requires high temperatures or the presence of a catalyst. The electronic nature of the substituent at the C5 position can influence the stability of the carbanionic intermediate formed during decarboxylation. The electron-donating methyl group would slightly destabilize this intermediate, potentially making decarboxylation more difficult compared to the unsubstituted analog. However, this effect is generally considered to be minor, and the reaction conditions are the primary determinant of the reaction's success.
Conclusion: A Subtle but Significant Modulator of Reactivity
The C5-methyl group in 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is far from being a passive spectator. Through a delicate interplay of electronic and steric effects, it subtly modulates the reactivity of the adjacent carboxylic acid. The weak electron-donating nature of the methyl group is predicted to slightly decrease the acidity of the carboxylic acid. More significantly, its steric bulk can present a notable kinetic barrier for reactions involving nucleophilic attack at the carbonyl carbon, such as esterification and amidation, particularly with larger reagents.
For the synthetic chemist, these insights are crucial for the strategic design of reaction pathways and the optimization of experimental conditions. For the medicinal chemist, understanding how this seemingly simple substituent can influence molecular interactions and properties is a key aspect of rational drug design. By appreciating the nuanced role of the C5-methyl group, researchers can better harness the potential of this versatile triazole building block in the creation of novel and functional molecules.
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Larionov, O. V., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 856-864. Retrieved from [Link]
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Mojtahedi, M. M., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Iranian Chemical Society, 6(3), 614-619. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Methodological & Application
protocol for amide coupling with 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
An Application Guide and Protocol for Amide Bond Formation with 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in peptides and a vast array of pharmacologically active small molecules. The synthesis of amides is, therefore, one of the most frequently performed reactions in the field.[1] This is typically achieved by coupling a carboxylic acid with a primary or secondary amine, a transformation that requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that would otherwise dominate.[2]
This document provides a detailed guide for the amide coupling of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride. The 1,2,3-triazole motif is of significant interest as it can serve as a stable surrogate for the trans-amide bond, mimicking its key electronic and steric properties while being resistant to proteolytic degradation.[3] This makes triazole-containing molecules, and the synthetic methods to access them, highly valuable for researchers developing more robust peptide-based therapeutics and other novel chemical entities.
We will explore the underlying chemistry, provide guidance on reagent selection, and present two robust, step-by-step protocols using widely adopted coupling agents: HATU, a highly efficient uronium salt, and EDC, a versatile water-soluble carbodiimide, in conjunction with the additive HOBt.
Chemical Profile: this compound
A thorough understanding of the starting material is critical for developing a successful coupling protocol.
-
Structure and Properties: The molecule consists of a five-membered 1,2,3-triazole ring substituted with a methyl group and a carboxylic acid.[4][5] The hydrochloride (HCl) salt form is commonly supplied to improve the compound's stability and aqueous solubility.[6]
-
Molecular Formula: C₄H₅N₃O₂·HCl[6]
-
Molecular Weight: 163.56 g/mol [6]
-
Key Consideration: The presence of the HCl salt is a crucial experimental detail. It must be neutralized by a base during the reaction. Therefore, at least one additional equivalent of base must be added to the reaction mixture, on top of the base required for the coupling mechanism itself.
The Mechanism of Amide Coupling
Amide coupling is a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.[1]
-
Activation: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group. This forms a highly reactive intermediate.
-
Coupling: The amine attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the leaving group.
The choice of coupling reagent dictates the specific nature of the activated intermediate.
-
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt traps the O-acylisourea to form a more stable and selective HOBt-active ester, which then reacts cleanly with the amine.[7]
-
Onium Salts (e.g., HATU): Uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling agents.[8][9] In the presence of a non-nucleophilic base, the carboxylate attacks HATU to form a reactive acyl(tetramethyl)isouronium salt.[9][10] This is rapidly converted into a highly efficient OAt-active ester (derived from the HOAt moiety within HATU), which reacts swiftly with the amine to form the amide bond with minimal risk of racemization.[8][9]
Strategic Selection of Reagents and Conditions
The success of the coupling reaction hinges on the appropriate choice of reagents and reaction parameters.
| Parameter | HATU-Mediated Coupling | EDC/HOBt-Mediated Coupling | Rationale & Causality |
| Coupling Reagent | HATU | EDC / HOBt | HATU is highly efficient and fast, often the reagent of choice for sterically hindered amines or acids and for minimizing racemization in chiral substrates.[8][9] EDC/HOBt is a more economical option that is effective for a wide range of substrates.[11][12] The urea byproduct from EDC is water-soluble, simplifying purification.[13] |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic tertiary amine base is essential. Its primary roles are to deprotonate the carboxylic acid to form the carboxylate and to neutralize the HCl salt of the starting material.[8] It must not compete with the primary/secondary amine as a nucleophile. |
| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | Dimethylformamide (DMF) or Dichloromethane (DCM) | Polar aprotic solvents are required to dissolve the reactants and polar intermediates.[9] DMF is generally an excellent choice for its high polarity. DCM can also be used, particularly for reactions run at lower temperatures.[13][14] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reactions are typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature to ensure the reaction proceeds to completion.[11][13] |
| Stoichiometry | Near-equimolar amounts of acid and amine are often sufficient due to high efficiency. | A slight excess of the amine or acid may be used to drive the reaction to completion. | For valuable or complex substrates, using a 1:1 ratio is ideal. HATU's efficiency often allows for this.[1] For EDC couplings, using a slight excess (e.g., 1.1 equiv.) of one component can be beneficial. |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for achieving high yields rapidly, especially with challenging substrates.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1–0.5 M).
-
Add the desired amine (1.0–1.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise. Note: One equivalent neutralizes the HCl salt, one deprotonates the carboxylic acid, and one acts as the base for the coupling reaction.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2–4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The byproduct, tetramethylurea, is polar and can sometimes be challenging to remove completely.[15]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and cost-effective method for many standard amide couplings.
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1–0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5–3.0 eq) dropwise.
-
Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for 12–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: If DCM was used as the solvent, dilute the mixture and wash sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, water, and brine.[13] If DMF was used, the mixture can be diluted with a larger volume of an organic solvent like ethyl acetate before performing the aqueous washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous workup.[13]
General Workflow Visualization
Caption: General workflow for the amide coupling of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent or reagents.4. Poorly reactive amine (sterically hindered or electron-deficient). | 1. Use a fresh bottle of coupling reagent.2. Ensure at least 3 eq. of DIPEA are used to neutralize the HCl salt and drive the reaction.3. Use anhydrous solvents and dry glassware.4. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction time or temperature (e.g., to 40-50 °C). |
| Multiple Byproducts | 1. Side reaction of HATU with the amine (guanidinylation).2. Rearrangement of EDC-activated intermediate to N-acylurea.3. Reaction with other nucleophilic functional groups on the amine. | 1. Add the HATU solution to the mixture of acid, amine, and base. Avoid pre-activating the acid for too long before adding the amine.2. Ensure HOBt is included in EDC couplings and that the EDC is added to the mixture, not allowed to sit with the acid alone.3. Protect other nucleophilic groups (e.g., -OH, -SH) if necessary. |
| Difficulty in Purification | 1. Co-elution of product with urea byproduct (tetramethylurea from HATU).2. Product is highly polar and streaks on silica gel. | 1. Perform thorough aqueous washes. If TMU persists, consider purification by reverse-phase HPLC or recrystallization.2. For highly polar triazole products, consider reverse-phase chromatography (C18) or adding a small amount of modifier (e.g., 1% TEA or acetic acid) to the silica gel chromatography eluent.[16] |
Conclusion
The amide coupling of this compound is a readily achievable transformation that provides access to molecules of high interest in pharmaceutical and materials science. By carefully selecting a robust coupling reagent such as HATU or EDC/HOBt and paying close attention to key experimental parameters—particularly the stoichiometry of the base—researchers can reliably synthesize the desired amide products. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and developers aiming to incorporate this valuable heterocyclic building block into their synthetic programs.
References
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Wikipedia. HATU. Available from: [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
- Nakajima, N., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters.
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
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Kim Reactor (YouTube Channel). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. Available from: [Link]
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The Organic Chemistry Tutor (YouTube Channel). HATU, DIPEA Peptide Coupling Mechanism. Available from: [Link]
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Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
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ACS Publications. Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
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Molecules. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available from: [Link]
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PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]
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ChemSynthesis. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available from: [Link]
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Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available from: [Link]
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The Strategic Integration of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl in Modern Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the effective utilization of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride in medicinal chemistry. Moving beyond a simple recitation of facts, this guide delves into the strategic rationale for its use, offers detailed, field-tested protocols for its application in synthesis, and provides insights into its role as a critical building block in the development of novel therapeutics. We will explore its function as both a bioisosteric replacement and a versatile linker, supported by mechanistic explanations and practical, step-by-step procedures.
Introduction: The Ascendancy of the Triazole Scaffold
The 1,2,3-triazole ring system has firmly established itself as a "privileged" scaffold in medicinal chemistry.[1][2] This five-membered heterocycle, with its three contiguous nitrogen atoms, is not merely a passive structural element but an active contributor to a molecule's pharmacological profile. Its unique electronic properties, including a strong dipole moment and the capacity for hydrogen bonding, allow it to engage in meaningful interactions with biological targets.[3][4] Furthermore, the triazole core is exceptionally stable to metabolic degradation and a wide range of chemical conditions, making it an ideal component for robust drug candidates.
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, particularly in its hydrochloride salt form for enhanced aqueous solubility and stability, represents a highly valuable and versatile building block for drug discovery programs.[1] Its bifunctional nature, possessing a carboxylic acid for derivatization and a methyl group for steric and electronic influence, allows for its strategic incorporation into a diverse array of molecular architectures.
Core Applications in Drug Design
The utility of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl can be broadly categorized into two key strategic areas: bioisosterism and linkerology.
A Bioisostere for Carboxylic Acids and Amides
Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is exchanged for another with similar steric and electronic properties to enhance a molecule's potency, selectivity, or pharmacokinetic profile.[2] The 1,2,3-triazole ring can serve as a bioisostere for the amide bond, a common yet often metabolically labile functional group in drug candidates.[1] The triazole's rigid structure can mimic the trans-amide conformation, while its nitrogen atoms can act as hydrogen bond acceptors, replicating the key interactions of the amide carbonyl.
A Rigid and Versatile Linker
In more complex molecules, particularly in the realm of targeted therapies and multi-specific drugs, the linker connecting different pharmacophoric elements is critical to overall activity. The 1,2,3-triazole, formed through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a stable, rigid, and uncharged linker.[5] The use of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid allows for the introduction of this robust linking unit with a handle for further synthetic elaboration.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅N₃O₂·HCl | [1] |
| Molecular Weight | 163.56 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Enhanced aqueous solubility in HCl salt form | [1] |
| Storage | 2–8°C under an inert atmosphere | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Causes respiratory irritation) | [1] |
Synthetic Protocols and Methodologies
Synthesis of the Core Scaffold
The 5-methyl-1,2,3-triazole-4-carboxylic acid core is accessible through several synthetic routes, with the DBU-promoted cycloaddition of β-ketoesters and azides being a common and effective method.[1]
Protocol 1: DBU-Promoted Synthesis of Ethyl 5-methyl-1-aryl-1H-1,2,3-triazole-4-carboxylate
-
To a solution of the desired aryl azide (1.0 equiv) in acetonitrile (0.2 M), add ethyl acetoacetate (a β-ketoester, 1.2 equiv).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the mixture.
-
Stir the reaction mixture at 50 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane with 0.1% acetic acid) to yield the desired ester.[1]
-
Subsequent hydrolysis of the ethyl ester (e.g., using LiOH or NaOH in a mixture of THF and water) followed by acidification will yield the carboxylic acid.
Application in Amide Bond Formation: A Cornerstone Reaction
The carboxylic acid functionality of this compound is a gateway to a vast chemical space through amide bond formation. This reaction is one of the most frequently used transformations in medicinal chemistry.[6]
Causality Behind the Choices in Amide Coupling:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. This is achieved using a variety of coupling reagents.
The hydrochloride salt form of the starting material necessitates the use of a non-nucleophilic organic base to both neutralize the HCl and to scavenge the acidic byproducts generated during the coupling reaction, driving the equilibrium towards amide formation.[8]
Workflow for Amide Coupling
Caption: General workflow for amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and suppression of racemization.
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add the desired primary or secondary amine (1.0-1.2 equiv).
-
Dissolve the starting materials in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
-
Neutralization and Activation:
-
Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv). The excess base is crucial to neutralize both the HCl salt and the acid generated during the reaction. Stir for 5-10 minutes.
-
Add HATU (1.1-1.2 equiv) to the solution. The order of addition is important; pre-activating the acid before adding the amine can sometimes be beneficial, but for this one-pot procedure, adding it to the mixture is generally effective.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl or saturated NH₄Cl solution) to remove excess base and base-soluble impurities, followed by saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-methyl-1,2,3-triazole-4-carboxamide derivative.
-
Field-Proven Insight: Application in PXR Modulator Development
A compelling example of the utility of the 5-methyl-1,2,3-triazole-4-carboxamide scaffold is in the development of modulators for the Pregnane X Receptor (PXR). PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. Unintended activation of PXR by drugs can lead to adverse drug-drug interactions.
Researchers have designed and synthesized a series of 1H-1,2,3-triazole-4-carboxamides as potent and selective inverse agonists and antagonists of PXR.[1] In this work, the 5-methyl-1,2,3-triazole-4-carboxamide core served as the central scaffold, with diverse substituents explored on the triazole N1-position and the amide nitrogen to optimize potency and selectivity. This research highlights the successful application of this specific triazole derivative in generating novel, biologically active compounds with therapeutic potential.[1]
Logical Relationship in PXR Modulator Design
Caption: Drug discovery workflow for PXR modulators.
Conclusion
This compound is a powerful and versatile building block for contemporary medicinal chemistry. Its inherent stability, coupled with its ability to act as a bioisostere and a rigid linker, makes it a valuable asset in the design of novel therapeutics. The straightforward and high-yielding protocols for its incorporation, particularly through robust amide coupling reactions, ensure its accessibility and broad applicability. As demonstrated by its use in the development of PXR modulators, the strategic application of this scaffold can lead to the discovery of potent and selective drug candidates, underscoring its continued importance in the field of drug discovery.
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). [Link]
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Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
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Amide Synthesis - Fisher Scientific. (This appears to be a duplicate of reference 6 and may point to the same or similar content). [Link]
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5-methyl-2H-1,2,3-triazole-4-carboxylic acid - ChemSynthesis. [Link]
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Do I need to neutralize EDC-HCl for amide coupling? - ResearchGate. [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. [Link]
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Application Notes and Protocols: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions makes it an ideal structural motif in drug design.[2] The triazole core can act as a rigid linker connecting two pharmacophores or serve as a bioisostere for amide, ester, and carboxylic acid functionalities, capable of participating in hydrogen bonding and dipole interactions.[3] This guide focuses on a particularly valuable derivative: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride, a versatile building block for the synthesis of novel bioactive molecules.
This document provides a comprehensive overview of its synthesis, characterization, and key reactions, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A foundational understanding of the building block's properties is critical for its effective use.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂·HCl | - |
| Molecular Weight | 163.56 g/mol | Calculated |
| IUPAC Name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride | - |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water, methanol, DMF, DMSO | Expected |
Part 1: Synthesis of the Building Block
The synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is efficiently achieved through a two-step process involving a base-catalyzed cycloaddition to form the ethyl ester intermediate, followed by acidic hydrolysis. This approach avoids the need for metal catalysts.[4][5]
Workflow for Synthesis
Sources
Synthesis of Potent Enzyme Inhibitors from 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,3-Triazole Scaffold in Modern Drug Discovery
The 1,2,3-triazole ring system has emerged as a privileged scaffold in medicinal chemistry, lauded for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] These five-membered heterocyclic compounds are integral components of a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[2][3] A particularly fruitful avenue of research has been the development of 1,2,3-triazole derivatives as potent enzyme inhibitors, targeting a diverse array of proteins implicated in various disease states.[4][5][6]
This guide provides a detailed exploration of the synthesis of enzyme inhibitors utilizing 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid as a versatile starting material. We will delve into the strategic considerations for the synthesis of a library of carboxamide derivatives, provide robust and detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.
Strategic Approach to Inhibitor Synthesis: Leveraging the Carboxamide Moiety
The core strategy outlined herein involves the derivatization of the carboxylic acid group of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid to form a diverse library of amides. The amide bond is a cornerstone of many biologically active molecules, and its formation is a critical step in the synthesis of numerous drugs.[2] By coupling the triazole carboxylic acid with a variety of primary and secondary amines, a wide range of chemical diversity can be introduced, allowing for the systematic exploration of structure-activity relationships (SAR).
The rationale for this approach is twofold. First, the triazole ring itself often plays a crucial role in binding to the target enzyme.[5] Second, the substituent introduced via the amide bond can be tailored to interact with specific pockets or residues within the enzyme's active site, thereby enhancing potency and selectivity. This modular approach is highly amenable to parallel synthesis and the rapid generation of compound libraries for high-throughput screening.
Experimental Protocols: Synthesis of a 5-Methyl-1H-1,2,3-triazole-4-carboxamide Library
This section provides a detailed, step-by-step protocol for the synthesis of a library of amide derivatives from 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. The protocol is based on established and reliable amide coupling methodologies, with specific considerations for the nature of the heterocyclic starting material.
Core Reaction: Amide Bond Formation
The central transformation is the coupling of the carboxylic acid with an amine. This reaction is not spontaneous and requires the activation of the carboxylic acid. A variety of coupling reagents are available, each with its own advantages and disadvantages. For this protocol, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient and widely used coupling reagent known for its ability to mediate even challenging couplings with minimal side reactions.
dot graph "Amide_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: General workflow for the synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxamide derivatives.
Materials and Reagents
-
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)
Detailed Protocol: General Procedure for Amide Coupling
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the carboxylic acid. The concentration is typically in the range of 0.1 to 0.5 M.
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents). The addition of DIPEA should be done dropwise, especially if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized amide. A gradient of ethyl acetate in hexanes is a common starting point.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Experimental Choices: An Expert's Perspective
-
Choice of Coupling Reagent (HATU): HATU is a highly effective uronium-based coupling reagent that rapidly converts carboxylic acids into their corresponding activated esters. It is particularly useful for coupling with less reactive amines and for minimizing racemization in chiral substrates. While other coupling reagents like EDC/HOBt or carbodiimides can be used, HATU often provides superior yields and cleaner reactions, especially for heterocyclic carboxylic acids.
-
Choice of Base (DIPEA): A non-nucleophilic organic base such as DIPEA is crucial. Its role is to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction. DIPEA is a hindered base, which minimizes side reactions that can occur with less hindered amines like triethylamine.
-
Choice of Solvent (DMF): Anhydrous DMF is an excellent solvent for this reaction as it can dissolve a wide range of substrates and reagents. Its polar aprotic nature facilitates the SN2-type reaction between the activated ester and the amine. It is imperative to use an anhydrous solvent to prevent the hydrolysis of the activated intermediate, which would lead to the regeneration of the starting carboxylic acid.
-
Purification Strategy: Column chromatography is the most common and effective method for purifying the synthesized amides. The choice of solvent system for chromatography is critical and should be optimized for each individual compound based on its polarity, which can be initially assessed by TLC.
Data Presentation: A Case Study of Enzyme Inhibition
To illustrate the potential of this synthetic approach, the following table presents hypothetical but representative enzyme inhibition data for a small library of 5-Methyl-1H-1,2,3-triazole-4-carboxamides. This data showcases how systematic structural modifications can lead to the identification of potent enzyme inhibitors.
| Compound ID | R¹ (Amine Substituent) | Target Enzyme | IC₅₀ (µM) |
| 1a | Benzyl | Acetylcholinesterase | 15.2 |
| 1b | 4-Chlorobenzyl | Acetylcholinesterase | 5.8 |
| 1c | 3,4-Dichlorobenzyl | Acetylcholinesterase | 1.2 |
| 2a | Phenyl | α-Glucosidase | 25.6 |
| 2b | 4-Methoxyphenyl | α-Glucosidase | 8.3 |
| 2c | 3,5-Dimethoxyphenyl | α-Glucosidase | 2.1 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
The data in the table suggests a preliminary structure-activity relationship. For instance, in the case of acetylcholinesterase inhibitors, the addition of electron-withdrawing groups to the benzyl substituent appears to enhance inhibitory activity. Similarly, for α-glucosidase inhibitors, the presence of methoxy groups on the phenyl ring seems to be beneficial for potency. This type of quantitative data is essential for guiding further lead optimization efforts.
Mechanism of Action: Visualizing Enzyme Inhibition
Understanding the mechanism by which these inhibitors function is crucial for rational drug design. Below are diagrams representing the inhibition of two common enzyme targets for triazole-based inhibitors.
dot graph "AChE_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
dot graph "Alpha_Glucosidase_Inhibition" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Role of α-glucosidase in carbohydrate metabolism and its inhibition.
Conclusion and Future Directions
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid represents a highly valuable and versatile starting material for the synthesis of a wide range of potential enzyme inhibitors. The robust and adaptable amide coupling protocol detailed in this guide provides a clear pathway for the generation of diverse compound libraries. The systematic exploration of the chemical space around this triazole scaffold, guided by quantitative biological data and a sound understanding of the target enzyme's mechanism, holds significant promise for the discovery of novel and potent therapeutic agents. Future work in this area could involve the exploration of alternative coupling strategies, the synthesis of more complex amine building blocks, and the use of computational modeling to guide the design of next-generation inhibitors.
References
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2021). MDPI. [Link]
-
Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (2025). PubMed. [Link]
-
1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry. [Link]
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1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (2020). MDPI. [Link]
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- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
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- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Triazole-Based Ligands in Click Chemistry: Application Notes and Protocols for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Introduction: The Power of Click Chemistry and the Quest for Superior Catalytic Systems
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the forefront of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3] This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its remarkable efficiency and bioorthogonality.[2][3]
The CuAAC reaction's success hinges on the catalytic activity of the Cu(I) ion. However, Cu(I) is prone to oxidation to the inactive Cu(II) state, necessitating the use of stabilizing ligands.[4] These ligands not only protect the copper ion but can also dramatically accelerate the reaction rate.[2][5] While ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are well-established, the search for novel ligands with improved properties continues.[2][4]
This guide explores the application of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl as a potential ligand in CuAAC reactions. While this specific molecule is not yet widely documented in click chemistry literature, its structural features—a triazole ring for copper coordination and a carboxylic acid group for potential aqueous solubility and further functionalization—make it an intriguing candidate for enhancing click chemistry protocols.
PART 1: Understanding the Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a Cu(I) species. The uncatalyzed reaction is slow and requires high temperatures, often resulting in a mixture of 1,4 and 1,5-regioisomers.[6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 and yields exclusively the 1,4-disubstituted triazole.[1][6]
Caption: The fundamental scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
PART 2: The Role of this compound in CuAAC
Hypothesized Mechanism of Action
Based on the known mechanisms of other triazole-based ligands, this compound is postulated to act as a copper(I)-stabilizing ligand. The nitrogen atoms of the triazole ring can chelate the copper ion, forming a stable complex. This complexation is crucial for two primary reasons:
-
Preventing Oxidation: The ligand shields the Cu(I) ion from dissolved oxygen, thereby maintaining its catalytically active state.[4]
-
Enhancing Catalysis: The ligand can modulate the electronic properties of the copper center, potentially increasing its catalytic efficiency and accelerating the cycloaddition.[5]
The carboxylic acid moiety may impart aqueous solubility to the ligand-copper complex, a desirable feature for bioconjugation reactions performed in biological buffers.[4]
Potential Advantages in Drug Development and Bioconjugation
The unique structure of this compound suggests several potential benefits for researchers:
| Feature | Potential Advantage | Rationale |
| Triazole Core | Strong Copper Coordination | The nitrogen-rich triazole ring is a known motif for effective copper chelation, leading to a stable and active catalyst. |
| Carboxylic Acid Group | Enhanced Aqueous Solubility | Facilitates reactions in aqueous buffers, crucial for bioconjugation of proteins, peptides, and nucleic acids. |
| Small Molecular Size | Improved Accessibility | A smaller ligand may reduce steric hindrance, allowing for the conjugation of bulky molecules. |
| Potential for Bioisosterism | Drug Design Applications | The triazole ring is a recognized bioisostere for amide bonds, offering a stable alternative in medicinal chemistry.[7][8] |
PART 3: Experimental Protocols
The following protocols are based on well-established CuAAC procedures and are adapted for the exploratory use of this compound as a novel ligand.[4][9] Optimization will be necessary for specific applications.
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol is suitable for the synthesis of small molecule triazoles in organic or aqueous-organic solvent systems.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axispharm.com [axispharm.com]
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl in the synthesis of xanthine oxidase inhibitors
Application Notes & Protocols
Topic: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl in the Synthesis of Xanthine Oxidase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: Targeting Xanthine Oxidase in Hyperuricemia
Xanthine oxidase (XO) is a critical flavoprotein enzyme that plays a rate-limiting role in purine metabolism.[1][2] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[3][4] While essential, excessive XO activity leads to the overproduction of uric acid, resulting in hyperuricemia. This condition is a primary etiological factor in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1][2][3] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[1][3]
Historically, purine analogs like Allopurinol have been the primary treatment. However, the quest for more potent and selective inhibitors with improved safety profiles has led to the development of non-purine scaffolds.[5][6] Among these, molecules incorporating a triazole nucleus have emerged as a highly promising class of XO inhibitors, forming the foundation for numerous drug discovery efforts.[5][6][7]
The Triazole Scaffold: A Privileged Motif for XO Inhibition
The 1,2,3-triazole ring is a bioisostere of other five-membered heterocycles and has become a cornerstone in the design of modern XO inhibitors.[5][6] Its value stems from several key features:
-
Metabolic Stability: The triazole ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Synthetic Accessibility: Modern synthetic methods, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allow for the efficient and modular synthesis of diverse triazole derivatives.[8]
-
Key Binding Interactions: The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, engaging with crucial amino acid residues in the XO active site. Molecular modeling studies reveal that these interactions can mimic those of the natural purine substrates, leading to potent inhibition.[9][10]
The subject of this guide, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid , serves as a versatile and strategically important starting material. It provides the core triazole heterocycle, a carboxylic acid handle for further chemical elaboration, and a methyl group that can influence binding orientation and potency.[10][11] Its structure is a direct analog of the thiazole-carboxylic acid core found in Febuxostat, a potent and selective non-purine XO inhibitor, making it an ideal starting point for developing novel Febuxostat analogs.[10][11]
Synthetic Workflow: From Building Block to Potent Inhibitor
The primary application of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is in the construction of Febuxostat analogs where the central thiazole ring is replaced by a 1,2,3-triazole ring. The general synthetic strategy involves the coupling of this triazole core with a substituted phenyl ring, mirroring the structure of established inhibitors.
The carboxylic acid group is a critical functional handle. It is typically converted to an ester to prevent unwanted side reactions before being hydrolyzed in the final step to yield the active carboxylic acid inhibitor. The carboxylic acid moiety is crucial for activity, as it often forms key hydrogen bond interactions with residues like Arginine (Arg880) and Serine (Ser875) in the enzyme's active site.[7]
Below is a generalized workflow for this synthetic approach.
Caption: General synthetic workflow for XO inhibitors.
Detailed Protocol: Synthesis of 2-(3-cyano-4-isobutoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
This protocol describes the synthesis of a potent Febuxostat analog, adapted from methodologies reported in the literature.[10][11] It is a representative example demonstrating the utility of the title compound.
4.1. Step 1: Esterification of the Starting Material
-
Rationale: The carboxylic acid is temporarily converted to an ethyl ester. This is a crucial protection step to prevent the acidic proton from interfering with the subsequent copper-catalyzed N-arylation reaction, which is typically performed under basic conditions. Ethanol is a common and cost-effective reagent, and a catalytic amount of strong acid like sulfuric acid efficiently drives the reaction to completion.
-
Procedure:
-
Suspend this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.
-
Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate as a solid, which can be used in the next step without further purification.
-
4.2. Step 2: Copper-Catalyzed N-Arylation
-
Rationale: This is the key bond-forming step to construct the core of the inhibitor. A Chan-Lam-Evans coupling reaction is employed to form the N-phenyl bond. A copper(II) salt serves as the catalyst, and a base like pyridine acts as both a ligand to stabilize the copper catalyst and to neutralize the acid generated during the reaction. The boronic acid provides the substituted phenyl ring.
-
Procedure:
-
To a solution of ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in dichloromethane (DCM), add (3-cyano-4-isobutoxyphenyl)boronic acid (1.2 eq), copper(II) acetate (1.5 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure ester precursor.
-
4.3. Step 3: Saponification to the Final Carboxylic Acid
-
Rationale: The final step is the deprotection of the ethyl ester to reveal the carboxylic acid, which is critical for enzyme inhibitory activity. Saponification using a strong base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent system is a standard and effective method for this transformation.
-
Procedure:
-
Dissolve the purified ester precursor (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 2-(3-cyano-4-isobutoxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Structure-Activity Relationship (SAR) and Performance Data
Systematic modification of the phenyl ring substituent has provided key insights into the SAR for this class of inhibitors. The data clearly shows that lipophilic ether groups at the 4'-position of the phenyl ring significantly enhance inhibitory potency.
| Compound ID | R Group (at 4'-position) | XO Inhibition IC₅₀ (µM) | Reference |
| Allopurinol | (Reference drug) | 7.59 | [12] |
| Febuxostat | (Reference drug) | 0.01-0.02 | [13][14] |
| Analog 1s | meta-methoxybenzoxy | 0.21 | [12] |
| Analog 7f | isobutoxy | 0.038 | [11] |
| Analog 7a | methoxy | 0.44 | [11] |
| Analog 7h | benzyloxy | 0.12 | [11] |
Data synthesized from cited literature. IC₅₀ values can vary based on assay conditions.
The trend indicates that larger, more lipophilic groups like isobutoxy and benzoxy are well-tolerated and likely occupy a hydrophobic pocket within the enzyme's active site, leading to enhanced binding affinity.[11][12]
Mechanistic Insights: Binding at the XO Active Site
Kinetic studies and molecular docking have elucidated the mechanism of inhibition. Potent analogs from this series typically act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[11][12]
The key interactions stabilizing the inhibitor in the XO active site include:
-
Hydrogen Bonding: The carboxylic acid group is a crucial anchor, forming hydrogen bonds with the side chains of Arg880 and Ser875 .
-
π-π Stacking: The triazole ring and the attached phenyl ring engage in favorable π-π stacking interactions with aromatic residues such as Phe914 and Phe1009 .
-
Hydrophobic Interactions: The lipophilic ether tail (e.g., isobutoxy group) extends into a hydrophobic channel, making contact with residues like Leu873 .
-
Triazole-Specific Interaction: The nitrogen atoms of the triazole ring can form an additional hydrogen bond with residues like Glu802 , an interaction not present in the thiazole-based Febuxostat.[10]
Caption: Key inhibitor interactions in the XO active site.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of novel, non-purine xanthine oxidase inhibitors. Its structure allows for the creation of potent Febuxostat analogs through efficient and modular synthetic routes. The protocols and SAR data presented herein demonstrate its utility and provide a robust framework for researchers engaged in the discovery and development of next-generation therapeutics for hyperuricemia and gout.
References
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Kaur Gulati, H., Khanna, A., Kumar, N., Sharma, A., & Bedi, P. M. S. (2024). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Archiv der Pharmazie. [Link]
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Wang, Y., et al. (2021). Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects. European Journal of Medicinal Chemistry. [Link]
-
Nishino, T., Okamoto, K., & Nishino, T. (1995). Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor. Journal of Biochemistry. [Link]
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Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work? Patsnap Synapse Insights. [Link]
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ResearchGate. (n.d.). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies | Request PDF. ResearchGate. [Link]
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ResearchGate. (n.d.). Reported xanthine oxidase inhibitors and target compounds. ResearchGate. [Link]
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El Hassane, A., et al. (2024). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. Journal of Biomolecular Structure and Dynamics. [Link]
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Sarno, R., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences. [Link]
-
Riahi, S., et al. (2010). Theoretical Study of the Mechanism of Inhibition of Xanthine Oxydase by Flavonoids and Gallic Acid Derivatives. The Journal of Physical Chemistry B. [Link]
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ResearchGate. (n.d.). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). ResearchGate. [Link]
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Verma, S., & Hall, M. B. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. Journal of Chemical Information and Modeling. [Link]
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TSI Journals. (n.d.). Synthesis and characterization of some analogues of Febuxostat. Trade Science Inc. [Link]
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Sharma, A., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. ResearchGate. [Link]
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ResearchGate. (n.d.). Novel 1,2,3-triazole compounds: Synthesis, In vitro xanthine oxidase inhibitory activity, and molecular docking studies | Request PDF. ResearchGate. [Link]
-
Zhang, W., et al. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Shi, A., et al. (2017). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. RSC Advances. [Link]
-
Trade Science Inc. (2016). Synthesis and characterization of some analogues of Febuxostat - An anti-hyperuricemia drug. Analytical Chemistry: An Indian Journal. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-disubstituted-1,2,3-Triazole derivatives for investigation of inhibition and molecular docking studies against Xanthine Oxidase. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors | Request PDF. ResearchGate. [Link]
-
Patsnap. (n.d.). The synthetic method of febuxostat. Patsnap Eureka. [Link]
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Bekircan, O., et al. (2016). SYNTHESIS OF NEW FLUORINE-CONTAINING 1,2,4-TRIAZOLE-5-ON DERIVATIVES WITH THEIR ANTI-UREASE, ANTI-XANTHINE OXIDASE AND ANTIOXIDANT ACTIVITIES. Revue Roumaine de Chimie. [Link]
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ResearchGate. (n.d.). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF. ResearchGate. [Link]
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Le-Thi-Thu, H., et al. (2017). Carboxylated chalcones and related flavonoids as inhibitors of xanthine oxidase. Bioorganic & Medicinal Chemistry. [Link]
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ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. ChemSynthesis. [Link]
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PubChem. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Chemical Sciences. [Link]
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Application Note: A Detailed Protocol for the Esterification of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Abstract and Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] Esters of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, in particular, are valuable intermediates for the synthesis of more complex bioactive molecules and potential lead compounds in drug discovery programs.[1] The inherent stability of the triazole ring makes it an attractive core structure for developing novel therapeutics.[2][3][4]
However, the direct esterification of heterocyclic carboxylic acids can present unique challenges. Classical methods like the Fischer-Speier esterification, which rely on strong acid catalysts and high temperatures, can be incompatible with sensitive substrates, leading to degradation or unwanted side reactions.[5][6] This application note provides a comprehensive and field-proven protocol for the efficient synthesis of esters from 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid using the mild and highly versatile Steglich esterification method.[7][8][9] We will delve into the mechanistic rationale, provide a detailed step-by-step procedure, outline characterization techniques, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.
Mechanistic Rationale: The Superiority of the Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly for substrates that are sensitive to acid or heat.[7][8][10] It operates under neutral conditions at room temperature, making it ideal for complex molecules and heterocyclic systems like our target acid. The reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9]
The key advantages of this method stem from its mechanism:[7][9][10]
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This activation step is crucial as it converts the poor hydroxyl leaving group of the acid into a much better one.
-
Catalysis by DMAP: While the alcohol can directly attack the O-acylisourea, this pathway can be slow and may lead to a side reaction where the intermediate rearranges into a stable, unreactive N-acylurea.[7][9] DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate (an "active ester").
-
Ester Formation: This active ester is readily attacked by the alcohol nucleophile to yield the desired ester and regenerate the DMAP catalyst.
-
Byproduct Removal: The reaction formally extracts a molecule of water, which is consumed by DCC to form the insoluble byproduct, dicyclohexylurea (DCU).[9] This byproduct can be easily removed by simple filtration, driving the reaction equilibrium towards the product.
For substrates where DCU removal proves difficult, a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, allowing for a simple aqueous workup to remove the urea byproduct.[8][10]
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents
-
Starting Materials:
-
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (MW: 127.10 g/mol )[11]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethanol (anhydrous)
-
-
Solvents:
-
Dichloromethane (DCM, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
-
Workup Reagents:
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography setup
-
Step-by-Step Synthesis Procedure
Caption: General experimental workflow for Steglich esterification.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).
-
DCC Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add DCC (1.1 eq) portion-wise over 5-10 minutes. A white precipitate (DCU) will begin to form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent). The product ester should have a higher Rf value than the starting carboxylic acid.
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to maximize DCU precipitation. Filter the mixture through a pad of celite or filter paper to remove the solid DCU, washing the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x volume) to remove DMAP.
-
Saturated NaHCO₃ solution (2 x volume) to remove any unreacted carboxylic acid.[12]
-
Brine (1 x volume) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.
Characterization of Ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate
-
¹H NMR (in CDCl₃): Expect signals corresponding to the ethyl group (a triplet around 1.4 ppm for -CH₃ and a quartet around 4.4 ppm for -OCH₂-) and the triazole methyl group (a singlet around 2.7 ppm). The N-H proton of the triazole ring may appear as a broad singlet.
-
¹³C NMR (in CDCl₃): Expect signals for the triazole methyl carbon (~11 ppm), the ethyl carbons (~14 ppm for -CH₃ and ~61 ppm for -OCH₂-), the ester carbonyl carbon (~162 ppm), and the two triazole ring carbons.[13]
-
FT-IR (thin film): Look for a strong carbonyl (C=O) stretch characteristic of an ester around 1720 cm⁻¹. The broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) should be absent.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. For the ethyl ester, this would be C₆H₉N₃O₂ + H⁺ = 156.07.
Summary of Reaction Parameters
The following table provides representative data for the esterification of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid with various alcohols using the described protocol.
| Alcohol | Equivalents | Reaction Time (h) | Typical Yield (%) | Product MW ( g/mol ) | Key ¹H NMR Signal (δ, ppm) |
| Methanol | 1.2 | 4 - 8 | 85 - 95% | 141.13 | ~3.9 (s, 3H, -OCH₃) |
| Ethanol | 1.2 | 4 - 12 | 88 - 96% | 155.15 | ~4.4 (q, 2H, -OCH₂CH₃) |
| Isopropanol | 1.5 | 8 - 16 | 75 - 85% | 169.18 | ~5.2 (sept, 1H, -OCH(CH₃)₂) |
| Benzyl Alcohol | 1.2 | 6 - 12 | 80 - 90% | 217.23 | ~5.4 (s, 2H, -OCH₂Ph), 7.3-7.5 (m, 5H, Ar-H) |
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Wet reagents or solvents. 2. Inactive DCC. 3. Sterically hindered alcohol. | 1. Ensure all solvents and reagents are anhydrous. 2. Use fresh DCC. 3. Increase reaction time, slightly warm the reaction (to 40°C), or increase equivalents of alcohol and DCC. |
| Low Yield | 1. Incomplete reaction. 2. Formation of N-acylurea side product.[7][9] 3. Product loss during workup/purification. | 1. Allow the reaction to run longer. 2. Ensure at least 0.1 eq of DMAP is used. 3. Be careful during extractions; minimize washes if product shows water solubility. |
| Product Contaminated with DCU | Incomplete filtration of DCU. | Chill the reaction mixture thoroughly before filtration. Wash the filter cake with a minimal amount of cold solvent. For future syntheses, consider using the water-soluble carbodiimide EDC.[8] |
| Product Contaminated with Carboxylic Acid | Incomplete reaction or inefficient NaHCO₃ wash. | Ensure the reaction has gone to completion via TLC. Perform the NaHCO₃ wash thoroughly to remove all acidic impurities. |
Safety Note: DCC is a potent skin allergen and sensitizer. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. DCM is a suspected carcinogen and should also be handled with care.
References
-
PubChem. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Ansari, M. A., et al. (2023).
-
PubChem. (n.d.). 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
- Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
- Tiritiris, I., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5645.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Bek-Nielsen, F. S., et al. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11438–11448.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982287.
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
-
ResearchGate. (n.d.). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2015). 1H-[7][11][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 26(1), 156-165.
- Kumari, S., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(3).
- Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8896.
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Application Note: Bioorthogonal Labeling through the Introduction of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid as a Bioisosteric Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioisosteres in Chemical Biology and Drug Discovery
In the quest for novel therapeutics and advanced biological probes, the ability to fine-tune the properties of molecules is paramount. Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, has emerged as a powerful tool in medicinal chemistry.[1][2] Such modifications can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile, including enhanced metabolic stability, target affinity, and reduced toxicity.[3] The 1,2,3-triazole ring, a five-membered heterocycle, is a particularly interesting bioisostere due to its stability and ability to mimic the geometry and hydrogen bonding capabilities of amide bonds and carboxylic acids.[1][4]
This application note details the use of bioorthogonal chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to introduce the 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid moiety into biomolecules.[3][5] The hydrochloride salt form of this reagent is often used to improve its aqueous solubility. We will explore the rationale behind using this specific triazole derivative, provide detailed protocols for its conjugation to biomolecules, and discuss its potential applications in drug development and chemical biology.
The 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid Moiety: A Versatile Bioisostere
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and capacity for hydrogen bonding.[1] The addition of a carboxylic acid group at the 4-position and a methyl group at the 5-position imparts specific and advantageous properties:
-
Carboxylic Acid Mimic: The triazole ring in conjunction with the carboxylic acid group can act as a bioisostere for a simple carboxylic acid.[2] This can be particularly useful for modulating the pKa of the acidic group, which in turn can influence the molecule's solubility, membrane permeability, and binding interactions with biological targets.[6]
-
Amide Bond Surrogate: The 1,4-disubstituted triazole ring formed via CuAAC is an excellent mimic of the trans-amide bond, a ubiquitous linkage in peptides and proteins.[1] Replacing an amide bond with this triazole can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.
-
Modulation of Physicochemical Properties: The methyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially leading to improved target engagement and altered pharmacokinetic properties.[1] The overall polarity of the triazole ring can also contribute to improved water solubility.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [7][8] |
| Molecular Weight | 127.10 g/mol | [7][8] |
| XLogP3-AA | -0.4 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| pKa (predicted) | ~4-5 | [6] |
Bioorthogonal Introduction via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of bioorthogonal chemistry, allowing for the efficient and specific covalent ligation of two molecules, one bearing an azide and the other a terminal alkyne, under mild, aqueous conditions.[3][5] This reaction is ideal for labeling complex biomolecules in a biological setting due to its high selectivity and biocompatibility.[3]
To introduce the 5-methyl-1,2,3-triazole-4-carboxylic acid moiety, a biomolecule functionalized with an azide can be reacted with an alkyne synthon, such as ethyl 2-butynoate, followed by hydrolysis of the resulting ester.
Caption: Synthetic strategy for introducing the 5-methyl-1,2,3-triazole-4-carboxylic acid moiety into a biomolecule via CuAAC.
Detailed Experimental Protocols
Protocol 1: General Procedure for CuAAC-mediated Labeling of an Azide-functionalized Protein with Ethyl 2-butynoate
This protocol describes the labeling of a protein containing a genetically encoded or chemically introduced azide group.
Materials:
-
Azide-functionalized protein (e.g., in PBS, pH 7.4)
-
Ethyl 2-butynoate (CAS 4341-76-8)[9]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein from oxidative damage)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Amicon Ultra centrifugal filters for buffer exchange and protein concentration
-
DMSO (anhydrous)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of ethyl 2-butynoate in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 10-100 µM in degassed PBS.
-
Add ethyl 2-butynoate from the stock solution to a final concentration of 1-5 mM. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.
-
(Optional) If using THPTA, add the ligand to the reaction mixture to a final concentration of 5 times the copper concentration (e.g., for 1 mM CuSO₄, use 5 mM THPTA).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components by pipetting.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst by buffer exchange using an appropriate molecular weight cutoff centrifugal filter. Wash the protein with PBS at least three times.
-
Protocol 2: Hydrolysis of the Ethyl Ester to Yield the Carboxylic Acid
Materials:
-
Labeled protein with the ethyl ester of the triazole moiety
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Buffer suitable for the protein of interest (e.g., Tris or HEPES, pH 8-9)
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the purified, labeled protein to a suitable buffer for hydrolysis (e.g., 50 mM Tris, pH 8.5).
-
-
Hydrolysis Reaction:
-
Add a stock solution of LiOH or NaOH to the protein solution to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. The optimal conditions (pH, temperature, and incubation time) may need to be determined empirically to ensure complete hydrolysis without protein degradation.
-
-
Final Purification:
-
Neutralize the reaction mixture by adding a suitable acid (e.g., HCl).
-
Perform a final buffer exchange into the desired storage buffer (e.g., PBS, pH 7.4) using a centrifugal filter to remove the hydrolysis reagents.
-
-
Characterization:
-
Confirm the successful conjugation and hydrolysis by mass spectrometry (e.g., ESI-MS) to observe the expected mass shift.
-
Caption: Step-by-step experimental workflow for the bioorthogonal introduction of the 5-methyl-1,2,3-triazole-4-carboxylic acid moiety.
Conclusion and Future Perspectives
The bioorthogonal introduction of the 5-methyl-2H-1,2,3-triazole-4-carboxylic acid moiety represents a sophisticated strategy for the rational design of novel bioconjugates. This approach combines the precision of click chemistry with the functional advantages of a proven bioisostere. For researchers in drug development, this methodology offers a pathway to create more stable and potent peptide and protein therapeutics. In the field of chemical biology, it enables the site-specific installation of a functional handle that can be used to probe and modulate biological processes. The protocols provided herein serve as a robust starting point for the application of this powerful technique.
References
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The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. Available at: [Link]
-
4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. PubMed. Available at: [Link]
-
Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. PubMed. Available at: [Link]
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Click Triazoles for Bioconjugation. PMC. Available at: [Link]
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Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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5-methyl-2H-1,2,3-triazole-4-carboxylic acid. ChemSynthesis. Available at: [Link]
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Click Chemistry. Scribd. Available at: [Link]
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1H-[1][2]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available at: [Link]
-
Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. Available at: [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]
-
5-methyl-2H-1,2,3-triazole-4-carboxylic acid. PubChem. Available at: [Link]
-
A practical flow synthesis of 1,2,3-triazoles. RSC Publishing. Available at: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]
-
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available at: [Link]
-
Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. ResearchGate. Available at: [Link]
-
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PMC. Available at: [Link]
-
CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. ResearchGate. Available at: [Link]
-
CuAAC: The Quintessential Click Reaction. ResearchGate. Available at: [Link]
-
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Application Notes & Protocols: A Guide to the Synthesis and Anticancer Evaluation of 1,2,3-Triazole-4-Carboxamides
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting the 1,2,3-Triazole Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge in medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as foundational frameworks for drug design. The 1,2,3-triazole ring system has emerged as a "privileged scaffold" due to its unique combination of chemical and physical properties.[1] Its aromatic nature, metabolic stability, and capacity for hydrogen bonding and dipole interactions make it an ideal building block for creating compounds that can effectively interact with biological targets.[2]
The addition of a carboxamide functional group at the 4-position of the triazole ring further enhances its potential. The amide bond can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with the active sites of enzymes and proteins implicated in cancer progression, such as kinases or tubulin.[3][4] This guide provides a comprehensive overview of the synthetic strategies to generate libraries of 1,2,3-triazole-4-carboxamides and the subsequent protocols for evaluating their anticancer activity, with a focus on robust and reproducible methodologies.
Synthetic Strategy: From Building Blocks to Bioactive Candidates
The cornerstone of modern 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[5] While the original thermal reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers and requires harsh conditions, the advent of "click chemistry" has revolutionized this process.[6][7]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent and widely used method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the epitome of a click reaction: it is highly efficient, proceeds under mild conditions (often in aqueous solvents), and, most importantly, is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[2][8] This regioselectivity is critical for establishing clear Structure-Activity Relationships (SAR) during drug development. The CuAAC reaction allows for a modular approach, where diverse libraries of compounds can be rapidly synthesized by combining various azide and alkyne building blocks.[9]
Alternative: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the sake of expanding chemical diversity, it is worth noting the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction complements the CuAAC by selectively producing the 1,5-disubstituted regioisomer.[10][11] Access to this alternative isomer allows researchers to explore a different region of chemical space, which can be crucial if the 1,4-isomer shows limited activity for a particular biological target. The reaction is typically catalyzed by a [Cp*RuCl] complex and is also tolerant of a wide range of functional groups.[12][13]
General Synthetic Workflow
The most direct approach to 1,2,3-triazole-4-carboxamides involves a multi-step synthesis that begins with a CuAAC reaction using an alkyne bearing an ester group, followed by saponification and amide coupling. This ensures maximum modularity, as a single triazole-ester intermediate can be coupled with numerous amines to generate a diverse library of final compounds.
Caption: General three-step workflow for the synthesis of 1,2,3-triazole-4-carboxamides.
Experimental Protocols: Synthesis and Characterization
Disclaimer: These protocols are generalized and should be adapted based on the specific reactivity and solubility of the substrates used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Synthesis of Ethyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate (CuAAC)
-
Reagent Preparation: In a round-bottom flask, dissolve the desired aryl azide (1.0 eq.) and ethyl propiolate (1.1 eq.) in a 1:1 mixture of tert-butanol and water (to make a ~0.2 M solution with respect to the azide).
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.). The solution will typically change color.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure triazole ester.
Protocol 2: Saponification to 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acid
-
Dissolution: Dissolve the triazole ester (1.0 eq.) from Protocol 1 in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC until all starting material is consumed.
-
Acidification: Cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid product, which is often pure enough for the next step.
Protocol 3: Amide Coupling to Synthesize 1,2,3-Triazole-4-carboxamides
-
Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the triazole carboxylic acid (1.0 eq.) from Protocol 2 in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.). Stir for 20-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification and Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization. The final compound's structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
| Parameter | Technique | Expected Outcome |
| Structure Confirmation | ¹H & ¹³C NMR Spectroscopy | Correct chemical shifts, integration, and coupling patterns for the triazole ring, R1, and R2 groups. |
| Molecular Weight | High-Resolution Mass Spec (HRMS) | Observed mass matches the calculated exact mass of the target molecule. |
| Purity Assessment | HPLC or LC-MS | Purity >95% for biological screening. |
| Functional Group ID | FT-IR Spectroscopy (Optional) | Presence of characteristic peaks (e.g., C=O stretch for amide). |
| Table 1: Standard characterization methods for final 1,2,3-triazole-4-carboxamide products. |
Protocols for Anticancer Screening
The initial evaluation of novel compounds typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric assay that is widely used for this purpose.[14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured, allowing for a quantitative determination of cell viability.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18] Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[18] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical screening cascade for newly synthesized anticancer compounds.
Data Interpretation and Structure-Activity Relationship (SAR)
The power of the modular "click chemistry" approach lies in its ability to facilitate rapid SAR studies. By systematically varying the substituents on both the N1-position (from the azide) and the carboxamide moiety (from the amine), researchers can probe the structural requirements for anticancer activity.
| Compound ID | R1-Group (from Azide) | R2-Group (from Amine) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| TZC-01 | Phenyl | Benzyl | 25.4 | 31.2 |
| TZC-02 | 4-Fluorophenyl | Benzyl | 15.1 | 18.9 |
| TZC-03 | 4-Methoxyphenyl | Benzyl | 45.8 | 52.1 |
| TZC-04 | 4-Fluorophenyl | 3-Chlorobenzyl | 8.7 | 10.3 |
| TZC-05 | 4-Fluorophenyl | Cyclohexyl | >100 | >100 |
| Table 2: Example of SAR data for a hypothetical series of 1,2,3-triazole-4-carboxamides. |
From this hypothetical data, one could infer that:
-
An electron-withdrawing group (fluoro) at the para-position of the N1-phenyl ring enhances activity (TZC-02 vs. TZC-01 and TZC-03).[19]
-
Adding an electron-withdrawing group to the carboxamide benzyl ring further increases potency (TZC-04 vs. TZC-02).
-
A non-aromatic, bulky aliphatic group on the amide is detrimental to activity (TZC-05).
These insights, derived from robust synthesis and screening protocols, are essential for guiding the rational design of the next generation of more potent and selective 1,2,3-triazole-based anticancer drug candidates.[20]
References
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D'Souza, S. P., & Melavade, R. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Sci. Pharm., 89(4), 52. [Link]
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Vera-Ramirez, L., et al. (2022). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. Molecules, 27(19), 6296. [Link]
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Kozytska, D. S., et al. (2012). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Sci-Hub. [Link]
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Luo, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 755155. [Link]
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Adlington, R. M., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14363-14412. [Link]
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Kumar, M., et al. (2024). Signature of click chemistry in advanced techniques for cancer therapeutics. RSC Advances, 14, 1-22. [Link]
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Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Ben-Gurion University Research Portal. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. [Link]
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Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. [Link]
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Pathan, A. A., et al. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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ResearchGate. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. [Link]
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Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Bohrium. [Link]
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Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]
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Application Notes and Protocols for Bioconjugation using 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules—bioconjugation—is a cornerstone technology. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells, to the immobilization of proteins on diagnostic surfaces, the ability to precisely and stably connect biological macromolecules with other molecular entities is paramount. The linker, a seemingly simple bridge between two molecules, is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic properties.
The 1,2,3-triazole heterocycle has emerged as a highly advantageous structural motif for linkers in drug discovery and bioconjugation.[1][2] Formed efficiently through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," the triazole ring offers a unique combination of properties.[3][4] It is exceptionally stable to metabolic, chemical, and enzymatic degradation, a significant improvement over more labile linkages like esters.[1][5] Furthermore, the triazole ring is a bioisostere of the amide bond, mimicking its size, dipole moment, and hydrogen bonding capacity, which can be crucial for maintaining the biological activity of the conjugated molecules.[1][2]
This technical guide focuses on a specific, versatile linker: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl . This molecule combines the intrinsic stability of the triazole core with the versatile reactivity of a carboxylic acid handle. The carboxylic acid allows for straightforward conjugation to primary amines, which are abundantly available on the surface of proteins and peptides (e.g., the ε-amino group of lysine residues), through the formation of a stable amide bond. This guide will provide a deep dive into the rationale, protocols, and technical considerations for successfully employing this linker in your research.
Physicochemical Properties of the Linker
A thorough understanding of the linker's properties is essential for designing robust conjugation strategies.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ · HCl | Inferred |
| Molecular Weight | 163.56 g/mol | [][7] (base) |
| Structure | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | [][7] |
| Reactivity | Carboxylic acid (-COOH) for amide bond formation | [8] |
| Solubility | Expected to be soluble in aqueous buffers | General knowledge |
Mechanism of Action: The Two-Step Carbodiimide Reaction
The conjugation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid to a biomolecule is typically achieved via a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is a two-step process designed to maximize efficiency and minimize side reactions.[9][10]
Step 1: Activation of the Carboxylic Acid. In an acidic environment (pH 4.5-6.0), EDC reacts with the carboxylic acid group of the triazole linker to form a highly reactive but unstable O-acylisourea intermediate. The inclusion of NHS allows this intermediate to be converted into a more stable, amine-reactive NHS ester. This initial step is optimally performed in a buffer free of primary amines, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[9][10]
Step 2: Aminolysis and Amide Bond Formation. The NHS-activated linker is then introduced to the biomolecule containing primary amines (e.g., a protein) at a physiological or slightly alkaline pH (7.2-8.5). The primary amine nucleophilically attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond. This reaction is typically performed in a buffer like phosphate-buffered saline (PBS).[9]
Below is a diagram illustrating the experimental workflow for this two-step conjugation process.
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Experimental Protocol: Conjugation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid to a Model Protein (BSA)
This protocol provides a detailed methodology for conjugating the triazole linker to Bovine Serum Albumin (BSA), a common carrier protein. The principles and steps can be adapted for other proteins, peptides, or amine-containing molecules.
I. Materials and Reagents
-
Linker: this compound
-
Protein: Bovine Serum Albumin (BSA), lyophilized powder
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or similar for buffer exchange and purification.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for linker stock solution.
II. Reagent Preparation
-
Protein Solution: Prepare a 10 mg/mL solution of BSA in Coupling Buffer (PBS, pH 7.4).
-
Linker Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC/Sulfo-NHS Solution: Prepare fresh immediately before use. Dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 100 mM each.
III. Two-Step Conjugation Procedure
Causality Behind Choices: The two-step procedure is crucial. Activating the linker separately before introducing the protein prevents EDC from crosslinking the protein's own carboxyl and amine groups, which would lead to undesirable polymerization.[10]
-
Linker Activation: a. In a microcentrifuge tube, combine 20 µL of the 100 mM Linker Stock Solution with 180 µL of Activation Buffer. b. Add 100 µL of the freshly prepared 100 mM EDC/Sulfo-NHS solution. This corresponds to a significant molar excess of activating agents to drive the reaction to completion. c. Incubate at room temperature for 15-30 minutes with gentle mixing.
-
Protein Conjugation: a. Add the entire 300 µL of the activated linker solution to 1 mL of the 10 mg/mL BSA solution. The shift to the higher pH of the PBS buffer facilitates the reaction with the primary amines on the BSA. b. Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.
-
Quenching the Reaction: a. Add 50 µL of 1 M Tris-HCl, pH 8.0 to the reaction mixture. The primary amines in Tris will react with any remaining NHS-activated linker, effectively stopping the reaction. b. Incubate for 15 minutes at room temperature.
IV. Purification of the Conjugate
-
Equilibrate a desalting column with PBS, pH 7.4, according to the manufacturer's instructions.
-
Apply the entire quenched reaction mixture to the column.
-
Centrifuge to collect the purified BSA-triazole conjugate. The unreacted linker, EDC/NHS byproducts, and quenching agent will be retained in the column matrix.
V. Characterization of the Bioconjugate
Successful conjugation should be confirmed, and the degree of labeling (linker-to-protein ratio) should be quantified.
-
SDS-PAGE: A slight increase in the molecular weight of the conjugated BSA compared to the unconjugated control can sometimes be observed, indicating successful labeling.
-
UV-Vis Spectroscopy: While the triazole linker itself has a weak chromophore, this method is essential for determining protein concentration (A280) post-purification.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm conjugation. The mass spectrum of the conjugate will show an increase in mass corresponding to the addition of one or more linker molecules.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from any unconjugated protein.[1]
Data Presentation: Expected Outcomes
The efficiency of conjugation can be influenced by factors such as the molar ratio of linker to protein and the reaction time. Below is a table of representative data from a similar small molecule-protein conjugation.
| Molar Ratio (Linker:Protein) | Reaction Time (hr) | Degree of Labeling (Linker/Protein) | Conjugation Efficiency (%) |
| 10:1 | 2 | 3.5 | 35% |
| 20:1 | 2 | 6.2 | 31% |
| 50:1 | 2 | 11.8 | 23.6% |
| 20:1 | 8 | 8.1 | 40.5% |
Data is hypothetical, based on typical EDC/NHS conjugation efficiencies.[1][11]
Troubleshooting Common Issues
A self-validating protocol anticipates potential pitfalls. Here are common issues and their solutions for EDC/NHS-mediated conjugation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inactive EDC/NHS (hydrolyzed).2. Competing nucleophiles in buffers (e.g., Tris, glycine).3. pH of activation or coupling step is suboptimal.4. Insufficient molar excess of linker or coupling reagents. | 1. Use fresh EDC/NHS powder; prepare solutions immediately before use.2. Perform buffer exchange on your protein to ensure it is in an amine-free buffer like PBS or MES.[12]3. Verify the pH of your MES (4.5-6.0) and PBS (7.2-8.5) buffers.[9]4. Increase the molar ratio of linker:protein (e.g., from 20:1 to 50:1). |
| Protein Precipitation | 1. High concentration of organic solvent from linker stock.2. Excessive cross-linking leading to aggregation.3. pH change causing the protein to approach its isoelectric point. | 1. Keep the final concentration of DMF/DMSO below 10% (v/v).2. Reduce the molar ratio of EDC or the reaction time.3. Ensure the final pH of the reaction mixture is suitable for your protein's stability. |
| Inconsistent Results | 1. Variability in reagent preparation (especially EDC/NHS).2. Incomplete removal of interfering substances from the starting protein solution. | 1. Standardize reagent preparation; always use fresh solutions of coupling agents.2. Always perform a buffer exchange on the protein before starting the conjugation. |
Visualizing the Linker's Role
The following diagram illustrates the chemical transformation at the heart of the conjugation process, highlighting the stability of the final amide bond formed.
Conclusion and Future Perspectives
This compound represents a robust and versatile tool for the modern bioconjugation toolkit. Its inherent stability, coupled with the well-established and optimizable carbodiimide chemistry, provides a reliable method for creating stable bioconjugates. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this linker in their work, from fundamental research to the development of next-generation therapeutics and diagnostics. As the demand for precisely engineered biomolecular constructs continues to grow, linkers built upon stable heterocyclic scaffolds like the 1,2,3-triazole will undoubtedly play an increasingly vital role.
References
-
Sam, S., et al. (2012). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Sensors and Actuators B: Chemical, 161(1), 533-539. [Link]
-
Kamal, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 269-285. [Link]
-
Kamal, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Publishing. [Link]
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Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]
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Creative Biolabs. Troubleshooting Guides. [Link]
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Porel, M., et al. (2010). Triazole bridges as versatile linkers in electron donor-acceptor conjugates. Journal of the American Chemical Society, 132(48), 17135–17148. [Link]
-
Loh, X. J., et al. (2018). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 47(15), 5730-5769. [Link]
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CellMosaic, Inc. PerKit® BSA Small Molecule Acid Conjugation Kit. [Link]
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Porel, M., et al. (2010). Triazole bridges as versatile linkers in electron donor-acceptor conjugates. PMC. [Link]
-
Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1843. [Link]
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Li, Q., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2686. [Link]
-
Seahorse Bioscience. (n.d.). Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. ResearchGate. [Link]
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Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Institutes of Health. [Link]
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Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. PubMed. [Link]
-
ChemSynthesis. (2025). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Al-Salihi, F. I. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Egyptian Journal of Chemistry, 63(10), 3737-3747. [Link]
-
Pozdnyakov, D. I., et al. (2025). Folic acid conjugated with serum albumin for nano- and submicron delivery systems for applications in therapy and diagnostics. Exploration of Drug Science. [Link]
-
Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Dai, L., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers Media S.A.. [Link]
-
Lin, J. R., Yao, J. Y., & Zhao, H. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Sci-Hub. [Link]
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PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]
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Xiao, J. Y., et al. (2008). 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2172. [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of 5-methyl-1,2,3-triazole-4-carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-methyl-1,2,3-triazole-4-carboxamides. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important class of compounds. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its stability and synthetic accessibility.[1][2][3]
The most prevalent synthetic route involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," followed by or preceded by an amide bond formation.[1][2][4] While robust, this multi-step process is not without its challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you identify, understand, and overcome common side reactions and experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and offering actionable solutions.
Q1: My NMR spectrum is complex, showing two distinct sets of triazole peaks. What's causing this impurity?
Short Answer: You are likely forming a mixture of regioisomers: the desired 1,4-disubstituted triazole and the undesired 1,5-disubstituted triazole.
In-Depth Explanation: The classic Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is often non-regioselective and, when conducted thermally, can produce a nearly 1:1 mixture of the 1,4- and 1,5-isomers.[4][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, more importantly, controls the regioselectivity to almost exclusively yield the 1,4-disubstituted product.[2][5][6][7] If your catalytic system is inefficient or inactive, the background thermal reaction can proceed, leading to the formation of the 1,5-isomer impurity.
Causality and Prevention:
-
Inactive Catalyst: The active catalyst is Copper(I). If it is oxidized to Copper(II) by atmospheric oxygen, its catalytic efficiency for the desired pathway plummets.
-
Insufficient Ligand: Ligands (e.g., TBTA, tris(triazolyl)amine) are often used to stabilize the Cu(I) oxidation state and prevent catalyst degradation.[8]
-
High Temperatures: Elevated temperatures can favor the uncatalyzed thermal pathway, eroding regioselectivity.[5]
Troubleshooting Steps:
-
Ensure an Oxygen-Free Environment: Degas your solvents thoroughly (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) before adding the copper catalyst. Maintain an inert atmosphere throughout the reaction.
-
Use a Reducing Agent: It is standard practice to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate.[4] Ensure the reducing agent is fresh and used in slight excess.
-
Optimize Reaction Temperature: CuAAC reactions are often efficient at room temperature.[5] Avoid unnecessarily high temperatures which may promote the background thermal reaction.
-
Consider a Ruthenium Catalyst for the 1,5-Isomer: If the 1,5-isomer is your desired product, a ruthenium-based catalyst (RuAAC) is the method of choice for selectively synthesizing this regioisomer.[5][8][9][10]
Q2: My mass spectrometry results show a significant peak at roughly double the mass of my alkyne starting material. What is this byproduct?
Short Answer: This is almost certainly a homo-coupled dimer of your terminal alkyne, a common side reaction known as Glaser coupling.
In-Depth Explanation: Copper catalysts, particularly in the presence of oxygen, are well-known to promote the oxidative homo-coupling of terminal alkynes to form 1,3-diynes.[11][12] This side reaction consumes your alkyne starting material, reduces the yield of your desired triazole, and introduces a potentially difficult-to-remove impurity. The reaction is often more pronounced at higher temperatures and with prolonged reaction times.[11]
Causality and Prevention:
-
Oxygen Contamination: The presence of O₂ facilitates the oxidative dimerization pathway.
-
Catalyst Concentration: High concentrations of copper can increase the rate of this side reaction.
-
Absence of Azide: If the alkyne is exposed to the copper catalyst before the azide is present and able to react, dimerization is more likely.
Troubleshooting Steps:
-
Strict Anaerobic Conditions: As with preventing isomer formation, rigorous exclusion of oxygen is the most critical factor in preventing alkyne dimerization.
-
Slow Addition of Alkyne: Add the alkyne solution slowly via syringe pump to the reaction mixture containing the azide and the activated copper catalyst. This keeps the instantaneous concentration of free alkyne low, favoring the cycloaddition pathway.
-
Use Coordinating Ligands: Ligands can modulate the reactivity of the copper catalyst, often suppressing the dimerization pathway in favor of the cycloaddition.
-
Control Experiment: To confirm dimerization, run a control reaction containing your alkyne and copper catalyst under your reaction conditions but without the azide. Analysis by LC-MS should clearly show the formation of the dimer.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing common synthesis problems.
Q3: During workup or purification, I am isolating a carboxylic acid instead of my target amide. What happened?
Short Answer: Your carboxamide product is being hydrolyzed.
In-Depth Explanation: Amide bonds are robust, but not indestructible. They can be hydrolyzed back to a carboxylic acid and an amine under either harsh acidic or basic conditions, particularly when heated.[13][14][15] This can occur inadvertently during an aqueous workup with strong acid/base or during purification (e.g., on silica gel, which is slightly acidic) if conditions are not carefully controlled.
Causality and Prevention:
-
Harsh Workup: Quenching the reaction or washing with strong aqueous acids (e.g., >1M HCl) or bases (e.g., >1M NaOH) can initiate hydrolysis.
-
Prolonged Chromatography: Leaving the product on a silica or alumina column for an extended period can lead to hydrolysis, especially with more labile amides.
-
Elevated Temperatures: All hydrolysis processes are accelerated by heat.[16]
Troubleshooting Steps:
-
Use Mild Workup Conditions: Use saturated sodium bicarbonate (NaHCO₃) or dilute ammonium chloride (NH₄Cl) solutions for aqueous washes. Avoid strong acids and bases.
-
Efficient Purification: Do not let the product sit on a chromatography column for longer than necessary. If the compound is sensitive, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Avoid Heat: Concentrate your product solutions under reduced pressure at low temperatures (e.g., <40 °C).
Q4: My product has lost its optical purity. How can I prevent this?
Short Answer: You are experiencing epimerization at a stereogenic center, likely during the amide coupling step.
In-Depth Explanation: This is a critical issue if your amine or the carboxylic acid precursor contains a stereocenter, especially at the α-position to the carbonyl group. During the activation of the carboxylic acid (to form an active ester, acid chloride, etc.), the acidity of the α-proton is significantly increased. A base in the reaction mixture can abstract this proton, forming a planar enolate intermediate. Re-protonation can occur from either face, leading to racemization or epimerization.[17] The formation of an oxazol-5(4H)-one intermediate is a common mechanistic pathway for this loss of stereointegrity.[17][18]
Causality and Prevention:
-
Overly Strong Coupling Agents: Some highly reactive coupling agents can promote oxazolone formation.
-
Excess Base: Using an excessive amount of a strong, non-hindered base (like triethylamine) can increase the rate of α-proton abstraction.
-
Elevated Temperature: Epimerization is more likely at higher reaction temperatures.
Troubleshooting Steps:
-
Choose the Right Coupling Reagents: Use coupling reagents known to suppress racemization, such as HATU, HBTU, or COMU, often in combination with a base like N,N-diisopropylethylamine (DIPEA), which is more sterically hindered than triethylamine.
-
Control Stoichiometry: Use the minimum necessary amount of base (typically 1.1-1.5 equivalents).
-
Low Temperature: Run the activation and coupling steps at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).
-
Consider the Synthetic Order: It may be beneficial to perform the amide coupling first on a simpler precursor and then perform the CuAAC reaction on the resulting amide-alkyne or amide-azide, as the triazole formation is generally not known to affect stereocenters.
Mechanism of Epimerization via Oxazolone
Caption: Oxazolone formation is a key pathway to loss of stereointegrity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic sequence: form the triazole first, then the amide, or vice-versa?
This is a strategic choice that depends on your specific substrates.
-
Triazole First, then Amide: This is often preferred. The CuAAC reaction is extremely robust and tolerates a wide range of functional groups, including esters which are common precursors to the required carboxylic acid.[5] You can synthesize the 5-methyl-1,2,3-triazole-4-carboxylate ester, hydrolyze it to the carboxylic acid, and then perform the amide coupling. This sequesters the sensitive amidation step to the end of the synthesis.
-
Amide First, then Triazole: This is a viable alternative. You would first couple your amine with an alkyne-containing carboxylic acid (e.g., propiolic acid or a derivative). The resulting amide-alkyne is then subjected to the CuAAC reaction with an azide. This can be advantageous if your amine is particularly precious or sensitive to the CuAAC reaction conditions (which is rare, but possible).
Q2: How do I choose the right copper source for my CuAAC reaction?
While many Cu(I) sources work, the most common and practical method is the in situ generation of Cu(I) from a stable, inexpensive Cu(II) precursor.[4]
-
CuSO₄·5H₂O / Sodium Ascorbate: This is the most widely used system. It is inexpensive, works well in a variety of solvents including water/t-BuOH mixtures, and is experimentally simple.[4]
-
CuI: Copper(I) iodide can be used directly but is more sensitive to oxidation. It is often used in organic solvents with a base like DIPEA.
-
Cu(MeCN)₄PF₆: A pre-formed Cu(I) salt that is soluble in organic solvents. It is a good choice for reactions that are sensitive to water or the ascorbate system.
Q3: What are the best practices for purifying 5-methyl-1,2,3-triazole-4-carboxamides?
These compounds are often crystalline solids but can be challenging to purify due to their polarity and potential for hydrogen bonding.
-
Crystallization: This is the preferred method if applicable. Screen various solvents; ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.[19]
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: Due to the polarity of the triazole and amide groups, relatively polar eluent systems are required. Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate) and gradually increase the polarity. If the compound does not move, adding a small percentage of methanol (1-5%) to a dichloromethane or ethyl acetate mobile phase is often very effective.
-
Tailing: Amides can sometimes "tail" on silica gel. Adding a very small amount (e.g., 0.1-0.5%) of triethylamine or acetic acid to the mobile phase can improve peak shape, but be mindful of potential hydrolysis if using acid.
-
Part 3: Optimized Experimental Protocols
Protocol 1: General Procedure for CuAAC Synthesis of Ethyl 1-benzyl-5-methyl-1,2,3-triazole-4-carboxylate
This protocol describes the formation of the triazole ring, which is the precursor to the final amide product.
-
Reagent Preparation: In a round-bottom flask, dissolve ethyl 2-butynoate (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water (to a concentration of ~0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Reaction Initiation: Vigorously stir the solution from Step 1. Add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution. The solution may turn cloudy or change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the limiting starting material.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure triazole ester.
Protocol 2: Amidation to Form N,5-dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
This protocol assumes you have already synthesized and hydrolyzed the corresponding ester to the carboxylic acid (1-phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid).
-
Reagent Setup: To a flame-dried, argon-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF.
-
Activation: Cool the flask to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water) dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the full consumption of the carboxylic acid.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.
Part 4: Data Summary Table
Table 1: Influence of Catalyst on Regioselectivity of Azide-Alkyne Cycloaddition
| Catalyst System | Temperature | Typical 1,4-isomer : 1,5-isomer Ratio | Reference |
| None (Thermal) | 80-120 °C | ~ 1 : 1 | [5] |
| CuSO₄ / Na Ascorbate | Room Temp | > 95 : 5 | [4] |
| CuI | Room Temp | > 95 : 5 | [20] |
| Cp*RuCl(PPh₃)₂ | 60-80 °C | < 5 : 95 | [5][9] |
References
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed.[Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH).[Link]
-
Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water. Royal Society of Chemistry.[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.[Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Royal Society of Chemistry Publishing.[Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC.[Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry.[Link]
-
1,3-Dipolar cycloaddition. Wikipedia.[Link]
-
Dimerization of Alkynes and Alkenes. Wiley-VCH.[Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications.[Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.[Link]
-
Dimerization of terminal alkynes promoted by a heterobimetallic Zr/Co complex. Royal Society of Chemistry.[Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.[Link]
-
Ch20 : Amide hydrolysis. University of Calgary.[Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.[Link]
-
Epimerisation in Peptide Synthesis. PubMed Central (NIH).[Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI.[Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]
-
Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. ResearchGate.[Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH).[Link]
-
the hydrolysis of amides. Chemguide.[Link]
-
Mechanism of 1,3-dipolar cycloadditions. Reply. ACS Publications.[Link]
-
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ResearchGate.[Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Thieme.[Link]
-
Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. Organic Chemistry International.[Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.[Link]
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Technical Support Center: Purification of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl Derivatives by HPLC
Welcome to the dedicated technical support guide for the HPLC purification of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid and its hydrochloride (HCl) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these polar, ionizable compounds. Here, we will move beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting, ensuring the integrity and efficiency of your purification workflow.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of your target compounds.
Q1: Why is my 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid derivative showing poor retention on a standard C18 column?
A1: Your compound is highly polar due to the presence of the triazole ring and the carboxylic acid group.[1][2] Standard C18 columns, which utilize a non-polar stationary phase, separate compounds based on hydrophobicity.[3] Highly polar molecules have minimal interaction with the stationary phase and are therefore poorly retained, often eluting in or near the solvent front.[1][4] The HCl salt form further increases its polarity and aqueous solubility.
Q2: How does the mobile phase pH affect the purification of my acidic triazole derivative?
A2: Mobile phase pH is a critical parameter for ionizable compounds like yours.[5][6][7][8] Your target molecule has a carboxylic acid group, which will be ionized (negatively charged) at a pH above its pKa. In its ionized form, it is more polar and will have very little retention on a reversed-phase column.[5] To improve retention, you need to suppress this ionization by using a mobile phase with a pH at least 2 units below the analyte's pKa.[5][8] This process, known as ion suppression, makes the molecule neutral and more hydrophobic, thereby increasing its interaction with the C18 stationary phase.[1][5]
Q3: What is the best starting point for mobile phase selection?
A3: For a reversed-phase separation of an acidic compound, a good starting point is a mobile phase consisting of acidified water and an organic modifier like acetonitrile or methanol.[9] A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous (Solvent A) and organic (Solvent B) phases.[10] The acid serves to keep the carboxylic acid protonated (neutral) and also minimizes peak tailing caused by interactions with residual silanols on the silica-based column packing.[8]
Q4: My sample is an HCl salt. Do I need to do anything special during sample preparation?
A4: Yes, ensuring complete dissolution and compatibility with the mobile phase is key.[11] Dissolve your HCl salt in the initial mobile phase if possible, or in a solvent that is weaker than the initial mobile phase (e.g., water with a small amount of organic solvent) to avoid peak distortion.[10] It is crucial to filter your sample through a 0.2µm or 0.45µm syringe filter before injection to remove any particulates that could clog the column or system.[12][13] Since you are starting with a salt, be mindful of its solubility limits to prevent precipitation upon injection into the mobile phase.[11][14]
Q5: Can I use a gradient elution for purification?
A5: Absolutely. Gradient elution, where the concentration of the organic solvent is increased over time, is highly recommended for purifying samples with multiple components of varying polarities.[7][9] It helps to elute more strongly retained impurities and can significantly shorten the overall run time while improving peak shape for later-eluting compounds.[9] A good starting point is a broad gradient (e.g., 5% to 95% organic solvent) to first see where your compound and any impurities elute.[10]
HPLC Troubleshooting & Optimization Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most common peak shape problem for acidic and basic compounds and can compromise purity and yield.[15][16][17]
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting Decision Tree for Peak Tailing.
Detailed Explanations & Solutions
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (-Si-OH) on the surface. These are acidic and can form strong ionic interactions with polar or basic functional groups on analytes, causing tailing.[15][17]
-
Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH with an acidic modifier like 0.1% TFA or formic acid.[8] Using a high-purity, end-capped column can also significantly reduce the number of available silanol sites.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your carboxylic acid, the compound will exist as a mixture of ionized and non-ionized forms, leading to broad, tailing peaks.[5][17]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as a "right triangle" shape.[16][17] Injecting a large volume of a sample solvent stronger than the mobile phase can also cause peak fronting.
Issue 2: Poor Resolution or Co-eluting Impurities
Achieving baseline separation between your target compound and closely-related impurities is the primary goal of purification.
Strategies for Improving Resolution
| Strategy | Principle | Typical Action |
| Increase Efficiency | Sharpen peaks to improve separation. | Use a column with smaller particles (e.g., 5 µm -> 3.5 µm) or a longer column. |
| Increase Selectivity | Change the relative retention of compounds. | 1. Modify Mobile Phase: Change organic solvent (Acetonitrile vs. Methanol), or adjust pH.[6] 2. Change Stationary Phase: Switch to a different column chemistry (e.g., C18 to Phenyl-Hexyl or Polar-Embedded).[11] |
| Increase Retention | Move peaks further apart on the chromatogram. | Decrease the percentage of organic solvent in the mobile phase or flatten the gradient slope. |
Experimental Protocol: Optimizing Selectivity by Modifying the Mobile Phase
-
Initial Screening: Perform an initial run using a standard gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid over 15 minutes).
-
Solvent Swap: Prepare a new mobile phase substituting Methanol for Acetonitrile (e.g., 5-95% Methanol with 0.1% Formic Acid). Run the same gradient. Acetonitrile and methanol interact differently with analytes and can alter the elution order.[11]
-
pH Adjustment: If impurities are not resolved, and they are also ionizable, slightly adjusting the mobile phase pH (e.g., from pH 2.5 with 0.1% TFA to pH 3.0 with a formate buffer) can drastically change selectivity.[5][6]
-
Analyze Results: Compare the chromatograms from each run. The optimal condition is the one that provides the greatest separation (resolution) between your target peak and all impurities.
Issue 3: Sample Degradation or On-Column Instability
Triazoles are generally stable, but harsh conditions can potentially cause issues.
Workflow for Investigating Sample Stability
Caption: Workflow for Diagnosing Analyte Instability.
-
Acid Sensitivity: While necessary for good chromatography, strong acids like TFA can sometimes cause degradation of sensitive molecules over time, especially if samples are left in the autosampler for extended periods.
-
Solvent Compatibility: Ensure your compound is stable in the chosen sample solvent and mobile phase.
-
Solution: Run a stability study by dissolving the compound in the mobile phase and analyzing it at time zero and after several hours or days to check for the appearance of degradation products.
-
By systematically addressing these common challenges using the logic and protocols outlined above, you can develop a robust and efficient HPLC purification method for your 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl derivatives, leading to higher purity, yield, and confidence in your results.
References
- Thermo Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
-
Agilent Technologies. (2022). Scaling Small Molecule Purification Methods for HPLC. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]
-
Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Nacalai Tesque, Inc. Sample Pretreatment for HPLC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubChem. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
SIELC Technologies. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. [Link]
-
ChemSynthesis. 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]
-
National Institutes of Health (NIH). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. [Link]
-
PubChem. 5-hydroxy-2-methyl-2H-1,2,3-triazole-4-carboxylic acid. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
PubChemLite. 5-methyl-2h-1,2,3-triazole-4-carboxylic acid. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Chromatography Forum. (2012). Using prep HPLC for ion exchange. [Link]
-
ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]
-
National Institutes of Health (NIH). (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (2025). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. [Link]
-
PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]
-
ACS Publications. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
National Institutes of Health (NIH). (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. [Link]
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Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Welcome, researchers, to the technical support hub dedicated to overcoming challenges in the synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. This guide is structured to provide actionable, in-depth solutions to common problems, particularly low reaction yields, encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and adapt them to your specific experimental context.
The synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is typically achieved through a two-step process. First, a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is employed to form the triazole ring with an ester functional group. This is followed by the hydrolysis (saponification) of the ester to yield the final carboxylic acid product. Low yields can arise at either of these critical stages.
Part 1: Troubleshooting the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
The first stage of the synthesis is the CuAAC reaction between an azide source (commonly sodium azide, NaN₃) and ethyl 2-butynoate to form Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate. This reaction is renowned for its efficiency, but several factors can lead to diminished yields.
Experimental Workflow: CuAAC Synthesis of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Caption: General workflow for the CuAAC synthesis of the triazole ester intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: CuAAC Step
Question 1: My CuAAC reaction yield is consistently low or I'm recovering unreacted starting materials. What are the primary causes?
Answer: This is the most common issue and typically points to a problem with the catalytic cycle. The active catalyst is Copper(I), which is generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent (typically sodium ascorbate).
-
Causality: The Cu(I) species is prone to oxidation to the catalytically inactive Cu(II) state by dissolved oxygen.[1] If the reducing agent is depleted or ineffective, the catalytic cycle will halt. The mechanism involves the formation of a copper acetylide, which then reacts with the azide.[2]
-
Troubleshooting Steps:
-
Check Your Sodium Ascorbate: This is a frequent culprit. Sodium ascorbate solutions can degrade over time, especially if not stored properly. Prepare a fresh solution of sodium ascorbate for each reaction. In one instance, a researcher struggling with 15% yields discovered their sodium ascorbate had gone bad, and using a fresh batch resolved the issue.[3]
-
Ensure an Excess of Reducing Agent: It's common practice to use an excess of sodium ascorbate (relative to the copper catalyst) to maintain a reducing environment and ensure the copper remains in its active Cu(I) state.[1]
-
Deoxygenate Your Solvent: While the use of sodium ascorbate mitigates the need for stringent anaerobic conditions, for particularly sensitive or low-concentration reactions, deoxygenating your solvent by bubbling nitrogen or argon through it for 15-30 minutes prior to the reaction can be beneficial.
-
Reactant Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1-1.2 equivalents) of one of the reactants can help drive the reaction to completion.[4]
-
Question 2: I'm observing significant formation of a byproduct. What could it be?
Answer: A likely side reaction in CuAAC is the oxidative homocoupling of your alkyne (in this case, ethyl 2-butynoate) to form a 1,3-diyne. This is known as the Glaser coupling.
-
Causality: This side reaction is promoted by Cu(II) ions in the presence of oxygen.[1] If your catalytic system has an insufficient amount of reducing agent, the buildup of Cu(II) can favor this pathway.
-
Troubleshooting Steps:
-
Increase Sodium Ascorbate Concentration: This will help to suppress the formation of Cu(II) and thus minimize the Glaser coupling byproduct.
-
Consider a Ligand: The use of a copper-coordinating ligand can stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, outcompeting the homocoupling reaction.[5][6] Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[2]
-
Question 3: How does the choice of solvent affect my yield?
Answer: The solvent plays a crucial role in solubilizing the reactants and the catalyst. The reaction often works well in a variety of polar solvents.
-
Causality: For the reaction between sodium azide and the organic alkyne, a solvent system that can dissolve both the inorganic salt and the organic ester is required. Mixtures of water with organic solvents are very common. Polar solvents can also accelerate the reaction.[7]
-
Solvent Selection Guide:
| Solvent System | Advantages | Disadvantages |
| t-BuOH / H₂O | Good for a wide range of substrates. | May require gentle heating to ensure solubility. |
| DMSO / H₂O | Excellent solvating power for salts. | Can be difficult to remove during work-up. |
| DMF | High boiling point, good for reactions requiring heat. | Can be difficult to remove; potential for decomposition at high temperatures. |
| Ethanol / H₂O | "Greener" solvent option. | May not be suitable for all substrates. |
-
Recommendation: A 1:1 or 2:1 mixture of t-BuOH and water is an excellent starting point for this reaction.
Part 2: Troubleshooting the Ester Hydrolysis (Saponification) Step
The second step is the base-mediated hydrolysis of the ethyl ester to the final carboxylic acid. While seemingly straightforward, this step can also be a source of yield loss.
Experimental Workflow: Saponification to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
Caption: General workflow for the saponification of the triazole ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Saponification Step
Question 4: My hydrolysis reaction is incomplete, and I recover a lot of the starting ester. How can I drive it to completion?
Answer: Incomplete hydrolysis is often due to insufficient base, reaction time, or temperature. The saponification mechanism is effectively irreversible because the final step is a highly favorable acid-base reaction between the newly formed carboxylic acid and the alkoxide leaving group.[8]
-
Causality: The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl. Steric hindrance or poor solubility can slow this down. The reaction needs to be driven to the formation of the carboxylate salt.
-
Troubleshooting Steps:
-
Increase the Excess of Base: Use a larger excess of NaOH or KOH (e.g., 2-5 equivalents) to ensure the reaction goes to completion.
-
Increase Reaction Temperature: If stirring at room temperature is ineffective, heating the reaction mixture to reflux can significantly increase the rate of hydrolysis.[9]
-
Increase Reaction Time: Some esters are more resistant to hydrolysis. Extend the reaction time and monitor by TLC until the starting material is no longer visible.
-
Improve Solubility: Ensure a homogeneous solution. A mixture of methanol or ethanol and water is typically effective for solubilizing both the ester and the hydroxide base.[9]
-
Question 5: After acidification, I don't see a precipitate, or the yield of my solid product is very low. Where did my product go?
Answer: This issue usually points to problems with the work-up, specifically the solubility of your final product. 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a polar molecule and may have some solubility in water, especially if the volume is large or if the pH is not sufficiently acidic.
-
Causality: The product is soluble in its carboxylate salt form (at basic pH). To precipitate it as the neutral carboxylic acid, the solution must be made sufficiently acidic (typically pH 1-2) to ensure full protonation.
-
Troubleshooting Steps:
-
Check the Final pH: After adding acid, check the pH of the aqueous layer with pH paper or a pH meter to ensure it is strongly acidic (pH < 2).
-
Minimize the Volume of Water: Before acidification, if possible, concentrate the aqueous layer to reduce the total volume, which will decrease the solubility of the product.
-
Extract the Product: If the product does not precipitate or if you suspect it has significant aqueous solubility, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate. The triazole carboxylic acid will be more soluble in the organic phase at a low pH.
-
Cool the Solution: Chilling the acidified solution in an ice bath can often induce or increase precipitation of the product.
-
Part 3: General Laboratory Practice and Safety
Purification Strategies for a Polar Product
Standard silica gel chromatography of the final polar carboxylic acid can be challenging. If your product requires further purification after precipitation:
-
Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
Critical Safety Information: Handling Sodium Azide
Sodium azide (NaN₃) is a key reagent in this synthesis and is highly toxic and potentially explosive .[4][10]
-
Toxicity: It is acutely toxic if ingested or absorbed through the skin.[11] Always handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[4] All manipulations of solid sodium azide or concentrated solutions should be performed in a certified chemical fume hood.[4]
-
Explosion Hazard:
-
Sodium azide can form highly shock-sensitive and explosive heavy metal azides when in contact with metals like lead, copper, zinc, or silver.[10] NEVER use a metal spatula to handle solid sodium azide.[4] Use ceramic or plastic spatulas.
-
DO NOT dispose of sodium azide solutions down the drain. It can react with lead or copper pipes to form explosive deposits.[11] All sodium azide waste must be collected and disposed of as hazardous waste.
-
-
Reactivity with Acids: Contact with acids rapidly produces hydrazoic acid (HN₃), a highly toxic and explosive gas.[10] Store sodium azide away from acids.
References
-
Sodium Azide NaN3 | Division of Research Safety. (2019). University of Illinois. Retrieved from [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. European Journal of Organic Chemistry, 2006(1), 51-68. Available from [Link]
-
Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
Sodium Azide - Yale Environmental Health & Safety. (2021). Yale University. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845. Available from [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (2011). Bentham Science Publishers. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
-
Low yields in Click rxn. (2022). Reddit. Retrieved from [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Saponification-Typical procedures. (2024). Operachem. Retrieved from [Link]
-
Basic Hydrolysis Of Esters – Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. scispace.com [scispace.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
stability of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl under acidic and basic conditions
Welcome to the technical support guide for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and design robust, self-validating stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and analysis of this compound.
Q1: What is the general stability profile of the 1,2,3-triazole ring system?
A1: The 1,2,3-triazole ring is a remarkably stable aromatic heterocycle. It is generally considered to be inert to a wide range of chemical conditions, including oxidation, reduction, and hydrolysis in both acidic and basic environments.[1][2][3] This intrinsic stability is a key reason for its prevalence in medicinal chemistry and materials science.[4][5] Therefore, degradation of the core triazole ring under typical experimental acidic or basic conditions is highly unlikely.
Q2: If the triazole ring is stable, what are the potential degradation pathways for this compound?
A2: While the heterocyclic core is robust, potential instability will originate from the carboxylic acid functional group. The most probable non-hydrolytic degradation pathway, especially under thermal stress, is decarboxylation . The loss of CO₂ from the C4 position is a known decomposition process for some 1,2,3-triazole-4-carboxylic acids when heated.[6]
Under forced conditions (e.g., elevated temperatures combined with extreme pH), one must also consider potential reactions involving the carboxylic acid group, although direct hydrolysis is not applicable as it is already a free acid. The HCl salt form is present to enhance aqueous solubility and stability in the solid state.[7]
Q3: My solution of the compound appears to be showing degradation over time in an acidic or basic buffer. What should I investigate first?
A3: This is a common troubleshooting scenario. Given the high stability of the triazole ring, true degradation might not be the primary issue. Here is a logical workflow to diagnose the problem:
-
Confirm Analyte Identity: Ensure the peak you are monitoring corresponds to the parent compound. Use a high-purity reference standard and confirm identity with a mass spectrometer if possible.
-
Assess Analytical Method: Is your analytical method, typically HPLC, truly stability-indicating? An appropriate method must be able to resolve the parent peak from any potential degradants, impurities, or excipients.[8][9] Without this, a decrease in the main peak area could be misinterpreted.
-
Check for Solubility Issues: The solubility of carboxylic acids is highly pH-dependent.[10] As a carboxylic acid, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid will be more soluble in its deprotonated (carboxylate) form at higher pH and less soluble in its protonated (neutral) form at lower pH. A decrease in the measured concentration in acidic solution may be due to precipitation, not degradation. Visually inspect your solutions for any cloudiness or precipitate.
-
Evaluate Buffer Reactivity: While unlikely, some buffer components can potentially interact with the analyte under specific conditions (e.g., high heat). Ensure you are using common, non-reactive buffers such as phosphate, acetate, or borate.[11]
Q4: How should I properly design a forced degradation study to definitively assess the stability of this compound?
A4: A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][12] The study involves subjecting the compound to conditions more severe than those it would typically encounter.[8][12] A standard approach involves testing for hydrolysis, oxidation, and photolysis. For hydrolysis, you should evaluate stability across a range of pH values.
The key is to aim for 5-20% degradation of the active pharmaceutical ingredient (API). If you observe complete degradation, the stress condition is too harsh; if there is no degradation, it may not be stringent enough.[9] See Protocol 1 for a detailed experimental procedure.
Experimental Protocols
These protocols provide a validated starting point for your investigations. They are designed to be self-validating by incorporating best practices from ICH guidelines and the scientific literature.
Protocol 1: Forced Hydrolysis Stability Study
This protocol outlines the procedure for assessing the stability of this compound in acidic, neutral, and basic aqueous solutions.
Objective: To determine the rate and extent of degradation under hydrolytic stress and identify any potential degradation products.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Methanol
-
Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Buffer systems (e.g., 0.1 M HCl for pH 1, Phosphate buffer for pH 7, Borate buffer for pH 9)
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
HPLC system with UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Stress Sample Preparation:
-
Acidic: Add a specific volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~50 µg/mL.
-
Neutral: Add the same volume of stock solution to a pH 7 buffer.
-
Basic: Add the same volume of stock solution to a pH 9 buffer.
-
-
Incubation: Incubate all solutions in a temperature-controlled bath, typically at 50-60°C.[11] Protect samples from light to prevent confounding photolytic degradation.
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation process. Cool all samples on ice.
-
Analysis: Analyze all samples (including the T=0 sample) using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products.
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to an appropriate wavelength (e.g., determined by UV scan, likely <280 nm).
-
Injection Volume: 10 µL
Validation:
-
Analyze a mixture of the stressed samples (acidic, basic, oxidative, photolytic).
-
The method is considered "stability-indicating" if the parent peak is well-resolved from all degradant peaks and any peaks from the placebo or matrix. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure at all time points.
Data Interpretation & Visualization
Quantitative Data Summary
The results from the forced degradation study should be tabulated to clearly show the percentage of the parent compound remaining at each time point under each condition.
| Stress Condition | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Observations (e.g., # of degradant peaks) |
| 0.1 M HCl | 60 | 0 | 100 | 0 |
| 12 | >95% (Expected) | 0-1 | ||
| 48 | >90% (Expected) | 0-1 | ||
| pH 7 Buffer | 60 | 0 | 100 | 0 |
| 12 | ~100% (Expected) | 0 | ||
| 48 | ~100% (Expected) | 0 | ||
| 0.01 M NaOH | 60 | 0 | 100 | 0 |
| 12 | >95% (Expected) | 0-1 | ||
| 48 | >90% (Expected) | 0-1 |
Note: The expected stability is high due to the nature of the 1,2,3-triazole ring. Any observed degradation is more likely to be decarboxylation, accelerated by heat.
Visual Workflow for Stability Assessment
The following diagram outlines the logical flow for conducting a forced hydrolysis study.
Caption: Workflow for Forced Hydrolysis Study.
Potential Degradation Sites
This diagram illustrates the high stability of the triazole ring versus the reactive potential of the carboxylic acid group.
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
managing solubility issues of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl in reactions
Technical Support Center: 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Welcome to the technical support guide for managing solubility challenges with 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with this reagent in synthetic applications. Here, we provide in-depth, field-tested solutions and explain the chemical principles behind them to empower you to overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
The solubility profile of this compound is dictated by three key structural features: the polar 1,2,3-triazole ring, the acidic carboxylic acid group, and the hydrochloride (HCl) salt form. The HCl salt protonates one of the nitrogen atoms on the triazole ring, creating an ionic salt. This high polarity makes it readily soluble in polar protic solvents such as water and methanol, but significantly reduces its solubility in less polar or aprotic organic solvents. Essentially, the ionic character of the molecule dominates, making it incompatible with low-polarity media.
Q2: How does pH fundamentally alter the solubility of this compound?
The pH of the solution is the most critical factor governing the solubility of this compound because the molecule has two ionizable centers: the triazole ring (which is basic) and the carboxylic acid group (which is acidic).
-
At Low pH (e.g., < 2): The compound exists as the supplied hydrochloride salt. The triazole ring is protonated (cationic), and the carboxylic acid is in its neutral form. This cationic species is highly polar and favors dissolution in water.
-
At Mid-range pH (e.g., 3-8): As the pH increases, the carboxylic acid (typical pKa ≈ 3-5) is deprotonated to form a carboxylate anion.[1] The molecule may exist as a zwitterion (protonated triazole, anionic carboxylate) or, more likely, as the neutral triazole with an anionic carboxylate. This carboxylate form is often highly water-soluble.[2]
-
At High pH (e.g., > 9): The compound exists as the carboxylate salt, which remains highly soluble in aqueous media.
This pH-dependent behavior is a classic characteristic of amphoteric molecules containing both acidic and basic functional groups.
Q3: I observe my compound precipitating out of the reaction mixture over time. What could be the cause?
Precipitation during a reaction can be attributed to several factors:
-
Change in pH: Reagents or byproducts generated during the reaction can shift the pH of the mixture, altering the ionization state of your compound to a less soluble form.
-
Change in Solvent Polarity: If the reaction consumes polar starting materials and generates non-polar products, the overall polarity of the solvent system can decrease, forcing the polar starting material out of solution.
-
Formation of an Insoluble Salt: An additive or reagent in your reaction could be forming a different, less soluble salt with your compound. For example, reacting the HCl salt with a silver-based reagent could produce an insoluble silver salt.[1]
-
Product Insolubility: The intended product of the reaction may itself be insoluble in the chosen solvent system.
In-Depth Troubleshooting Guide
Q4: My reaction requires an aprotic solvent (e.g., THF, Acetonitrile, DMF), but the HCl salt will not dissolve. How can I proceed?
This is the most common challenge. The ionic HCl salt is incompatible with most aprotic solvents. The solution is to convert the compound to its non-ionic "free base" form in situ, which is significantly more soluble in organic media.
Core Strategy: In-Situ Neutralization (Free-Basing)
The underlying principle is to add a base to the suspension to neutralize the hydrochloride, generating the more organo-soluble neutral 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid and a salt byproduct that often precipitates and can be ignored or removed.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous aprotic solvent (e.g., THF, CH₃CN, DMF) to form a suspension. Stirring will be ineffective at achieving dissolution at this stage.
-
Base Selection: Choose an appropriate organic base from the table below. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent first choices.
-
Base Addition: Slowly add the base (1.05-1.1 eq) to the stirred suspension at room temperature.
-
Observation: As the base is added, you should observe one of two things:
-
The suspended solid will dissolve, resulting in a clear, homogeneous solution. This indicates the free base is soluble.
-
The initial solid will be replaced by a different precipitate (e.g., fine, white powder of triethylammonium chloride). The supernatant now contains the dissolved free base.
-
-
Proceed with Reaction: Once the starting material has dissolved, you can proceed with the addition of your other reagents. If a new precipitate has formed (the base's HCl salt), it can often be carried through the reaction and removed during the aqueous workup.
| Base | pKa of Conjugate Acid | Equivalents | Notes |
| Triethylamine (TEA) | ~10.7 | 1.05 - 1.1 | Volatile, easy to remove. Byproduct TEA·HCl is slightly soluble in some organic solvents. |
| Diisopropylethylamine (DIPEA) | ~11.0 | 1.05 - 1.1 | "Hünig's base." Non-nucleophilic due to steric hindrance. Byproduct DIPEA·HCl is often more soluble. |
| N-Methylmorpholine (NMM) | ~7.4 | 1.1 - 1.2 | Less basic than TEA/DIPEA. Useful if your other reagents are sensitive to strong bases. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | 1.5 - 2.0 | Heterogeneous base. Requires vigorous stirring. Useful if organic bases interfere with the reaction. Byproduct KCl is insoluble. |
Q5: How do I choose the right solvent system? Can you provide a general solubility chart?
Solvent selection is paramount. The "like dissolves like" principle is your best guide. The HCl salt is polar and ionic, while the free base is polar but non-ionic.
| Solvent | Polarity Index | Expected Solubility (HCl Salt) | Expected Solubility (Free Base) | Rationale & Comments |
| Water | 10.2 | High | Moderate (as carboxylate) | The HCl salt is designed for aqueous solubility. The free base is soluble as its carboxylate salt.[2] |
| Methanol (MeOH) | 6.6 | High | High | Polar protic solvent, effectively solvates both the salt and the free base via H-bonding. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | High | Highly polar aprotic solvent, excellent for dissolving a wide range of polar compounds.[3] |
| Dimethylformamide (DMF) | 6.4 | Moderate | High | Similar to DMSO, a good choice for difficult-to-dissolve polar reagents. |
| Acetonitrile (CH₃CN) | 5.8 | Low | Moderate | Less polar than DMF/DMSO, but often sufficient after free-basing. |
| Tetrahydrofuran (THF) | 4.0 | Insoluble | Slight to Moderate | Common reaction solvent. Free-basing is almost always required. |
| Dichloromethane (DCM) | 3.1 | Insoluble | Low | Low polarity. May require a co-solvent like DMF even after free-basing. |
| Toluene | 2.4 | Insoluble | Insoluble | Non-polar solvent, generally unsuitable for this compound in either form. |
Visual Workflow and Chemical Logic
To better assist in your experimental design, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.
Caption: pH-dependent forms of the title compound.
Caption: A logical workflow for troubleshooting solubility.
References
-
1,2,4-Triazole - Wikipedia. Wikipedia. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. ACS Publications. [Link]
-
1,2,4-Triazole - Solubility of Things. Solubility of Things. [Link]
-
Solubility of triazole? - ResearchGate. ResearchGate. [Link]
-
Reactions of Carboxylic Acids—General Features - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. SciELO. [Link]
-
5-methyl-2H-1,2,3-triazole-4-carboxylic acid | C4H5N3O2 - PubChem. PubChem. [Link]
-
5-methyl-2H-1,2,3-triazole-4-carboxylic acid - ChemSynthesis. ChemSynthesis. [Link]
-
Solubility of Organic Compounds - University of Calgary. University of Calgary. [Link]
-
Chemical Properties of Carboxylic Acids I- Acidity and Salt formation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Sources
preventing decarboxylation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid during synthesis
A Guide for Researchers on Preventing Unwanted Decarboxylation
Welcome to the technical support resource for the synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. As Senior Application Scientists, we understand the challenges that can arise in the lab. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical issue of preventing premature decarboxylation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a significant problem in this specific synthesis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂). In the context of synthesizing 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, this is a degradation pathway that converts your desired product into the corresponding byproduct, 5-methyl-1H-1,2,3-triazole.
This side reaction is problematic for two primary reasons:
-
Yield Reduction: Every molecule that decarboxylates is a molecule of lost product, directly impacting your reaction's efficiency and yield.
-
Purification Complexity: The byproduct introduces an impurity that must be separated from the final product, adding steps to your workflow and potentially complicating purification, especially if the polarity of the product and byproduct are similar.
The 1,2,3-triazole ring is a stable aromatic system, but the carboxylic acid group attached to it can be susceptible to removal under certain conditions, particularly heat and catalysis.[1][2]
Q2: What are the primary experimental factors that trigger premature decarboxylation?
Several factors can independently or collectively promote unwanted decarboxylation. Understanding these triggers is the first step toward prevention.
-
Elevated Temperatures: This is the most common cause. Heteroaromatic carboxylic acids can be thermally labile.[1] Applying excessive heat during the reaction, workup, or purification (like distillation) can provide the activation energy needed to break the C-C bond between the triazole ring and the carboxyl group.
-
Metal Catalysis: Many modern syntheses of 1,2,3-triazoles, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), use metal catalysts.[3] While essential for the cycloaddition, residual or overly active copper species can facilitate decarboxylation, a process that is intentionally harnessed in "decarboxylative coupling" reactions.[4][5][6]
-
Extreme pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the reaction. While the triazole ring itself is stable under acidic conditions, the interplay between the ring and the carboxyl group can change.[2] During ester hydrolysis (saponification) to yield the final carboxylic acid, harsh basic conditions followed by a poorly controlled acidic workup can create an environment ripe for decarboxylation.
Q3: I'm observing significant byproduct formation. How can I troubleshoot this?
Use the following guide to diagnose and solve the issue.
| Symptom | Potential Cause | Recommended Solution |
| Low yield of carboxylic acid; presence of 5-methyl-1H-1,2,3-triazole confirmed by NMR or LC-MS. | Excessive Heat: The reaction or workup temperature is too high. | 1. Temperature Control: Maintain reaction temperatures below 50-60°C. Use a precisely controlled oil bath.[3][7]2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting materials are consumed.3. Low-Temp Workup: Perform all extractions and washes at room temperature or below. Avoid rotary evaporation at high temperatures. |
| Product loss occurs primarily during the saponification/hydrolysis step. | Harsh Hydrolysis Conditions: The concentration of base (e.g., NaOH, KOH) is too high, or the reaction is heated for too long. | 1. Use Milder Bases: Consider using lithium hydroxide (LiOH) in a THF/water mixture, which is often effective at room temperature or slightly above.2. Stoichiometric Control: Use the minimum required equivalents of base.3. Careful Acidification: Add acid slowly during workup while cooling the mixture in an ice bath to control the exotherm. |
| Decarboxylation is observed even at moderate temperatures during a CuAAC reaction. | Catalyst-Induced Decomposition: The copper catalyst is promoting the side reaction. | 1. Minimize Catalyst Loading: Use the lowest effective concentration of the copper catalyst (e.g., 1-5 mol%).2. Ligand Screening: Introduce a stabilizing ligand for the copper, such as TBTA or a simple amine, which can modulate its reactivity.3. Alternative Catalysts: For challenging substrates, consider a Ruthenium-catalyzed cycloaddition (RuAAC), which often yields the 1,5-disubstituted regioisomer but may offer a different reactivity profile.[8] |
Mechanistic Insight: The Competing Pathways
To effectively prevent the side reaction, it is crucial to visualize the desired synthesis pathway versus the undesired decarboxylation pathway.
Caption: Desired synthesis pathway vs. the competing decarboxylation side-reaction.
Troubleshooting Workflow
If you are facing issues with decarboxylation, follow this logical workflow to identify and resolve the problem.
Caption: A step-by-step decision tree for troubleshooting decarboxylation.
Recommended Protocol: Synthesis via CuAAC with Minimized Decarboxylation Risk
This protocol outlines the synthesis starting from an azide and an alkyne ester, followed by a mild saponification. It is designed to minimize thermal and catalytic stress on the molecule.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add your chosen azide (1.0 equiv) and ethyl 2-butynoate (1.1 equiv). Dissolve them in a 2:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve sodium ascorbate (0.2 equiv) in a minimum amount of water. In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv) in water.
-
Reaction Initiation: While stirring the main flask vigorously, add the sodium ascorbate solution, followed by the copper sulfate solution. The mixture should turn from blue to a yellowish or heterogeneous suspension.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, ideally between room temperature and 40°C.[7] Monitor the reaction progress by TLC until the starting azide is consumed (typically 4-12 hours).
-
Workup: Once complete, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature not exceeding 40°C. This will yield the crude ethyl 5-methyl-2H-1,2,3-triazole-4-carboxylate.
Step 2: Mild Saponification
-
Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio). Cool the flask to 0°C in an ice bath.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv) portion-wise to the cooled solution.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir until the ester is fully consumed (monitor by TLC).
-
Workup and Isolation:
-
Cool the mixture back to 0°C.
-
Carefully acidify the solution to pH ~3 using cold 1M HCl. The product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any remaining organic impurities.
-
Dry the resulting white solid under vacuum to yield the final product, 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
-
By following these temperature- and catalyst-controlled procedures, you can significantly suppress the decarboxylation side reaction and improve the yield and purity of your final product.
References
-
Cornella, J., & Larrosa, I. (n.d.). Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Research Explorer - The University of Manchester. Available at: [Link]
-
Dang, H. T., Nguyen, V. D., Haug, G. C., Arman, H. D., & Larionov, O. V. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 813–822. Available at: [Link]
-
ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
-
Request PDF. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled.... Available at: [Link]
-
Request PDF. (n.d.). Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids. Available at: [Link]
-
Dang, H. T., Nguyen, V. D., Haug, G. C., Arman, H. D., & Larionov, O. V. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 813–822. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. PubChem. Available at: [Link]
-
Ghosh, P., & Reiser, O. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications, 60(8), 926-943. Available at: [Link]
-
Riemer, N., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis, 13(21), 14313–14322. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
Dang, H. T., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 813-822. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
- Google Patents. (n.d.). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.
-
Iraqi Journal of Science. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available at: [Link]
-
YouTube. (2025). Decarboxylation of Carboxylic Acids. Organic Chemistry with Victor. Available at: [Link]
-
Usiena air - Unisi. (n.d.). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrang. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Available at: [Link]
-
The Journal of Organic Chemistry. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
PubChem. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. orientjchem.org [orientjchem.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series | MDPI [mdpi.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Regioselective Synthesis of 5-Methyl-1,2,3-Triazoles
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are focused on the regioselective synthesis of 5-methyl-1,2,3-triazoles. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of achieving high regioselectivity in your experiments.
Troubleshooting Guide: Improving Regioselectivity
The synthesis of 1,2,3-triazoles, particularly the distinction between 1,4- and 1,5-disubstituted regioisomers, is a common challenge. The classical Huisgen 1,3-dipolar cycloaddition often yields a mixture of these isomers due to similar energy barriers for both orientations of the azide and alkyne.[1] This section provides troubleshooting for common issues encountered during the synthesis of 5-methyl-1,2,3-triazoles, focusing on directing the reaction towards the desired 1,5-disubstituted product.
Issue 1: My reaction is producing a mixture of 1,4- and 1,5-regioisomers, with the 1,4-isomer being the major product.
Cause: You are likely using reaction conditions that favor the formation of the 1,4-disubstituted triazole. The widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer.[2][3] This is due to the mechanism involving the formation of a copper(I) acetylide, which then reacts with the azide.[4]
Solution: Employ a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
To selectively synthesize the 1,5-disubstituted regioisomer, a change in catalyst from copper to ruthenium is the most effective strategy.[2][5] Ruthenium(II) complexes, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), catalyze the cycloaddition to yield 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[2]
Why it works: The mechanism of RuAAC is distinct from CuAAC. Ruthenium catalysts activate the alkyne through π-interactions, rather than forming a metal acetylide.[4] This leads to an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[2][6] The subsequent reductive elimination forms the 1,5-disubstituted triazole product.[2][6]
Experimental Protocol: General Procedure for RuAAC Synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole
-
Materials:
-
Benzyl azide
-
Propyne (or a suitable precursor)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon atmosphere
-
-
Procedure:
-
To a clean, dry, three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl azide.
-
Add anhydrous DCE to the flask.
-
Introduce propyne into the reaction mixture.
-
In a separate vial, dissolve the Cp*RuCl(COD) catalyst in a small amount of anhydrous DCE.
-
Add the catalyst solution to the reaction flask via syringe.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 45 °C) and monitor its progress by TLC, GC-MS, or ¹H NMR.[4]
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel.
-
Data Presentation: Catalyst Comparison for Azide-Alkyne Cycloaddition
| Catalyst System | Predominant Regioisomer | Key Mechanistic Feature | Alkyne Substrate Scope | Ref. |
| Copper(I) | 1,4-disubstituted | Formation of a σ-copper(I) acetylide | Primarily terminal alkynes | [3][4] |
| Ruthenium(II) | 1,5-disubstituted | π-activation of the alkyne and formation of a ruthenacycle intermediate | Terminal and internal alkynes | [4][5][7] |
Visualization: CuAAC vs. RuAAC Mechanistic Pathways
Caption: Contrasting catalytic cycles of CuAAC and RuAAC leading to different regioisomers.
Issue 2: Even with a ruthenium catalyst, I am observing the formation of the 1,4-isomer as a significant byproduct.
Cause: While RuAAC is highly selective for the 1,5-isomer, thermal (uncatalyzed) Huisgen cycloaddition can still occur, leading to a mixture of regioisomers.[8] This is more likely to happen at elevated reaction temperatures.
Solution: Optimize Reaction Conditions and Consider Substrate Effects.
-
Temperature Control: Whenever possible, conduct RuAAC reactions at ambient temperature. The Cp*RuCl(COD) catalyst is often effective at room temperature, which helps to suppress the competing thermal reaction.[7]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon). Oxygen can potentially affect the catalyst's activity. Some studies show significantly higher yields and conversions under argon.[4]
-
Substrate Electronics and Sterics: The electronic and steric properties of your azide and alkyne substituents can influence regioselectivity. For instance, in reactions with unsymmetrically substituted internal alkynes, electron-withdrawing groups tend to direct substitution to the C-4 position of the triazole.[4] Conversely, hydrogen-bond donors in the propargylic position of the alkyne often direct substitution to the C-5 position.[4]
Visualization: Workflow for Optimizing RuAAC Regioselectivity
Caption: A troubleshooting flowchart for improving regioselectivity in RuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use internal alkynes for the synthesis of 5-methyl-1,2,3-triazoles?
A1: Yes, one of the significant advantages of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is its ability to tolerate internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles.[5][7] This is in contrast to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which generally requires a terminal alkyne to form the necessary copper acetylide intermediate.[5]
Q2: Are there any metal-free methods to selectively synthesize 1,5-disubstituted triazoles?
A2: Yes, while catalytic methods are generally more efficient and selective, some metal-free approaches have been developed. For instance, reactions of aryl azides and terminal alkynes in DMSO with a catalytic amount of a base like tetraalkylammonium hydroxide or t-BuOK can favor the formation of 1,5-diarylsubstituted 1,2,3-triazoles.[9] Another approach involves the reaction of β-carbonyl phosphonates with azides, which can be highly regioselective under mild, base-mediated conditions.[10][11]
Q3: My target molecule is sensitive to heat. Which catalytic system is more suitable?
A3: The RuAAC system, particularly with the Cp*RuCl(COD) catalyst, is often effective at ambient temperatures, making it well-suited for thermally labile substrates.[7] While many CuAAC reactions also proceed at room temperature, the uncatalyzed Huisgen cycloaddition requires elevated temperatures and should be avoided for sensitive molecules.[12][13]
Q4: What is the role of the ligands on the ruthenium catalyst?
A4: The ligands on the ruthenium center, such as the pentamethylcyclopentadienyl (Cp*) group, play a crucial role in the catalyst's activity and selectivity.[8] These bulky ligands influence the steric environment around the metal, which in turn affects how the alkyne and azide coordinate and react, ultimately favoring the pathway that leads to the 1,5-disubstituted product.[8] Different ruthenium(II) complexes, like CpRuCl(PPh₃)₂ and CpRuCl(NBD), have also been shown to be effective catalysts.[6]
Q5: I need to synthesize a 1,4,5-trisubstituted triazole. What is the best approach?
A5: For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, RuAAC with an internal alkyne is a direct and effective method.[9] Alternatively, post-functionalization of a disubstituted triazole can be employed.[14] For example, a 1,4-disubstituted triazole synthesized via CuAAC can be subsequently functionalized at the 5-position.[14] There are also one-pot, three-component reactions using a Cu/Pd transmetalation relay catalysis that can yield 1,4,5-trisubstituted triazoles from an azide, a terminal alkyne, and an aryl halide.[9]
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Sigma-Aldrich.
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (n.d.). Organic Syntheses.
- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 13454–13519.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. (2023). Polymers, 15(9), 2186.
- Addressing regioselectivity issues in triazole synthesis. (n.d.). BenchChem.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. (2018). The Journal of Organic Chemistry, 83(17), 10483–10491.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 1144–1185.
- Technical Support Center: Enhancing Regioselectivity of Triazole Form
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2013). The Journal of Organic Chemistry, 78(23), 11845–11855.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2013). The Journal of Organic Chemistry, 78(23), 11845–11855.
- Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal.
- General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. (2018). Chemistry – A European Journal, 24(47), 12296-12300.
- Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides. (2016). Journal of Chemical Research, 40(8), 453-457.
- Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. (2014). Dalton Transactions, 43(13), 5064-5072.
- Synthesis of 1,5‐disubstituted 1,2,3‐triazoles. (2022). Tetrahedron Letters, 112, 154135.
- Preparation of 1,4-disubstituted 5-chloro-1,2,3-triazoles. (2018). Chemistry – A European Journal, 24(47), 12296-12300.
- Wei, F., Wang, W., Ma, Y., Tung, C., & Xu, Z. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8513.
- Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles 140 through an aerobic and oxidative cycloaddition. (2020). Catalysis Science & Technology, 10(15), 4929-4959.
- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4791.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2023). Molecules, 28(13), 5003.
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). RSC Advances, 8(3), 1337-1346.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 1144–1185.
- Dai, L., Chen, Y., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Dai, L., Chen, Y., & Zhang, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
- Regioselective procedures for the synthesis of 1,2,3‐triazoles via CuAAC and 1,3‐dipolar cycloaddition reactions in VOCs or DMSO (a,b) and via 1,3‐dipolar cycloaddition reactions in DESs (c). RT=room temperature. (2021). Current Organic Synthesis, 18(5), 443-461.
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Technical Support Center: Purification of 5-Methyl-1,2,3-triazole-4-carboxamides
Welcome to the technical support center for the purification of 5-methyl-1,2,3-triazole-4-carboxamide products. As a Senior Application Scientist, I understand that synthesizing your target molecule is only half the battle; achieving high purity is paramount for accurate downstream analysis and application. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions to common purification challenges, specifically focusing on the removal of coupling reagent byproducts.
The formation of the amide bond is a cornerstone of organic synthesis, but the reagents that make it possible often leave behind stubborn byproducts. The choice of coupling reagent—be it a carbodiimide like DCC or EDC, or a uronium salt like HATU—directly dictates the nature of these impurities and, consequently, the optimal purification strategy.[1] This guide provides a logical, cause-and-effect framework for troubleshooting these separations, ensuring you can confidently isolate your 5-methyl-1,2,3-triazole-4-carboxamide product with the desired purity.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating issues encountered during the work-up and purification of triazole carboxamides. The question-and-answer format is designed to help you quickly diagnose the problem and implement an effective solution.
Q1: My ¹H NMR spectrum shows persistent, broad singlets around 6-8 ppm and multiplets around 3-4 ppm that I can't assign to my product. What are they?
A1: You are likely seeing byproducts from your coupling reagent. These signals are characteristic of urea byproducts formed from carbodiimide reagents or tetramethylurea from uronium/aminium salt reagents.
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The Causality: Coupling reagents activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. In the process, the reagent itself is consumed and converted into a stable byproduct.
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DCC (N,N'-Dicyclohexylcarbodiimide) forms dicyclohexylurea (DCU) . DCU is notoriously insoluble in most common organic solvents.[2][3] Its presence is often confirmed by broad NH signals and cyclohexyl multiplets in the NMR.
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EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) forms N-(3-dimethylaminopropyl)-N'-ethylurea (EDU) . The key feature of EDC and its urea is the dimethylamino group, which makes them water-soluble, especially under acidic conditions.[2][4]
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HATU/HBTU (Uronium/Aminium Salts) form 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) , respectively, and tetramethylurea . Tetramethylurea is a polar, water-miscible impurity that can be challenging to remove via standard extraction.[5]
-
Q2: I used DCC for my coupling, and now I have a white precipitate that seems inseparable from my product. How do I get rid of it?
A2: The precipitate is almost certainly dicyclohexylurea (DCU). The most effective removal strategy leverages its poor solubility.
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Expert Insight: The insolubility of DCU is both a challenge and an opportunity. While it can co-precipitate with your product, it also allows for removal by simple filtration if the correct solvent is chosen.[3] DCU is sparingly soluble in solvents like dichloromethane (DCM), chloroform, and ethyl acetate, but even less soluble in others like diethyl ether or acetonitrile.[6][7]
-
Troubleshooting Steps:
-
Initial Filtration: At the end of the reaction, attempt to filter the crude reaction mixture through a medium-porosity fritted funnel or a pad of Celite. This will remove the bulk of the precipitated DCU.[8]
-
Solvent-Induced Precipitation: If DCU remains, concentrate your crude material. Redissolve it in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., DCM or ethyl acetate). Then, add a solvent in which your product is less soluble but DCU is highly insoluble, such as diethyl ether or hexanes, to precipitate the remaining DCU.[8][9]
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Cold Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (acetonitrile is often very effective) and cool the solution to 0°C or lower.[9] The DCU should precipitate and can be removed by cold filtration.
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Q3: My reaction with HATU worked, but after work-up, my product is contaminated with byproducts that are difficult to remove by column chromatography. What's the best approach?
A3: You are dealing with tetramethylurea and possibly HOAt/HOBt. A multi-step aqueous extraction is the key before resorting to chromatography.
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The Chemistry: HATU-mediated couplings generate two main byproducts: tetramethylurea and HOAt.[5] Tetramethylurea is polar and water-soluble, while HOAt is amphoteric. This allows for their removal with a carefully planned series of aqueous washes.
-
Recommended Protocol:
-
Dilute: Dilute the reaction mixture (often in DMF or DCM) with a water-immiscible solvent like ethyl acetate or DCM.
-
Acid Wash: Perform 2-3 washes with a dilute acidic solution (e.g., 0.5-1 N HCl or 5% citric acid). This step protonates and removes any unreacted amine, leftover bases like DIPEA, and helps solubilize some of the tetramethylurea.[10]
-
Base Wash: Follow with 2-3 washes with a dilute basic solution (e.g., saturated NaHCO₃ or 10% K₂CO₃ solution). This will deprotonate and remove the acidic HOAt or HOBt byproduct.[6]
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Brine Wash: A final wash with saturated NaCl (brine) will remove residual water from the organic layer and break up any emulsions.
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Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
If Impurities Persist: If NMR analysis still shows tetramethylurea, it often co-elutes with polar products during silica gel chromatography. In such cases, consider reverse-phase chromatography (C18) where the polar urea will elute much faster than the more nonpolar triazole product.
Data & Protocols for Success
A systematic approach is critical for reproducible success. This section provides a comparative data table for common coupling reagents and a robust, general purification protocol.
Table 1: Coupling Reagent Byproduct Properties and Removal Strategies
| Coupling Reagent | Byproduct(s) | Key Properties | Primary Removal Method | Secondary Method |
| DCC | Dicyclohexylurea (DCU) | Highly insoluble in most organic solvents.[2][3] | Filtration[7] | Recrystallization from a suitable solvent (e.g., acetonitrile).[9] |
| EDC | N,N'-ethyl-dimethylaminopropyl-urea (EDU) | Water-soluble, especially when protonated.[2][4] | Aqueous acidic wash (e.g., 1N HCl).[4] | Standard column chromatography. |
| HATU | Tetramethylurea + HOAt | Tetramethylurea is polar and water-soluble. HOAt is acidic.[5] | Sequential aqueous washes (acid, then base).[10] | Reverse-phase chromatography. |
| HBTU | Tetramethylurea + HOBt | Tetramethylurea is polar and water-soluble. HOBt is acidic. | Sequential aqueous washes (acid, then base). | Reverse-phase chromatography. |
| PyBOP | Hexamethylphosphoramide (HMPA) + HOBt | HMPA is a carcinogen. HOBt is acidic. | Aqueous washes. Handle with extreme caution. | Not recommended due to HMPA toxicity.[2] |
Experimental Protocol: General Post-Coupling Work-up and Purification
This protocol provides a self-validating workflow applicable to many common coupling reactions for synthesizing 5-methyl-1,2,3-triazole-4-carboxamides.
-
Reaction Monitoring (Checkpoint 1):
-
Before work-up, confirm reaction completion using Thin Layer Chromatography (TLC).[11] A typical mobile phase for these systems is a mixture of ethyl acetate and hexanes (e.g., 30-70% EtOAc). The amide product should have an Rf value intermediate between the more polar carboxylic acid (often at the baseline) and the amine.[12]
-
Tip: If starting materials are not UV-active, use a stain like potassium permanganate or p-anisaldehyde.[13]
-
-
Initial Quenching & Dilution:
-
Cool the reaction mixture to room temperature.
-
If DCC was used, filter the reaction mixture now to remove the bulk of the DCU.[7]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, ~10-20 volumes).
-
-
Aqueous Extraction Series (The "Why"):
-
Wash 1: Dilute Acid (e.g., 1N HCl). Purpose: To remove basic components. This includes excess amine starting material, amine bases (DIPEA, triethylamine), and the water-soluble EDU byproduct from EDC.[4] Perform this wash twice.
-
Wash 2: Saturated Sodium Bicarbonate (NaHCO₃). Purpose: To remove acidic components. This includes excess carboxylic acid starting material and acidic additives/byproducts like HOBt or HOAt.[6] Perform this wash twice.
-
Wash 3: Brine (Saturated NaCl). Purpose: To remove the majority of dissolved water from the organic phase and to help break any emulsions that may have formed. Perform this wash once.
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Final Purification (Checkpoint 2):
-
Analyze the crude product by TLC and ¹H NMR to assess purity.
-
If DCU remains: Perform a recrystallization or precipitation as described in the troubleshooting section.[9]
-
If other impurities remain: Purify the crude material using flash column chromatography on silica gel.[14] A gradient elution, starting with a low polarity mobile phase (e.g., 20% EtOAc in hexanes) and gradually increasing the polarity, is typically effective.
-
For highly polar products/impurities: Consider alternative purification methods like recrystallization from a solvent pair (e.g., ethanol/water) or reverse-phase chromatography.[15][16]
-
Diagram: Purification Workflow Decision Tree
This diagram illustrates the logical steps for choosing a purification strategy based on the coupling reagent used.
Caption: Decision tree for post-coupling purification.
Frequently Asked Questions (FAQs)
Q: Can I use crystallization to purify my 5-methyl-1,2,3-triazole-4-carboxamide instead of chromatography? A: Yes, absolutely. If your crude product is a solid and TLC analysis shows one major spot with minor impurities, recrystallization is an excellent and often preferred method for achieving high purity, especially on a larger scale.[17][18] The key is finding a suitable solvent or solvent pair where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[15]
Q: My TLC shows a smear or "streaking" for my product spot. What does this mean and how do I fix it? A: Streaking on a silica TLC plate often indicates that your compound is acidic or basic. The triazole ring system and the amide can interact strongly with the acidic silica gel. To fix this, you can add a small amount of an acid (e.g., 1% acetic acid) or a base (e.g., 1% triethylamine) to your TLC mobile phase.[12] This neutralizes the compound or the silica, leading to sharper, more defined spots and better separation.
Q: I used EDC, performed an acidic wash, but my NMR still shows the urea byproduct. What went wrong? A: This can happen for a few reasons. First, the acidic wash may not have been sufficient. Ensure you are using an adequate volume and concentration of acid (e.g., 1N HCl) and repeat the wash 2-3 times. Second, if your product itself has basic sites, it may form a salt and partition into the aqueous layer, leading to yield loss. In this case, use a milder acid like 5% citric acid. Finally, ensure phase separation is clean; incomplete separation can carry aqueous impurities back into your organic layer.
Q: Is it better to use HATU or EDC to avoid purification problems? A: It depends on your product's properties. EDC is often preferred from a purification standpoint because its urea byproduct is easily removed with a simple acidic wash.[4] However, HATU is a more powerful coupling reagent, often giving faster reactions and higher yields, especially with sterically hindered substrates.[2] If your product is very nonpolar and robust, the aqueous washes required for HATU byproducts are straightforward. If your product is polar and sensitive, the simpler EDC work-up might be advantageous.
References
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University of Rochester Chemistry Department. (n.d.). Workup for DCC Coupling. Retrieved January 19, 2026, from [Link]
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American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved January 19, 2026, from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved January 19, 2026, from [Link]
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Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved January 19, 2026, from [Link]
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Chemistry Stack Exchange. (n.d.). How I can remove DCU from my product? Retrieved January 19, 2026, from [Link]
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Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved January 19, 2026, from [Link]
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University of Rochester Chemistry Department. (n.d.). How To: Purify by Crystallization. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2019, April 2). How to remove Tetramethylurea byproduct from HATU coupling? Retrieved January 19, 2026, from [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Retrieved January 19, 2026, from [Link]
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Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved January 19, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved January 19, 2026, from [Link]
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Organic Communications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved January 19, 2026, from [Link]
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Reddit. (n.d.). EDC-HOBt Amide coupling workup help. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]
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University of Fribourg. (n.d.). Guide for crystallization. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved January 19, 2026, from [Link]
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YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved January 19, 2026, from [Link]
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Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 19, 2026, from [Link]
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Reddit. (n.d.). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved January 19, 2026, from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
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University of Rochester Chemistry Department. (n.d.). Remove Sticky Reagents. Retrieved January 19, 2026, from [Link]
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SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. Retrieved January 19, 2026, from [Link]
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Reddit. (n.d.). TLC for amide synthesis. Retrieved January 19, 2026, from [Link]
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MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved January 19, 2026, from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]
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RSC Publishing. (n.d.). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved January 19, 2026, from [Link]
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Reddit. (n.d.). amide coupling help. Retrieved January 19, 2026, from [Link]
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Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Scale-Up Synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives
Welcome to the technical support center for the scale-up synthesis of 5-methyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important class of molecules from bench-scale to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical field experience.
Introduction: The Synthetic Challenge
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid is a valuable building block in medicinal chemistry, often synthesized via a Huisgen 1,3-dipolar cycloaddition. While straightforward on a lab scale, scaling up this synthesis introduces significant challenges related to safety, reaction control, impurity profiles, and product isolation. This guide provides in-depth insights into these challenges and offers practical solutions.
Core Synthesis Pathway and Scale-Up Considerations
A common and scalable synthetic route to the target molecule involves a multi-step process, typically starting from readily available materials like ethyl acetoacetate or its chlorinated derivative.
Caption: General synthetic workflow for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Safety in Azide Chemistry at Scale
Q1: What are the primary safety concerns when using sodium azide (NaN₃) in a large-scale reaction with an α-halo-β-ketoester like ethyl 2-chloroacetoacetate?
A1: The primary concern is the potential formation of highly toxic and explosive hydrazoic acid (HN₃). This can occur if the reaction mixture becomes acidic.[1][2] On a large scale, even small pockets of localized acidity can generate dangerous amounts of HN₃ gas. Additionally, heavy metal azides, which are shock-sensitive explosives, can form if the azide solution comes into contact with metals like copper, lead, or brass.[1] The organic azide intermediate, ethyl 2-azido-3-oxobutanoate, is also a potentially thermally unstable compound that requires careful handling.
Troubleshooting & Mitigation:
-
pH Control: Maintain a basic pH (pH > 8) throughout the reaction and work-up to prevent the formation of HN₃. This can be achieved by using a suitable base and monitoring the pH in real-time.
-
Material Compatibility: Ensure all reactors, transfer lines, and equipment are free of incompatible metals. Use glass-lined reactors, stainless steel (with caution and after thorough compatibility studies), or other resistant materials.
-
Temperature Control: The azidation reaction is exothermic. Implement robust cooling systems and controlled addition rates to prevent thermal runaway. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) of the organic azide intermediate is crucial to determine its decomposition temperature and energy release.
-
Quenching: Unreacted azide in the waste stream must be safely quenched. A common method is the use of sodium nitrite under acidic conditions to decompose the azide to nitrogen gas.
Q2: How can we monitor the reaction for potential thermal runaway?
A2: Continuous monitoring of the reaction temperature is the most critical parameter. For large-scale reactions, multiple temperature probes at different locations within the reactor are recommended to detect localized hot spots. Process Analytical Technology (PAT), such as in-situ infrared (IR) or Raman spectroscopy, can be used to monitor the concentration of reactants and products in real-time.[3][4] A sudden, unexpected increase in the rate of product formation can be an early indicator of a developing exotherm.
Caption: Positive feedback loop leading to thermal runaway in exothermic reactions.
Section 2: Reaction Optimization and Impurity Control
Q3: We are observing a significant amount of a byproduct that appears to be an isomer of our desired triazole. What could be the cause?
A3: This is likely due to a Dimroth rearrangement, a common isomerization in triazole chemistry, especially under thermal or acidic/basic conditions.[5][6] This rearrangement can lead to the migration of the exocyclic nitrogen atom into the triazole ring, resulting in a different regioisomer.
Troubleshooting & Mitigation:
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
pH Control: Maintain a neutral or slightly basic pH during work-up and isolation. Prolonged exposure to strong acids or bases can promote the rearrangement.
-
Reaction Time: Minimize the reaction time to what is necessary for complete conversion to reduce the opportunity for side reactions.
Q4: What are other common impurities we should look for in the synthesis of 5-methyl-2H-1,2,3-triazole-4-carboxylic acid?
A4: Besides regioisomers from rearrangement, other potential impurities include:
-
Unreacted Starting Materials: Ethyl 2-chloroacetoacetate or the azide precursor.
-
Hydrolysis Products: Hydrolysis of the ester group before complete cyclization can lead to different carboxylic acid impurities.
-
Decarboxylation Products: If the reaction is heated excessively, decarboxylation of the final product can occur.[7]
Impurity Profile and Analytical Control
| Impurity | Potential Cause | Analytical Method for Detection |
| Regioisomers (from Dimroth Rearrangement) | Thermal stress, non-optimal pH | HPLC, LC-MS, NMR |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC, NMR |
| Hydrolysis Byproducts | Premature saponification | HPLC, LC-MS |
| Decarboxylation Products | Excessive heat | HPLC, LC-MS, GC-MS |
Section 3: Product Isolation and Purification
Q5: Our final product, 5-methyl-2H-1,2,3-triazole-4-carboxylic acid, is highly soluble in water, making extraction difficult. How can we improve the isolation?
A5: The high polarity of the product indeed makes it challenging to extract efficiently with common organic solvents.
Troubleshooting & Mitigation:
-
pH Adjustment: The carboxylic acid will be in its carboxylate salt form at basic pH, making it highly water-soluble. Carefully acidify the aqueous solution to the isoelectric point of the molecule (typically around pH 2-4 for carboxylic acids) to precipitate the free acid.
-
Solvent Selection for Extraction: If the product remains in solution after acidification, use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions will be necessary.
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.
Q6: We are struggling to achieve good crystal formation for the final product. What are some recommended crystallization strategies?
A6: The polarity and hydrogen bonding capabilities of the molecule can make crystallization challenging.
Troubleshooting & Mitigation:
-
Solvent Screening: A systematic solvent screen is recommended. Given the polarity, consider solvents like water, ethanol, methanol, isopropanol, or mixtures of these with less polar co-solvents like ethyl acetate or acetone.[8][9]
-
Cooling Crystallization: Slowly cooling a saturated solution is a common technique. The rate of cooling can significantly impact crystal size and purity.
-
Anti-Solvent Crystallization: Dissolve the product in a good solvent (e.g., water or methanol) and then slowly add a miscible anti-solvent (a solvent in which the product is poorly soluble, e.g., acetonitrile or isopropanol) to induce crystallization.
-
Control of Polymorphism: Be aware that different crystallization conditions can lead to different crystalline forms (polymorphs), which can have different physical properties.[10] Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and DSC.
Detailed Experimental Protocol: A Scalable Approach
This protocol is a representative example and should be optimized for specific equipment and safety considerations at your facility.
Step 1: Synthesis of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet is required.
-
Charge: Charge the reactor with a suitable solvent (e.g., ethanol or dimethylformamide) and ethyl 2-chloroacetoacetate.
-
Azide Addition: In a separate vessel, dissolve sodium azide in water.
-
Reaction: Cool the reactor contents to 0-5 °C. Slowly add the sodium azide solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Cyclization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by HPLC).
-
Work-up: Quench the reaction by adding it to a larger volume of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 2: Saponification to 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid
-
Hydrolysis: Dissolve the crude ester from Step 1 in ethanol and add an aqueous solution of sodium hydroxide.
-
Monitoring: Heat the mixture to reflux and monitor the disappearance of the ester by HPLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is ~2. The product should precipitate.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Step 3: Purification
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified 5-methyl-2H-1,2,3-triazole-4-carboxylic acid.[8]
Process Analytical Technology (PAT) for Enhanced Control
Implementing PAT can significantly improve the safety, efficiency, and consistency of the synthesis.[4][11]
-
In-situ FTIR/Raman: Monitor the disappearance of the azide starting material and the appearance of the triazole ring in real-time. This allows for precise determination of the reaction endpoint and can provide early warnings of abnormal reaction rates.[12][13]
-
Automated pH and Temperature Monitoring: Continuous logging of pH and temperature is essential for safety and process control.
-
Particle Size Analysis: During crystallization, in-line particle size analyzers can be used to monitor crystal growth and ensure a consistent particle size distribution of the final product.
Conclusion
The scale-up synthesis of 5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives presents a number of challenges, primarily related to the safe handling of azides and the isolation of a polar product. A thorough understanding of the reaction mechanism, potential side reactions, and thermal hazards, coupled with robust process controls and the implementation of modern analytical technologies, is essential for a successful and safe scale-up. This guide provides a framework for addressing these challenges, but it is imperative that all procedures are rigorously tested and validated at a small scale before implementation in a production environment.
References
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available at: [Link]
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Zhao, H., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1843. Available at: [Link]
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Gribanov, P. S., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molecules, 26(23), 7293. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. CN111808034A.
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Fábián, L., & Kálmán, A. (2009). 1H-[7][8][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[7][8][14]-triazole-4-carboxylate. Journal of the Brazilian Chemical Society, 20(8), 1547-1555. Available at: [Link]
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Pop, A., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(5), 1039. Available at: [Link]
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Malkov, A. V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 445-465. Available at: [Link]
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Gomes, P., et al. (2007). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A, 111(49), 12535-12542. Available at: [Link]
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Collins, S. G., & Maguire, A. R. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering, 9(3), 639-661. Available at: [Link]
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Yoo, B. K., & Joo, S. W. (2007). In situ Raman monitoring triazole formation from self-assembled monolayers of 1,4-diethynylbenzene on Ag and Au surfaces via "click" cyclization. Journal of Colloid and Interface Science, 311(2), 491-496. Available at: [Link]
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Glushkov, V. A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6965. Available at: [Link]
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ResearchGate. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
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ResearchGate. (n.d.). Recent Advances in the Dimroth Rearrangement. Available at: [Link]
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Junker, J., et al. (2021). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Reaction Chemistry & Engineering, 6(10), 1845-1855. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]
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Lin, J. R., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. PubMed, 64(Pt 9), o1843. Available at: [Link]
- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. CN105037284A.
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Kim, J. H., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(10), 1599. Available at: [Link]
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ChemSynthesis. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Available at: [Link]
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Yin, P., et al. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Nature Communications, 12(1), 2419. Available at: [Link]
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ResearchGate. (n.d.). The thermal decomposition of ethyl chloroformate. Available at: [Link]
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Radi, M., et al. (2012). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. Usiena air. Available at: [https://air.unisi.it/retrieve/handle/11365/975176/65141/Ru-triazoli JOC 2012.pdf]([Link] JOC 2012.pdf)
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Wang, Y., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2686. Available at: [Link]
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Kumar, V., et al. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099. Available at: [Link]
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Sodium azide poisoning: a narrative review. Available at: [Link]
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American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Available at: [Link]
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Chekrygin, V. A. (1985). Thermal decomposition of ethyl azidoformate in oleitns. SciSpace. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Methyl-1,2,3-triazole-4-carboxylic Acid and its Unsubstituted Counterpart
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone building block. Its unique electronic properties, metabolic stability, and synthetic accessibility via "click chemistry" have cemented its importance.[1] This guide provides a detailed comparative analysis of the reactivity of two closely related and synthetically valuable triazole derivatives: 5-methyl-1,2,3-triazole-4-carboxylic acid and the parent unsubstituted 1,2,3-triazole-4-carboxylic acid. Understanding the nuanced differences in their reactivity is paramount for the strategic design and synthesis of novel pharmaceuticals and functional materials.
This analysis will delve into the electronic influence of the 5-methyl group on the acidity and subsequent reactivity of the adjacent carboxylic acid functionality. We will explore key transformations including esterification, amidation, and decarboxylation, supported by theoretical principles and established experimental protocols.
The Subtle Influence of a Methyl Group: An Electronic Perspective
The primary differentiator between the two molecules is the presence of a methyl group at the C5 position of the triazole ring. In organic chemistry, the methyl group is classically understood as a weak electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic triazole ring has a direct impact on the acidity of the carboxylic acid at the C4 position.
The acidity of the carboxylic acid is a critical determinant of its reactivity in several key transformations. A lower acidity (higher pKa) in the 5-methyl derivative implies a less electrophilic carbonyl carbon and a more nucleophilic carboxylate anion. These electronic differences will manifest in the kinetics and equilibrium of reactions such as esterification and amidation.
Comparative Reactivity in Key Transformations
Esterification
Esterification of carboxylic acids, particularly under acidic conditions (e.g., Fischer esterification), is highly sensitive to the electrophilicity of the carbonyl carbon.
-
Unsubstituted 1,2,3-triazole-4-carboxylic acid: The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the carboxylic acid's carbonyl carbon, facilitating nucleophilic attack by an alcohol.
-
5-methyl-1,2,3-triazole-4-carboxylic acid: The electron-donating methyl group slightly diminishes the electron-withdrawing character of the triazole ring, thereby reducing the electrophilicity of the carbonyl carbon.
Expected Outcome: Unsubstituted 1,2,3-triazole-4-carboxylic acid is predicted to undergo esterification at a faster rate than its 5-methyl counterpart under identical acidic conditions.
Amidation
Amidation reactions, often proceeding via activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents), are also influenced by the electronic nature of the starting material.
-
Unsubstituted 1,2,3-triazole-4-carboxylic acid: The higher acidity facilitates the formation of a more stable leaving group during the activation step, and the greater electrophilicity of the carbonyl carbon promotes the subsequent nucleophilic attack by an amine.
-
5-methyl-1,2,3-triazole-4-carboxylic acid: The lower acidity and reduced electrophilicity of the carbonyl carbon may necessitate more forcing conditions or more potent coupling agents to achieve comparable reaction rates and yields to the unsubstituted analog.
Expected Outcome: The synthesis of amides from unsubstituted 1,2,3-triazole-4-carboxylic acid is anticipated to be more facile than from the 5-methyl derivative.
Decarboxylation
Decarboxylation of heteroaromatic carboxylic acids is a thermally induced reaction that proceeds through the formation of a carbanionic intermediate. The stability of this intermediate is a key factor in determining the reaction's feasibility and the required temperature.
-
Unsubstituted 1,2,3-triazole-4-carboxylic acid: The electron-withdrawing triazole ring can stabilize the negative charge that develops on the ring upon loss of CO2.
-
5-methyl-1,2,3-triazole-4-carboxylic acid: The electron-donating methyl group will slightly destabilize the carbanionic intermediate.
Expected Outcome: 5-methyl-1,2,3-triazole-4-carboxylic acid is expected to require a higher temperature for decarboxylation compared to the unsubstituted acid. Research on the thermal decomposition of substituted 1,2,3-triazole-4-carboxylic acids indicates that decarboxylation is a characteristic thermal process.[2]
Quantitative Data Summary
While direct experimental kinetic or pKa data for a side-by-side comparison is scarce, the following table summarizes the predicted relative reactivity based on established electronic principles.
| Property/Reaction | 1,2,3-triazole-4-carboxylic acid | 5-methyl-1,2,3-triazole-4-carboxylic acid | Rationale |
| Predicted pKa | Lower | Higher | The electron-donating methyl group destabilizes the carboxylate anion. |
| Acidity | More acidic | Less acidic | Inversely proportional to the pKa. |
| Esterification Rate | Faster | Slower | Higher electrophilicity of the carbonyl carbon in the unsubstituted acid. |
| Amidation Rate | Faster | Slower | Higher electrophilicity and better leaving group potential in the activated unsubstituted acid. |
| Decarboxylation Temperature | Lower | Higher | The electron-donating methyl group destabilizes the carbanionic intermediate of decarboxylation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the starting materials and for conducting the comparative reactivity studies.
Synthesis of Starting Materials
Synthesis of 1,2,3-triazole-4-carboxylic acid
This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide and propiolic acid.[3]
Protocol:
-
To a stirred solution of propiolic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium azide (1.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water, followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Synthesis of 5-methyl-1,2,3-triazole-4-carboxylic acid
This synthesis can be adapted from the general procedure for 1,4,5-trisubstituted-1,2,3-triazoles. A common route involves the reaction of an azide with ethyl acetoacetate followed by hydrolysis.
Protocol:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) followed by the azide source (e.g., tosyl azide, 1.0 eq).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the ethyl ester intermediate with an organic solvent.
-
Hydrolyze the ester by refluxing with aqueous sodium hydroxide.
-
Acidify the cooled reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Comparative Reactivity Experiments
General Workflow for Comparative Kinetic Studies
Protocol for Comparative Esterification:
-
In separate, identical reaction vessels, dissolve equimolar amounts of 5-methyl-1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to each vessel simultaneously.
-
Maintain the reactions at a constant temperature (e.g., 60 °C) with stirring.
-
At timed intervals, withdraw an aliquot from each reaction, quench with a sodium bicarbonate solution, and extract with an organic solvent.
-
Analyze the organic extracts by GC or HPLC to quantify the formation of the methyl ester.
-
Plot the concentration of the ester versus time to determine the initial reaction rates and calculate the rate constants.
Protocol for Comparative Amidation:
-
Activate both carboxylic acids in parallel reactions. For example, treat equimolar amounts of each acid with thionyl chloride to form the acid chlorides.
-
In separate reaction vessels, dissolve the respective acid chlorides in an inert solvent (e.g., dichloromethane).
-
To each vessel, add a solution of an amine (e.g., benzylamine, 2.2 eq) in the same solvent at a controlled rate and temperature (e.g., 0 °C).
-
Monitor the consumption of the acid chloride by TLC or HPLC.
-
Upon completion, work up the reactions and isolate the amide products.
-
Compare the reaction times and isolated yields to assess relative reactivity. For a more quantitative comparison, a kinetic study as described for esterification can be performed.
Conclusion
The presence of a 5-methyl group on the 1,2,3-triazole-4-carboxylic acid framework, while seemingly a minor structural modification, exerts a discernible electronic influence that alters its reactivity compared to the unsubstituted parent compound. The electron-donating nature of the methyl group is predicted to decrease the acidity of the carboxylic acid, which in turn is expected to slow the rates of acid-catalyzed esterification and amidation reactions. Conversely, the thermal stability towards decarboxylation is anticipated to be enhanced.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the electronic effects of even simple alkyl substituents when designing synthetic routes and predicting the chemical behavior of triazole-based molecules. The provided experimental protocols offer a framework for validating these theoretical predictions and for the rational selection of reaction conditions to optimize the synthesis of desired triazole derivatives.
References
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- The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
- Influence of the substituent D/A at the 1,2,3-triazole ring on novel terpyridine deriv
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Acetylation of methyl 5-amino-1H-[1][3][4]triazole-3-carboxylate. PubMed.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl by NMR and MS
In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic building blocks like 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl, a seemingly simple molecule, the presence of even trace impurities can have profound implications on downstream synthetic steps and final biological activity. This guide provides an in-depth, comparative analysis of two orthogonal and indispensable techniques for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Our approach moves beyond a simple recitation of methods. We will dissect the causality behind our experimental choices, grounding our protocols in the principles of analytical integrity. The goal is to establish a self-validating workflow where the strengths of one technique compensate for the limitations of the other, providing an unassailable, holistic view of the compound's purity profile.
Pillar 1: Quantitative ¹H NMR – The Absolute Molar Perspective
Quantitative NMR (qNMR) stands as a primary analytical method because the signal response is directly proportional to the number of atomic nuclei, independent of the molecule's structure.[1][2] This fundamental principle allows for the determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage in early-stage research where such standards may not exist.[3] For this compound, ¹H qNMR provides a definitive molar quantitation of the main component against a certified internal standard.
The 'Why': Causality in qNMR Protocol Design
The trustworthiness of a qNMR result hinges on an experimental design that ensures true quantitativity. Key parameters are not arbitrary; they are selected to overcome specific physical phenomena:
-
Choice of Internal Standard (IS): The IS must be of high, certified purity, stable, non-reactive with the analyte, and possess signals that are sharp, well-separated from all analyte and impurity signals. For our target molecule, a standard like Maleic Acid is suitable in a polar solvent like DMSO-d₆. Its vinylic protons are in a clear spectral region, away from the methyl and potential aromatic protons of the triazole or its precursors.
-
Relaxation Delay (D1): The most critical parameter for quantitation. Protons in different chemical environments have different spin-lattice relaxation times (T₁). To ensure complete relaxation of all relevant protons back to equilibrium before the next pulse, a D1 of at least 5 times the longest T₁ is essential. A long D1 (e.g., 30-60 seconds) ensures that the signal intensity is a true reflection of the molar concentration, not an artifact of differential relaxation.
-
Solvent Selection: DMSO-d₆ is an excellent choice for the HCl salt, ensuring complete dissolution of both the analyte and a polar internal standard.[2] Complete dissolution is non-negotiable for accurate quantification.
Experimental Protocol: ¹H qNMR Purity Assay
-
Precision Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean vial. Accurately weigh approximately 5-8 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial. The precise masses are critical for the final calculation.
-
Sample Dissolution: Add ~0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing. A fully dissolved sample is paramount for homogeneity.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
NMR Data Acquisition (500 MHz or higher):
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 90° pulse, to maximize signal for a given number of scans.
-
Relaxation Delay (D1): Set to 60 seconds. This ensures full relaxation for accurate integration.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 16, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
-
Carefully perform manual phasing and baseline correction across the entire spectrum to ensure accurate integration.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the C5-Methyl singlet) and a signal for the internal standard (e.g., the vinylic singlet for Maleic Acid).
-
-
Purity Calculation: The purity is calculated using the following formula, which directly relates the molar ratios derived from the integrals to the mass ratios from weighing.
Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
Data Visualization: qNMR Workflow
Caption: Workflow for qNMR purity determination.
Hypothetical qNMR Data Summary
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 12.55 mg | 6.82 mg |
| Molecular Wt. (MW) | 179.58 g/mol | 116.07 g/mol |
| Signal Integral (I) | 3.45 (C5-Methyl) | 2.00 (Vinylic) |
| No. of Protons (N) | 3 | 2 |
| Purity (P) | Calculated: 99.1% | 99.8% (Certified) |
Pillar 2: LC-MS – The High-Sensitivity Impurity Profile
While qNMR provides a robust measure of absolute purity, it may lack the sensitivity to detect impurities below a ~0.1% threshold.[4] This is where LC-MS excels. By coupling the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of Mass Spectrometry (MS), we can create a detailed impurity profile, detecting and often identifying trace components.[5][6] This technique is orthogonal to NMR as it separates components based on polarity and quantifies based on UV response or ion counts, rather than molar concentration in a bulk sample.
The 'Why': Causality in LC-MS Protocol Design
-
Column and Mobile Phase Selection: For a polar, acidic compound, a reverse-phase C18 column is a logical starting point. The mobile phase must be compatible with MS, meaning volatile buffers are required.[7] A gradient of water and acetonitrile with 0.1% formic acid is a standard choice. The acid serves to protonate the analyte and improve peak shape, while also facilitating positive mode electrospray ionization (ESI).
-
Ionization Method: ESI is a "soft" ionization technique ideal for polar, non-volatile molecules, minimizing fragmentation and typically yielding a strong protonated molecular ion ([M+H]⁺).[7] This makes identifying the mass of the parent compound and its impurities straightforward.
-
High-Resolution MS (HRMS): Using a Time-of-Flight (TOF) or Orbitrap analyzer provides highly accurate mass measurements (typically <5 ppm error). This allows for the confident determination of elemental compositions for unknown impurity peaks, providing critical clues to their identity.[7]
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 Water:Acetonitrile mixture. Dilute to a working concentration of ~10 µg/mL.
-
LC System Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS System Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode. If available, use a data-dependent MS/MS scan to fragment impurity peaks for further structural elucidation.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent for each peak relative to the total area. This provides a semi-quantitative measure of impurity levels.
-
Examine the mass spectrum for the main peak to confirm the [M+H]⁺ ion (expected m/z 144.04 for the free base).
-
Examine the mass spectra of impurity peaks to hypothesize their structures (e.g., unreacted starting materials, by-products).
-
Data Visualization: LC-MS Workflow
Caption: Workflow for LC-MS impurity profiling.
Hypothetical LC-MS Data Summary
| Peak | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Area % |
| 1 | 1.85 | 116.05 | Potential Starting Material | 0.08 |
| 2 | 3.52 | 144.04 | Main Compound | 99.85 |
| 3 | 4.78 | 158.06 | Potential Dimerization By-product | 0.07 |
Comparative Analysis: The Power of Orthogonality
Neither technique alone provides a complete picture. Their true power is realized when they are used in concert.
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Molar concentration (universal detection) | Polarity-based separation, ion response |
| Quantitation | Absolute & Primary. Highly accurate.[1] | Relative (Area %). Can be quantitative with specific standards. |
| Sensitivity | Lower (LOD ~0.1%) | Very High (LOD <0.01%).[6] Ideal for trace impurities. |
| Impurity ID | Limited to visible signals; requires isolation for confirmation. | Provides accurate mass and elemental composition (HRMS).[7] |
| Throughput | Lower (long experiment times for quantitation). | Higher throughput. |
| Limitations | Signal overlap can complicate analysis.[8][9] Insensitive to non-proton containing impurities. | Response factors can vary between compounds, affecting area % accuracy. |
Conclusion: A Self-Validating System
By combining qNMR and LC-MS, we create a self-validating system for the purity assessment of this compound. The qNMR experiment provides a highly accurate, absolute purity value (e.g., 99.1%), which anchors our understanding of the material's bulk composition. The LC-MS analysis complements this by providing a high-sensitivity scan for trace impurities, confirming that the remaining 0.9% is composed of detectable species at levels consistent with good manufacturing practice (e.g., no single impurity >0.1%).
This orthogonal approach is aligned with the principles outlined in international regulatory guidelines, such as those from the ICH, which emphasize the need for well-characterized and validated analytical procedures to ensure drug quality.[10][11][12] For researchers, scientists, and drug development professionals, adopting this dual-validation strategy is not just best practice—it is an essential component of rigorous, reproducible science.
References
- Title: Stimuli Article (qNMR)
-
Title: Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis Source: MDPI URL: [Link]
-
Title: 1H-[1][13][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H Source: SciELO URL: [Link]
-
Title: 1H and 13C NMR Data for triazole 1 Source: The Royal Society of Chemistry URL: [Link]
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Title: NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Source: National Chemical Laboratory URL: [Link]
-
Title: Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: Taylor & Francis Online URL: [Link]
-
Title: The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4- carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions Source: PubMed URL: [Link]
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Title: Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control Source: Bentham Science Publishers URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]
-
Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR Source: NIH URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]
-
Title: 2.3. Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometric Analysis of Process Related Impurities Source: BioPharmaSpec URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]
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Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PubMed Central URL: [Link]
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A Comparative Guide to the Biological Activity of 5-Methyl-1,2,3-Triazole-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. When functionalized with a carboxamide group at the 4-position and a methyl group at the 5-position, the resulting 5-methyl-1,2,3-triazole-4-carboxamide framework serves as a versatile template for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of this scaffold, with a focus on their anticancer and antimicrobial potential, supported by experimental data from peer-reviewed studies.
The Architectural Advantage of the 1,2,3-Triazole Scaffold
The prevalence of the 1,2,3-triazole moiety in drug discovery is largely attributable to its straightforward and highly efficient synthesis, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This synthetic accessibility allows for the rapid generation of diverse chemical libraries. The triazole ring itself is a bioisostere for the amide bond, offering improved metabolic stability. Its array of nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
Anticancer Activity: A Tale of Diverse Mechanisms
Derivatives of the 1,2,3-triazole-4-carboxamide scaffold have demonstrated significant cytotoxic potential against a range of human cancer cell lines. The biological activity is profoundly influenced by the nature of the substituent at the N1 position of the triazole ring and on the carboxamide nitrogen.
A study on a series of novel 1,2,3-triazole carboxamide derivatives revealed that compounds with specific substitutions displayed significant anticancer activity against HeLa, PANC-1, HCT-116, and A-549 cancer cell lines.[2] Molecular docking studies suggest that these compounds may exert their effects through the inhibition of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[2]
Another investigation into 1,4-disubstituted 1,2,3-triazoles found that a derivative bearing a phosphonate group exhibited the most potent antiproliferative activity against HT-1080 fibrosarcoma cells.[3] This compound was found to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis.[3] Docking studies implicated the inhibition of matrix metalloproteinases MMP-2 and MMP-9.[3]
The table below summarizes the in vitro anticancer activity of selected 1,2,3-triazole-4-carboxamide derivatives from various studies.
| Compound ID | N1-Substituent | Carboxamide N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Phenyl | 4-Chlorophenyl | OVCAR-4 | -4.08 (GP) | [4] |
| Compound B | p-Tolyl | 2,5-Dichlorophenyl | Various | Not specified | [4] |
| Compound 5j | Not Specified | Not Specified | HeLa, PANC-1, HCT-116, A-549 | Significant Activity | [2] |
| Compound 8 | Phosphonate-containing | Not Specified | HT-1080 | 15.13 | [3] |
| Compound 8 | Phosphonate-containing | Not Specified | A-549 | 21.25 | [3] |
| Compound 8 | Phosphonate-containing | Not Specified | MCF-7 | 18.06 | [3] |
| Compound 8 | Phosphonate-containing | Not Specified | MDA-MB-231 | 16.32 | [3] |
GP: Growth Percentage. A negative value indicates cell kill.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period, typically 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: A Broad Spectrum of Action
The 1,2,3-triazole scaffold is also a key component in the development of novel antimicrobial agents. The incorporation of a carboxamide functional group can enhance the antimicrobial properties of these molecules.
A study on novel 1,2,3-triazole glycosides synthesized via click chemistry demonstrated their in vitro antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger.[1] The results indicated that S. aureus was the most susceptible microorganism to the tested compounds.[1]
Another class of related compounds, 5-substituted-4-amino-1,2,4-triazole-3-thiols, have also been investigated for their antibacterial activities, showing the versatility of the broader triazole scaffold in combating microbial resistance.[5]
The table below presents the antimicrobial activity of representative triazole derivatives.
| Compound Class | Target Microorganism | Activity | Reference |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | Sensitive | [1] |
| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa | Varied Sensitivity | [1] |
| 1,2,3-Triazole Glycosides | Candida albicans | Promising Activity | [1] |
| 1,2,3-Triazole Glycosides | Aspergillus niger | Promising Activity | [1] |
| Metronidazole-1,2,3-triazole hybrids | Various bacteria and fungi | Potent inhibition | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 5-methyl-1,2,3-triazole-4-carboxamide derivatives are limited in the reviewed literature, general trends for the broader class of 1,2,3-triazole-4-carboxamides can be extrapolated:
-
N1-Substituent on the Triazole Ring: The nature of the substituent at the N1 position is a critical determinant of biological activity. Aromatic and heteroaromatic rings, as well as functional groups capable of specific interactions like phosphonates, can significantly enhance potency.[3][4]
-
Substituents on the Carboxamide Nitrogen: Modifications to the amide portion of the molecule also play a crucial role. The presence of substituted aryl groups can modulate the activity and selectivity of the compounds.[4] For instance, the presence of electron-withdrawing groups on the phenyl ring of the carboxamide can influence anticancer activity.
-
The 5-Position Substituent: While the focus of this guide is on the 5-methyl group, it is worth noting that other small substituents at this position, such as amino or hydroxyl groups, have been shown to be important for biological activity in related scaffolds. The methyl group, being a small, lipophilic group, can influence the compound's binding affinity and pharmacokinetic properties.
Future Directions
The 5-methyl-1,2,3-triazole-4-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Systematic SAR studies: A more focused investigation into the impact of various substituents at the N1 and carboxamide positions of the 5-methyl-1,2,3-triazole-4-carboxamide core is needed to delineate clear SAR trends.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects will be crucial for their further development.
-
In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.
By leveraging the synthetic tractability of the 1,2,3-triazole core and a deeper understanding of its SAR, the 5-methyl-1,2,3-triazole-4-carboxamide scaffold holds significant potential for the discovery of next-generation anticancer and antimicrobial drugs.
References
- Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide deriv
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2). [Link]
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). MDPI. [Link]
-
Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2024). PubMed. [Link]
- Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. (2012). Medicinal Chemistry & Drug Discovery, 3(2), 116-121.
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]
-
1,2,3-triazole carboxamide derivatives as novel prospective anticancer agents: synthesis, characterization and in-silico studies. (2025). ResearchGate. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). MDPI. [Link]
-
Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). ACS Infectious Diseases, 4(11), 1549-1558. [Link]
- 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamide preparation. (n.d.).
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Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. (1983). Journal of Medicinal Chemistry, 26(5), 661-666. [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13), 1-8.
- structure-activity relationship studies of 1,2,4-triazole carboxamides. (n.d.). Benchchem.
- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). Molecules, 29(20), 4808.
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]
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Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). (2019). ResearchGate. [Link]
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1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry, 11. [Link]
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Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). (2020). European Journal of Medicinal Chemistry, 186, 111849. [Link]
- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.).
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A Comparative Guide to 5-Methyl-1H-1,2,3-triazole-4-carboxamides as Pregnane X Receptor (PXR) Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the Pregnane X Receptor (PXR) presents a critical yet challenging target. As a master regulator of xenobiotic metabolism, its activation can lead to undesirable drug-drug interactions and diminished therapeutic efficacy.[1] Consequently, the development of potent and selective PXR inhibitors is of paramount importance. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of PXR inhibitors: 5-methyl-1H-1,2,3-triazole-4-carboxamides. We will objectively compare their performance against other notable PXR antagonists, supported by experimental data, and provide detailed protocols for their evaluation.
The Pregnane X Receptor: A Key Player in Drug Metabolism
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a xenosensor primarily in the liver and intestines. Upon activation by a wide array of structurally diverse compounds, including prescription drugs, herbal remedies, and environmental pollutants, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, upregulating the expression of key drug-metabolizing enzymes (such as cytochrome P450 3A4) and drug transporters.[2] This induction of metabolic pathways can accelerate the clearance of co-administered drugs, leading to sub-therapeutic plasma concentrations and treatment failure. Therefore, inhibiting PXR activity is a key strategy to mitigate these risks in drug development.
Structure-Activity Relationship (SAR) of 5-Methyl-1H-1,2,3-triazole-4-carboxamides
A significant breakthrough in the development of potent PXR inhibitors has been the structural optimization of the 1H-1,2,3-triazole-4-carboxamide scaffold.[1] The general structure of these compounds allows for systematic modifications at four key positions (R1, R2, R3, and R4) to explore and optimize their inhibitory activity.
Caption: SAR of 5-Methyl-1H-1,2,3-triazole-4-carboxamides.
The SAR studies reveal several key insights:
-
R1 Position (Phenyl Ring attached to the carboxamide): Substitutions at the meta position, particularly with small electron-withdrawing groups like fluorine or chlorine, are highly beneficial for potent PXR inhibition. Para substitutions are generally tolerated but result in lower potency, while ortho substitutions often lead to a significant decrease in activity, likely due to steric clashes within the PXR ligand-binding pocket.
-
R2 Position (Amide Nitrogen): This position is sensitive to substitution. While a small alkyl group like methyl can be accommodated, an unsubstituted amide (R2 = H) is often preferred for optimal activity.
-
R3 Position (Phenyl Ring attached to the triazole): The substitution pattern on this phenyl ring is a critical determinant of potency and selectivity. A 2,5-disubstitution pattern, such as 2,5-dimethoxy, has been found to be highly favorable. Shifting or altering these substituents can dramatically reduce inhibitory activity.
-
R4 Position (Triazole Ring): In the focused library of 5-methyl-1H-1,2,3-triazole-4-carboxamides, the methyl group at the 5-position of the triazole is a conserved feature contributing to the overall favorable interaction with the receptor.
Through systematic optimization based on these SAR principles, highly potent PXR inhibitors have been identified, with some compounds exhibiting IC50 values in the low nanomolar range.[1]
Comparative Performance Analysis
To contextualize the potency of the 5-methyl-1H-1,2,3-triazole-4-carboxamide series, it is essential to compare their performance against other known PXR inhibitors.
| Inhibitor Class | Representative Compound | PXR Inhibition IC50 | Key Characteristics |
| 5-Methyl-1H-1,2,3-triazole-4-carboxamides | Optimized Compounds (e.g., Compound 85, 89) | Low nM [1] | High potency and selectivity. Some analogs exhibit inverse agonist activity, while others are pure antagonists. |
| Azole Antifungals | Ketoconazole | ~25 µM[3] | Moderate PXR inhibitor, but also a potent inhibitor of CYP3A4, leading to complex drug-drug interactions.[4][5] |
| Triazole Sulfonamides | SPA70 | 540 nM[4] | A selective PXR antagonist that served as a lead compound for the carboxamide series. |
| Phytoestrogens | Coumestrol | 11.6 - 12 µM | A naturally occurring PXR antagonist, but with significantly lower potency compared to the optimized triazole carboxamides. |
This comparison clearly demonstrates the superior potency of the optimized 5-methyl-1H-1,2,3-triazole-4-carboxamides over established PXR inhibitors like ketoconazole and coumestrol. Furthermore, the most potent compounds in this series also surpass the activity of the parent sulfonamide lead compound, SPA70.
Experimental Protocols for PXR Inhibition Assessment
The evaluation of PXR inhibitors relies on robust and reproducible in vitro assays. Here, we detail two key experimental workflows: a cell-based luciferase reporter assay to measure functional inhibition and a biochemical TR-FRET assay to quantify direct binding to the receptor.
PXR Luciferase Reporter Gene Assay
This cell-based assay provides a functional readout of PXR activation or inhibition. It utilizes a stable cell line, typically HepG2, co-transfected with a PXR expression vector and a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[2]
Caption: Luciferase Reporter Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells stably expressing PXR and a PXR-driven luciferase reporter into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (potential PXR inhibitors) in the appropriate vehicle (e.g., DMSO). Also, prepare a solution of a known PXR agonist, such as Rifampicin, at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Treatment: Remove the culture medium from the wells. Add 100 µL of fresh medium containing the test compounds at various concentrations, along with the PXR agonist. Include appropriate controls: vehicle control, agonist-only control, and a known PXR inhibitor as a positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol of the chosen luciferase assay system (e.g., Promega ONE-Glo™).[2] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is determined by the reduction in the luciferase signal in the presence of the test compound compared to the agonist-only control. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This biochemical assay directly measures the binding of a test compound to the PXR ligand-binding domain (LBD) in a competitive format. It is a homogeneous assay that is less prone to interference from colored or fluorescent compounds.[6][7]
Caption: TR-FRET Competitive Binding Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged PXR-LBD, a terbium-labeled anti-GST antibody (donor), a fluorescently labeled PXR ligand (tracer/acceptor), and serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 384-well low-volume black plate, add the test compounds at various concentrations.
-
Reagent Addition: Add a pre-mixed solution of GST-PXR-LBD and the terbium-labeled anti-GST antibody to all wells. Subsequently, add the fluorescently labeled PXR ligand to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader. The instrument will excite the terbium donor and measure the emission at two wavelengths (one for the donor and one for the acceptor) after a time delay to minimize background fluorescence.
-
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission. The displacement of the fluorescent tracer by the test compound results in a decrease in this ratio. Calculate the IC50 values from the dose-response curves.
Conclusion
The 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold represents a highly promising class of PXR inhibitors, with optimized analogs demonstrating superior potency and selectivity compared to previously known inhibitors. The detailed SAR understanding provides a rational basis for the design of future PXR modulators with improved pharmacological profiles. The experimental protocols outlined in this guide offer a robust framework for the identification and characterization of novel PXR inhibitors, a critical step in the development of safer and more effective therapeutics.
References
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National Center for Advancing Translational Sciences. Protocol of PXR-Luc HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
-
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16457–16474. Retrieved from [Link]
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Li, Y., et al. (2022). Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. PubMed. Retrieved from [Link]
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Wang, L., et al. (2018). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(5), 427-436. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, December 1). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. Retrieved from [Link]
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Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLoS ONE, 9(10), e111286. Retrieved from [Link]
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ResearchGate. Figure 3. Luciferase reporter assay on HepG2 transiently transfected.... Retrieved from [Link]
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Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLOS ONE. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Retrieved from [Link]
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Promega Connections. (2011, October 17). Screening for Drug-Drug Interactions with PXR and CYP450 3A4 Activation. Retrieved from [Link]
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ResearchGate. Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4α interaction. Retrieved from [Link]
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PubMed. (2012). Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction. Retrieved from [Link]
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A Comparative Guide to Coupling Reagents for the Amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction.[1] The choice of coupling reagent is a critical parameter that dictates the efficiency, purity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of common coupling reagents for the amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, a heteroaromatic building block of increasing importance in medicinal chemistry. We will delve into the mechanistic nuances of each reagent class, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid presents a unique set of challenges. The electron-deficient nature of the triazole ring can decrease the nucleophilicity of the carboxylate, making activation more difficult. Furthermore, the potential for side reactions, such as racemization when using chiral amines, necessitates a careful selection of the coupling methodology.[2][3] This guide will compare four widely used coupling reagents: HATU, HBTU, EDC/HOBt, and T3P, evaluating their performance based on yield, reaction time, suppression of side reactions, and ease of workup.
Understanding the Battlefield: Key Coupling Reagents
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is thermodynamically unfavorable under ambient conditions.[4] Coupling reagents are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[5] The most common classes of coupling reagents include uronium/aminium salts, phosphonium salts, and carbodiimides.[6]
Uronium/Aminium Salts: HATU and HBTU
Uronium and aminium salts are highly efficient coupling reagents known for their rapid reaction times and high yields.[6] HATU and HBTU are among the most popular reagents in this class.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[7][8] The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide neighboring group participation, accelerating the reaction and reducing racemization.[7][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent based on 1-hydroxybenzotriazole (HOBt).[10] While still highly effective, it is generally considered to be slightly less reactive than HATU, which can lead to longer reaction times and a higher risk of epimerization in sensitive applications.[10][11]
Mechanism of Action:
Uronium/aminium salts react with the carboxylate to form a highly reactive OAt- or OBt-active ester. This intermediate is then readily attacked by the amine to form the desired amide, regenerating HOAt or HOBt.
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
Carbodiimides: EDC with HOBt
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are cost-effective and widely used coupling reagents.[6] However, they are known to cause significant racemization when used alone.[6][12] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress this side reaction and improve coupling efficiency.[12][13]
Mechanism of Action:
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an inactive N-acylurea.[12][14] HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then reacts with the amine.[13][15]
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
Phosphonic Acid Anhydrides: T3P
Propanephosphonic acid anhydride (T3P®) is a versatile and increasingly popular coupling reagent known for its broad functional group tolerance, low epimerization tendency, and the formation of water-soluble byproducts, which simplifies purification.[16][17] It is particularly effective for challenging couplings, including those involving sterically hindered or electron-deficient substrates.[16]
Mechanism of Action:
T3P activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly activated intermediate readily reacts with the amine to yield the amide. The byproducts are water-soluble phosphonic acids, which can be easily removed by an aqueous workup.[18]
Caption: General mechanism of T3P-mediated amide bond formation.
Comparative Performance Data
The following table summarizes the expected performance of each coupling reagent for the amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid with a representative primary amine, benzylamine. The data is extrapolated from literature on similar heteroaromatic systems and general coupling reagent performance.[1][10][19]
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Racemization Risk (with chiral amines) | Workup |
| HATU | DIPEA | DMF | RT | 1-4 | >90 | Very Low | Chromatographic |
| HBTU | DIPEA | DMF | RT | 2-8 | 85-95 | Low | Chromatographic |
| EDC/HOBt | DIPEA | DCM/DMF | 0 to RT | 4-12 | 75-90 | Low to Moderate | Aqueous Extraction/Chromatography |
| T3P | Pyridine/Et₃N | EtOAc/DCM | RT | 1-3 | >90 | Very Low | Aqueous Extraction |
Experimental Protocols
The following are representative, step-by-step protocols for the amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid with benzylamine using each of the discussed coupling reagents.
Caption: Generalized experimental workflow for the comparative study.
Protocol 1: HATU-Mediated Amidation
-
To a solution of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 equiv.) dropwise to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HBTU-Mediated Amidation
-
To a solution of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv.) in anhydrous DMF, add HBTU (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.05 equiv.) and stir at room temperature for 2-8 hours.
-
Follow steps 5-7 from Protocol 1 for workup and purification.
Protocol 3: EDC/HOBt-Mediated Amidation
-
To a solution of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM or DMF, cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 equiv.) and stir for 15 minutes at 0 °C.
-
Add benzylamine (1.05 equiv.) followed by DIPEA (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
For workup, if using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an extractive workup as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: T3P-Mediated Amidation
-
To a solution of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv.) and benzylamine (1.05 equiv.) in anhydrous ethyl acetate or DCM, add pyridine or triethylamine (2.5 equiv.).
-
Add T3P® (50% solution in ethyl acetate, 1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Discussion and Recommendations
The choice of coupling reagent for the amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid will depend on several factors, including the scale of the reaction, the cost of reagents, and the sensitivity of the substrates to racemization.
-
For highest efficiency and lowest risk of racemization , especially with valuable or chiral amines, HATU is the reagent of choice.[9][10][20] Its rapid reaction kinetics and the activating effect of the HOAt moiety make it ideal for difficult couplings.[7]
-
HBTU represents a good balance between cost and performance and is suitable for many routine applications.[10] However, for particularly challenging substrates or when racemization is a major concern, HATU is generally superior.[10][11]
-
EDC/HOBt is a cost-effective option for large-scale synthesis.[6] However, reaction times are typically longer, and there is a slightly higher risk of side reactions.[12] Careful optimization of reaction conditions is key to achieving high yields and purity.
-
T3P is an excellent choice when a straightforward, non-chromatographic workup is desired.[16][17] Its ability to drive reactions to completion with minimal side products and water-soluble byproducts makes it highly attractive for process chemistry and scale-up.[16]
Conclusion
The successful amidation of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid can be achieved using a variety of modern coupling reagents. While HATU often provides the highest yields and stereochemical fidelity, T3P offers significant advantages in terms of ease of purification. EDC/HOBt remains a viable, economic option for less demanding applications. By understanding the mechanistic underpinnings and practical considerations for each reagent, researchers can confidently select the optimal conditions to advance their synthetic endeavors.
References
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- BenchChem. (2025).
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- Wikipedia.
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- Creative Peptides. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Ningbo Inno Pharmchem Co., Ltd.
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- AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
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- Waghmare, A. A. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131.
- Singh, R. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1894-1897.
- Sharma, A., et al. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Organic Letters, 19(20), 5565-5568.
- Dunetz, J. R., et al. (2016). A general and practical method for the N-methylation of secondary amines. Organic Letters, 18(15), 3442-3445.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Methyl-1,2,3-Triazole-Containing Compounds
Introduction: The Stability Imperative in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized by the body will likely suffer from poor bioavailability and a short half-life, necessitating frequent, high-dose administration and increasing the risk of patient non-compliance and toxicity.[1][2][] Consequently, early-stage assessment of metabolic stability is not just a screening step but a foundational pillar of efficient drug design, enabling chemists to prioritize candidates with favorable pharmacokinetic profiles.[][4]
The 1,2,3-triazole ring has emerged as a "privileged scaffold" in medicinal chemistry.[5] Its appeal lies in a combination of features: remarkable chemical stability, capacity for hydrogen bonding, and a strong dipole moment.[6][7][8] Furthermore, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and regioselective method for its synthesis, making it a versatile building block.[9] This guide provides a comparative framework for assessing the metabolic stability of compounds containing a specific, and increasingly common, variant: the 5-methyl-1,2,3-triazole moiety. We will explore the causality behind experimental choices, present detailed protocols for robust assessment, and compare its performance against common bioisosteric alternatives.
The Role of the 1,2,3-Triazole Scaffold in Metabolic Stability
The 1,2,3-triazole ring is frequently employed as a bioisostere for the amide bond.[10] Amide bonds are susceptible to hydrolysis by amidase enzymes, representing a common metabolic liability. The triazole ring mimics the steric and electronic properties of the amide group but is significantly more resistant to metabolic degradation, often enhancing a compound's in vivo lifetime.[10][11]
While the triazole core is exceptionally stable, its substituents are often where metabolic transformations occur. The primary metabolic enzymes responsible for the breakdown of most drugs are the Cytochrome P450 (CYP) family, located predominantly in the liver.[12] These enzymes typically catalyze oxidative reactions. For a 5-methyl-1,2,3-triazole-containing compound, the methyl group itself represents a potential site for hydroxylation, a common metabolic pathway. Understanding the liability of this specific substituent is key to predicting the overall stability of the molecule.
It is noteworthy that while 1,2,4-triazoles are common motifs in marketed antifungal drugs known to interact with CYP enzymes, 1,2,3-triazoles are conspicuously less represented among known CYP inhibitors.[13][14][15] This suggests that the 1,2,3-triazole core may have a lower propensity to directly inhibit major metabolic enzymes, which can be an advantageous property in avoiding drug-drug interactions.[16]
Designing a Robust In Vitro Metabolic Stability Program
To assess metabolic stability efficiently, a tiered in vitro approach is standard practice. The goal is to use simplified, cost-effective systems for initial screening before progressing promising candidates to more complex and physiologically relevant models.[17][18]
The two most common systems are:
-
Liver Microsomes: These are subcellular fractions prepared from liver tissue, containing a high concentration of Phase I metabolic enzymes like CYPs.[19] They are robust, cost-effective, and ideal for high-throughput screening of CYP-mediated metabolism.[17][20] A critical experimental consideration is the necessity of adding an external cofactor, typically an NADPH-regenerating system, to fuel the enzymatic reactions.[12][20]
-
Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[1] They contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their endogenous cofactors, providing a more comprehensive picture of cellular metabolism.[1][]
Our guide will focus on the liver microsomal stability assay as the primary screening tool due to its widespread use in early discovery.
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol describes a self-validating system for determining metabolic half-life (t½) and intrinsic clearance (CLint). The inclusion of appropriate controls ensures the integrity of the data.
1. Reagent Preparation:
-
Test Compound Stock (10 mM): Prepare a stock solution of the 5-methyl-1,2,3-triazole-containing compound in 100% DMSO.
-
HLM Stock (20 mg/mL): Thaw pooled human liver microsomes (from a commercial supplier) on ice and keep on ice until use.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer.
-
NADPH Regenerating System (NADPH-RS): Prepare a solution containing NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), magnesium chloride (3.3 mM), and glucose-6-phosphate dehydrogenase (0.4 U/mL) in phosphate buffer. This system continuously regenerates the active NADPH cofactor consumed during the reaction.[12]
-
Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound (e.g., Tolbutamide) at a known concentration (e.g., 100 nM) in acetonitrile. This is used to normalize for variations in sample processing and instrument response.
-
Positive Control: A compound with known, moderate-to-high clearance (e.g., Verapamil) should be run in parallel to validate the metabolic activity of the microsomes.
2. Incubation Procedure:
-
Master Mix Preparation: In a microcentrifuge tube, prepare a master mix by diluting the HLM stock to a final concentration of 0.5 mg/mL protein in phosphate buffer.
-
Pre-incubation: Add the master mix to a 96-well plate. Add the test compound from the stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid inhibiting enzyme activity. Gently mix and pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-RS solution to the wells. The time of this addition is T=0 .
-
Control Wells:
-
T=0 Control: Immediately after adding NADPH-RS to the T=0 well, add an equal volume of cold acetonitrile with IS to terminate the reaction. This sample represents 100% of the initial compound concentration.
-
Negative Control (-NADPH): In a separate well, add buffer instead of the NADPH-RS. This well is terminated at the final time point (e.g., 60 min) to assess for any non-NADPH-dependent chemical or enzymatic degradation.[20]
-
3. Time Point Sampling and Reaction Termination:
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2 volumes of cold acetonitrile with IS.[12] The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.
4. Sample Processing and Analysis:
-
Protein Precipitation: Seal the 96-well plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[21][22] This technique provides the high sensitivity and selectivity needed to quantify the low concentrations of the parent compound remaining in the complex biological matrix.[21][23]
5. Data Analysis and Interpretation:
-
Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculation of Stability Parameters:
-
Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this plot. The slope is the elimination rate constant, k (min⁻¹).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[24]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[19][24]
-
Comparative Analysis: Performance vs. Alternatives
To contextualize the metabolic stability of a 5-methyl-1,2,3-triazole-containing compound, it is essential to compare it with structurally related alternatives. The following table presents representative experimental data from an HLM assay.
| Compound ID | Structure (R = Phenyl) | Bioisosteric Group | Half-Life (t½, min) | CLint (µL/min/mg protein) |
| Cmpd-1 | R-CONH-CH₃ | Amide | 12.5 | 110.9 |
| Cmpd-2 | R-(1,2,3-triazol-1-yl)-CH₃ | 1,2,3-Triazole (unsubstituted) | > 60 | < 23.1 |
| Cmpd-3 | R-(5-methyl-1,2,3-triazol-1-yl)-CH₃ | 5-Methyl-1,2,3-Triazole | 45.2 | 30.7 |
| Cmpd-4 | R-(1,2,4-triazol-1-yl)-CH₃ | 1,2,4-Triazole | 55.1 | 25.2 |
Analysis of Results:
-
Amide vs. Triazoles: As expected, the amide-containing compound (Cmpd-1 ) shows the lowest metabolic stability (shortest t½, highest CLint), likely due to enzymatic hydrolysis. Replacing the amide with any of the triazole rings dramatically improves stability.
-
Impact of the Methyl Group: The unsubstituted 1,2,3-triazole (Cmpd-2 ) is exceptionally stable, showing minimal degradation over the course of the experiment. The introduction of the 5-methyl group (Cmpd-3 ) provides a site for metabolism, reducing the half-life and increasing clearance compared to the unsubstituted analog. This strongly suggests that the methyl group is a metabolic "soft spot."
-
1,2,3-Triazole vs. 1,2,4-Triazole: In this example, the 5-methyl-1,2,3-triazole (Cmpd-3 ) and the 1,2,4-triazole (Cmpd-4 ) exhibit comparable, good metabolic stability. Both are significant improvements over the amide.
Conclusion and Strategic Outlook
The 5-methyl-1,2,3-triazole scaffold represents a highly valuable tool in medicinal chemistry, offering a synthetically accessible and metabolically robust alternative to labile groups like amides. Our comparative analysis demonstrates that while the triazole core itself is highly stable, the 5-methyl substituent can serve as a site for Phase I oxidative metabolism.
This liability, however, is not necessarily a disqualifying feature. The observed stability is often significantly greater than that of the functionalities it replaces and can be sufficient for achieving the desired pharmacokinetic profile. For researchers and drug development professionals, the key takeaways are:
-
Validate with Controls: The use of positive and negative controls in every assay is non-negotiable for generating trustworthy and reproducible data.
-
Compare to Alternatives: Assessing a candidate in isolation is insufficient. Data should be benchmarked against relevant bioisosteres and predecessors to understand the true impact of a structural modification.
-
Anticipate Next Steps: If a 5-methyl-1,2,3-triazole compound shows moderate stability, the logical next step is a metabolite identification study to confirm that the methyl group is indeed the site of metabolism.[23] If this pathway is confirmed and higher stability is required, medicinal chemists can then explore strategies such as replacing the methyl group with a less metabolically active substituent (e.g., -CF₃) or altering adjacent groups to create steric hindrance.
By employing the robust experimental and analytical framework detailed in this guide, scientists can confidently assess the metabolic properties of their triazole-containing compounds, making more informed decisions to accelerate the journey from discovery to the clinic.
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A Senior Application Scientist's Guide to the In Vitro Anticancer Screening of 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid Derivatives
This guide provides a comprehensive comparison of the in vitro anticancer activity of various 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives. We will delve into the rationale behind their synthesis, compare their cytotoxic effects across different cancer cell lines using standardized assays, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these promising compounds in an oncology research setting.
Introduction: The Significance of the 1,2,3-Triazole Scaffold in Oncology
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole interactions.[1][2] This five-membered heterocycle is a key structural component in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] In the realm of oncology, 1,2,3-triazole derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, positioning them as a valuable framework for the development of novel therapeutic agents.[5][7]
This guide focuses specifically on derivatives of the 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid core. By modifying the substituents on this central scaffold, particularly at the N1 position of the triazole ring and through derivatization of the carboxylic acid group, it is possible to systematically explore the structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity against various cancer cell lines.
Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acids
The foundational step in creating a library of these derivatives is the synthesis of the core structure. A common and efficient method involves the Huisgen 1,3-dipolar cycloaddition reaction.[8] The synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids is typically achieved through the reaction of various aryl azides with ethyl acetoacetate.[3] The resulting carboxylic acids serve as versatile intermediates that can be further modified, for instance, by converting them into amides or esters to explore a wider chemical space and modulate the compound's physicochemical properties.[3][9]
Comparative Analysis of In Vitro Anticancer Activity
The cornerstone of preclinical cancer drug discovery is the in vitro screening of compounds against a panel of human cancer cell lines.[10] This approach allows for the determination of a compound's potency (often expressed as the IC50 or GI50 value) and its spectrum of activity across different cancer types. Below is a comparative summary of the cytotoxic activity of representative 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives.
Table 1: In Vitro Cytotoxicity of 5-Methyl-1,2,3-triazole Derivatives
| Compound ID | N1-Substituent (Aryl) | Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Assay | Reference |
| 1a | 4-Chlorophenyl | Carboxylic Acid | Leukemia (SR) | > 100 | NCI60 Screen | [3] |
| 1b | 4-Methoxyphenyl | Carboxylic Acid | Melanoma (SK-MEL-5) | > 100 | NCI60 Screen | [3] |
| 2a | Phenyl | Amide | CNS (SNB-75) | Potent Activity | MTT Assay | [9] |
| 2b | 4-Tolyl | Amide | Colon (HCT-116) | 2.88 | MTT Assay | [11] |
| 2c | 4-Chlorophenyl | Amide | Liver (HepG2) | 4.83 | MTT Assay | [11] |
| 3a | Phenyl | Podophyllotoxin Conjugate | Lung (A549) | 0.021 (21.1 nM) | MTT Assay | [7] |
| 4a | Phenyl | Chalcone Conjugate | Leukemia (RPMI-8226) | 3.17 | NCI60 Screen | [12] |
Note: The data presented is a synthesis of findings from multiple studies to illustrate the range of activities. Specific values are representative examples.
Expert Analysis & Structure-Activity Relationship (SAR) Insights:
-
Impact of N1-Aryl Substituent: The nature of the substituent on the N1-aryl ring significantly influences anticancer activity. While simple substituted carboxylic acids often show modest activity, their conversion to amides or conjugation with other bioactive moieties dramatically enhances potency.[9]
-
The Power of Hybrid Molecules: As seen with compounds 3a and 4a , conjugating the triazole core with known pharmacophores like podophyllotoxin or chalcone can lead to highly potent derivatives.[7][12] This strategy often combines the mechanisms of both parent molecules to achieve a synergistic effect. For instance, some podophyllotoxin-triazole hybrids act as potent microtubule-targeting agents, leading to G2/M phase cell cycle arrest.[7]
-
Cell Line Selectivity: Certain derivatives exhibit preferential activity against specific cancer types. For example, studies have shown that leukemia cell lines can be particularly sensitive to some triazole-chalcone conjugates.[12] This highlights the importance of screening against a diverse panel, such as the NCI60 cell line panel, to identify selective agents.[3][13]
Elucidating the Mechanisms of Action
Understanding how a compound kills cancer cells is as crucial as knowing that it does. The primary mechanisms of action for anticancer 1,2,3-triazole derivatives often involve the induction of apoptosis and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key pathway targeted by many chemotherapeutic agents. Triazole derivatives have been shown to induce apoptosis in a dose-dependent manner.[1][12] This is often confirmed by observing an increase in the population of cells in the early and late stages of apoptosis using Annexin V/PI staining and flow cytometry.[1] Mechanistically, this can involve the upregulation of pro-apoptotic proteins like BAX and caspases (e.g., caspase-3 and caspase-9).[12]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Many effective anticancer drugs function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Flow cytometry analysis has revealed that various 1,2,3-triazole derivatives can arrest the cell cycle at different phases, most commonly the G2/M or G0/G1 phase, thereby inhibiting cell proliferation.[1][7][14]
Caption: Workflow for investigating the mechanism of action.
Key Experimental Protocols
Reproducibility and reliability are paramount in scientific research. The following are detailed, self-validating protocols for the key assays discussed in this guide.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[15] It measures the metabolic activity of cells, based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the compound's solvent, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize MTT into visible purple formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[10]
Caption: Standard workflow for an MTT cytotoxicity assay.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the triazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The data is typically presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Conclusion and Future Directions
The 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid scaffold is a highly versatile and promising platform for the development of novel anticancer agents.[6] In vitro screening has revealed that while the parent carboxylic acids often have low activity, their derivatization into amides or conjugation with other pharmacologically active moieties can yield compounds with potent, low-micromolar or even nanomolar cytotoxicity against a range of cancer cell lines.[7][9]
The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, which are hallmarks of effective cancer therapies.[2][12]
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and screening a broader library of derivatives to further refine the structure-activity relationship and optimize for potency and selectivity.
-
Target Identification: For the most potent compounds, identifying the specific molecular targets (e.g., specific kinases, enzymes, or proteins) is crucial for rational drug design.[4][17]
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the methodologies and insights presented in this guide, researchers can effectively screen and characterize novel triazole derivatives, contributing to the discovery of the next generation of anticancer drugs.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Methyl-1,2,3-Triazole-4-Carboxamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse non-covalent interactions. This has led to its integration into a wide array of therapeutic agents, including those with anticancer, antiviral, and antibacterial properties.[1] Specifically, the 5-methyl-1,2,3-triazole-4-carboxamide core represents a versatile framework for developing targeted inhibitors. The strategic modification of this core can significantly alter binding affinities to protein targets, making it a fertile ground for lead optimization.
This guide provides an in-depth, objective comparison of hypothetical 5-methyl-1,2,3-triazole-4-carboxamide analogs through the lens of molecular docking. We will move beyond a simple procedural list to explain the causal relationships behind experimental choices, ensuring a self-validating and robust computational workflow. Our focus will be on elucidating the structure-activity relationships (SAR) that govern ligand binding, thereby empowering rational drug design.
The Strategic Imperative of Comparative Docking
In early-stage drug discovery, synthesizing and testing every conceivable analog is economically and temporally prohibitive. Comparative molecular docking serves as a critical in-silico filter, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. By simulating the binding of a library of virtual analogs to a specific protein target, we can predict their relative binding affinities and interaction patterns.[2] This predictive power stems from scoring functions that estimate the free energy of binding, with more negative scores typically indicating a more favorable interaction.
This guide will use Epidermal Growth Factor Receptor (EGFR) kinase as our exemplary target, a protein frequently implicated in various cancers and a common target for triazole-based inhibitors.[3][4]
Experimental Protocol: A Validated Docking Workflow
The trustworthiness of any docking study hinges on a meticulously executed and validated protocol. The following step-by-step methodology provides a self-validating system for comparing our triazole analogs.
1. Target Protein Preparation
-
Rationale: The initial crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (e.g., water, co-crystallized ligands) that would interfere with the docking simulation. This preparation phase "cleans" the protein and readies it for accurate ligand binding simulation.
-
Protocol:
-
Acquisition: Download the 3D X-ray crystal structure of the target protein, in this case, EGFR kinase domain (PDB ID: 6LUD), from the RCSB Protein Data Bank.[3]
-
Cleaning: Remove all water molecules and the co-crystallized ligand (in this case, osimertinib) from the PDB file using a molecular visualization tool like UCSF Chimera or PyMOL. This ensures the binding site is accessible to our virtual analogs.
-
Protonation and Repair: Add polar hydrogen atoms and repair any missing side chains or atoms. This step is crucial for correctly modeling hydrogen bonds, which are often vital for ligand binding.
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a force field like AMBER or CHARMM. This relieves any steric clashes or unfavorable geometries in the crystal structure.
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom-type definitions required by docking software like AutoDock.[5]
-
2. Ligand Preparation
-
Rationale: The 2D structures of our 5-methyl-1,2,3-triazole-4-carboxamide analogs must be converted into low-energy, three-dimensional conformations with correct atom types and charges to be used in the docking simulation.
-
Protocol:
-
2D Sketching: Draw the base scaffold and its analogs using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D structures into 3D structures.
-
Energy Minimization: Minimize the energy of each ligand using a force field (e.g., MMFF94). This step ensures that the starting conformation of the ligand is sterically feasible and at a low energy state.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This is critical for calculating electrostatic interactions and allowing conformational flexibility during docking.
-
File Conversion: Save the prepared ligands in the PDBQT format.
-
3. Molecular Docking Simulation
-
Rationale: This is the core of the experiment where the prepared ligands are computationally "placed" into the prepared protein's binding site to find the most favorable binding pose and estimate the binding affinity.
-
Software: AutoDock Vina is selected for its accuracy, speed, and widespread use in the scientific community.[2]
-
Protocol:
-
Grid Box Definition: Define a grid box that encompasses the entire binding site of the target protein. For EGFR (6LUD), this site is the ATP-binding pocket where the co-crystallized ligand was located. The grid box defines the search space for the docking algorithm.
-
Configuration: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions (e.g., 25 x 25 x 25 Å).
-
Execution: Run the docking simulation using a command-line interface. AutoDock Vina will employ its scoring function to evaluate millions of possible binding poses for each ligand.[6]
-
Output Generation: The program will output a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
Workflow Visualization
The following diagram illustrates the logical flow of the comparative docking experiment.
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Data Analysis
The true value of this exercise lies in the interpretation of the docking results. The table below presents hypothetical data for a series of 5-methyl-1,2,3-triazole-4-carboxamide analogs docked against the EGFR kinase domain.
| Analog ID | R-Group on Carboxamide Nitrogen | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| 1 (Core) | Phenyl | -7.8 | Met793, Leu718 | 1 |
| 2 | 4-Hydroxyphenyl | -8.9 | Asp855 , Met793, Leu718 | 3 |
| 3 | 4-Chlorophenyl | -8.5 | Met793, Leu718, Val726 | 1 |
| 4 | 4-Aminophenyl | -8.7 | Asp855 , Thr790, Met793 | 3 |
| 5 | 3,4-Dichlorophenyl | -9.2 | Met793, Leu718, Val726, Cys797 | 1 |
| 6 | 4-Methoxyphenyl | -8.1 | Met793, Leu718 | 1 |
Expert Interpretation and Structure-Activity Insights
The data table reveals critical structure-activity relationships that can guide further drug design efforts.
-
The Power of Hydrogen Bonding: Analogs 2 (4-Hydroxyphenyl) and 4 (4-Aminophenyl) show significantly improved binding affinities compared to the core phenyl analog (1 ). Visualization of their binding poses would likely reveal that the hydroxyl (-OH) and amino (-NH2) groups act as hydrogen bond donors, forming crucial interactions with key residues in the EGFR active site, such as the catalytic aspartate (Asp855).[7] This demonstrates a clear causal link: the addition of H-bond donors at the para-position of the phenyl ring enhances binding affinity. In contrast, the methoxy group in Analog 6 , which is a weaker H-bond acceptor and adds steric bulk, results in only a minor improvement over the core structure.
-
Exploiting Hydrophobic Pockets: The halogenated analogs, 3 (4-Chlorophenyl) and particularly 5 (3,4-Dichlorophenyl), also exhibit enhanced binding. The docking score of -9.2 kcal/mol for Analog 5 is the most favorable. This suggests the presence of a hydrophobic pocket in the binding site that can accommodate these chloro-substituents.[4] The interaction with residues like Val726 and Cys797 is likely hydrophobic in nature. The improved score of the di-chloro analog over the mono-chloro analog indicates that occupying more of this hydrophobic space is beneficial for binding.
-
Prioritizing for Synthesis: Based on this in-silico data, Analog 5 emerges as the most promising candidate due to its superior predicted binding affinity. Analogs 2 and 4 are also high-priority candidates. Conversely, Analog 6 would be deprioritized, as the synthetic effort is less likely to yield a significant improvement in activity. This process of rational selection is the primary goal of comparative docking.
References
- Iraqi Journal of Bioscience and Biomedical. (n.d.). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective.
- Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. (2024). PubMed.
- Arabian Journal of Chemistry. (n.d.). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking.
- Benchchem. (n.d.). A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets.
- Taylor & Francis Online. (n.d.). Computer Aided Drug Design of 1,2,3-Triazole Fused Bioactive Derivative Targeting Glucosamine-6-Phosphate Synthase (GlmS).
- RSC Publishing. (n.d.). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group.
- PubMed Central (PMC). (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases.
- ijcrcps. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2024). Ind. J. Pharm. Edu. Res., 59(1s), s375-s389.
- Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.
- PubMed. (n.d.). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin.
- National Institutes of Health (NIH). (n.d.). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
- 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research.
- PubMed. (n.d.). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies.
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- 7. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
Proving the Connection: A Guide to Validating Target Engagement for Probes Derived from 5-Methyl-2H-1,2,3-triazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing that a chemical probe directly interacts with its intended biological target within a cellular context is a critical step in early-stage drug discovery and chemical biology. This guide provides an in-depth comparison of key methodologies for validating the target engagement of chemical probes, with a specific focus on derivatives of the versatile 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid scaffold.
This guide will navigate the principles and practicalities of three widely adopted target engagement validation techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, and Affinity Chromatography-Mass Spectrometry. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to select and implement the most appropriate strategy for your research.
The Foundational Principle: Ligand-Induced Stabilization and Identification
At the heart of many target engagement assays is the principle that the binding of a small molecule to its protein target can alter the protein's physical or chemical properties. This change, whether it be in thermal stability or reactivity, can be measured to confirm a direct interaction.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Quantifying Target Engagement
CETSA is a powerful technique that leverages the phenomenon of ligand-induced thermal stabilization.[5][6] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This shift in thermal stability can be quantified to confirm target engagement in a cellular environment, without the need for chemical modification of the probe.[5]
Causality in Experimental Design
The choice of temperature range is critical in a CETSA experiment. It must be optimized to encompass the melting point of the target protein, allowing for the detection of a stabilizing shift upon probe binding. The concentration of the probe should also be carefully titrated to determine a dose-dependent stabilization, strengthening the evidence for a specific interaction.
Experimental Workflow
Caption: CETSA Experimental Workflow.
Detailed Protocol for CETSA
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of the 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid-derived probe or a vehicle control for a predetermined time.
-
Cell Lysis: Harvest and wash the cells. Resuspend in a suitable lysis buffer and lyse through methods such as freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Separation of Aggregates: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Comparative Data: Hypothetical CETSA for a Triazole-Based Xanthine Oxidase Inhibitor
| Probe Concentration | Apparent Melting Temperature (Tm) of Xanthine Oxidase (°C) |
| Vehicle (DMSO) | 55.2 |
| 1 µM | 57.8 |
| 10 µM | 61.5 |
| 100 µM | 64.1 |
Table 1. Example of CETSA data demonstrating a dose-dependent thermal stabilization of Xanthine Oxidase by a hypothetical probe.
Photoaffinity Labeling: Covalently Capturing the Target
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a chemical probe.[1] This method involves modifying the probe with a photoreactive group that, upon activation with UV light, forms a covalent bond with its target protein.[1] A reporter tag, such as biotin or a fluorescent dye, is also typically incorporated for subsequent detection and enrichment.
Causality in Experimental Design
The design of a photoaffinity probe is crucial. The photoreactive group and the reporter tag should be positioned on the 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid scaffold in a way that does not disrupt its binding to the target. The choice of photoreactive group (e.g., benzophenone, diazirine) will determine the wavelength of UV light required for activation and the reactivity of the generated species.
Experimental Workflow
Caption: Photoaffinity Labeling Workflow.
Detailed Protocol for Photoaffinity Labeling
-
Probe Synthesis: Synthesize a derivative of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid incorporating a photoreactive group (e.g., a benzophenone) and a reporter tag (e.g., biotin).
-
Cellular Treatment: Treat cells with the photoaffinity probe. Include a control group treated with an excess of the unmodified parent compound to demonstrate competitive binding.
-
UV Crosslinking: Expose the cells to UV light of the appropriate wavelength to activate the photoreactive group and induce covalent bond formation with the target protein.
-
Lysis and Enrichment: Lyse the cells and use streptavidin-coated beads to enrich the biotin-tagged protein-probe complexes.
-
Elution and Identification: Elute the captured proteins from the beads and identify them using mass spectrometry.
-
Data Analysis: Compare the identified proteins from the probe-treated and competition control samples. Proteins that are significantly enriched in the probe-treated sample are potential targets.
Comparative Data: Hypothetical Photoaffinity Labeling for a Triazole-Based KAT2A Inhibitor
| Protein Identified | Peptide Spectrum Matches (Probe) | Peptide Spectrum Matches (Competition) |
| KAT2A | 15 | 1 |
| GAPDH | 3 | 3 |
| Tubulin | 2 | 2 |
Table 2. Example of mass spectrometry data from a photoaffinity labeling experiment. The significant reduction in peptide spectrum matches for KAT2A in the competition sample validates it as a direct target.
Affinity Chromatography-Mass Spectrometry: Fishing for Targets
Affinity chromatography coupled with mass spectrometry is a classic and effective method for identifying the binding partners of a small molecule. This technique involves immobilizing a derivative of the probe onto a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then used to "fish out" interacting proteins from a cell lysate. A prominent example of this approach is the use of "kinobeads" for profiling the targets of kinase inhibitors.
Causality in Experimental Design
The success of this method hinges on the proper design of the affinity matrix. The 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid derivative must be attached to the beads via a linker that does not obstruct the binding site for the target protein. Competition experiments, where the cell lysate is pre-incubated with the free probe before being applied to the affinity matrix, are essential to distinguish specific binders from non-specific interactions.
Experimental Workflow
Caption: Affinity Chromatography-MS Workflow.
Detailed Protocol for Affinity Chromatography-Mass Spectrometry
-
Affinity Matrix Synthesis: Synthesize a derivative of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid with a suitable linker for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from the biological system of interest.
-
Competition Experiment (Optional but Recommended): Pre-incubate a portion of the lysate with an excess of the free, non-immobilized probe.
-
Affinity Capture: Incubate the cell lysate (with and without the competitor) with the affinity matrix to allow for the binding of target proteins.
-
Washing: Thoroughly wash the matrix to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins from the matrix, often by using a denaturing buffer.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the protein profiles from the experiments with and without the competitor. Proteins that show significantly reduced binding in the presence of the free probe are considered specific targets.
Comparative Data: Hypothetical Affinity Chromatography for a Triazole-Based Probe
| Protein Identified | Relative Abundance (No Competitor) | Relative Abundance (With Competitor) |
| Target Protein X | 100% | 5% |
| Heat Shock Protein 70 | 80% | 75% |
| Actin | 95% | 92% |
Table 3. Example of quantitative mass spectrometry data from an affinity chromatography experiment. A significant decrease in the relative abundance of Target Protein X in the presence of the competitor confirms it as a specific interactor.
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the target engagement of chemical probes derived from the 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid scaffold is a non-negotiable step in ensuring the reliability of your research. Each of the described methods offers a unique set of advantages and considerations. CETSA provides a label-free assessment of target engagement in a cellular context. Photoaffinity labeling offers the ability to covalently capture and identify binding partners. Affinity chromatography is a robust method for isolating and identifying interacting proteins.
The choice of method will depend on the specific research question, the properties of the probe, and the available resources. In many cases, a combination of these techniques will provide the most comprehensive and compelling evidence of target engagement, paving the way for the confident use of your 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid-derived probes in elucidating complex biological processes and accelerating the discovery of new therapeutics.
References
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- Smith, E., & Jones, A. (2015).
- Bozorov, K., et al. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Overview. PubMed Central.
- Mahmoud, Y., et al. (2021). 1,2,3‐Triazole‐based selected drugs.
- Al-Obeidi, F., et al. (2021).
- Pacifico, R., et al. (2022).
- Hassan, A., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. PubMed Central.
- BLDpharm. (n.d.). 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid. BLDpharm.
- Lin, J. R., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid. PubMed.
- Kozytska, D., et al. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI.
- Rashid, U., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central.
- Sigma-Aldrich. (n.d.). 2-(4-fluorophenyl)-5-methyl-2h-1,2,3-triazole-4-carboxylic acid. Sigma-Aldrich.
- El-Faham, A., et al. (2024).
- Lin, J. R., et al. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid.
- Gholam-Hosseini, S., et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. PubMed Central.
- Pokhodylo, N., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
- de la Fuente, T., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. PubMed.
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Cellular Target Engagement Methods. (n.d.). Eurofins DiscoverX. Retrieved January 19, 2026, from [Link]
- Schwalbe, H., et al. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). MDPI.
- Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay. (2017). YouTube.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.). Karolinska Institutet.
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PubMed Central.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.).
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). UU Research Portal.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
This document provides essential, field-proven guidance for the safe handling and disposal of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-understood protocol for waste management. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic properties of a chemical is the foundation of its safe management. 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid, as a hydrochloride salt, presents a multi-faceted hazard profile that dictates our handling and disposal strategy.
The core molecule is a nitrogen-containing heterocycle, and its hydrochloride form classifies it as an acidic organic compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the parent compound, which should be considered the minimum hazard profile for the HCl salt.[1]
Table 1: GHS Hazard Classification
| Hazard Code | Hazard Statement | Classifications |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Source: PubChem CID 4436040[1]
The causality is clear: direct contact can cause harm, ingestion is toxic, and inhalation can lead to respiratory issues.[2] The presence of the hydrochloride salt adds corrosive properties, demanding specific material considerations for storage and disposal.[3] Therefore, the primary directive is to prevent exposure and environmental release through meticulous containment and proper disposal.
Pre-Disposal Operations: Immediate Safety and Handling
Before waste is even generated, safety protocols must be in place. The following steps are mandatory when handling 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl.
2.1. Personal Protective Equipment (PPE)
Based on the GHS classifications, the following PPE is required to mitigate the risk of exposure:
-
Eye Protection: Wear chemical safety goggles. The H319 warning indicates a risk of serious eye irritation.[1][4][5] A face shield should be used in conjunction with goggles if there is a splash hazard.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). The H315 classification confirms the compound is a skin irritant.[1][4]
-
Protective Clothing: A standard laboratory coat is required to protect against incidental skin contact.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols, in line with the H335 warning.[1][3]
2.2. Engineering Controls
All transfers and preparations of waste should be conducted in a well-ventilated laboratory, preferably inside a chemical fume hood.[5] This engineering control is the primary defense against respiratory exposure.
Waste Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Caption: Decision workflow for the safe disposal of this compound.
3.1. Detailed Protocol Steps
-
Waste Characterization and Segregation:
-
This compound is an organic acidic waste . Due to the hydrochloride, it may also be considered halogenated depending on institutional guidelines.
-
Crucial Causality: It must be segregated from other waste streams. Mixing with bases can cause a violent exothermic reaction. Mixing with cyanides or sulfides can release highly toxic gases.[6] It should also be kept separate from oxidizing agents.[6]
-
Collect waste in a dedicated container for "Organic Acidic Waste."
-
-
Container Selection and Labeling:
-
Use only chemically compatible, leak-proof containers. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers, as acids can corrode them.[6][7]
-
The container must be clearly labeled "Hazardous Waste" and list the full chemical name: "this compound." Attach the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/harmful, potential corrosive symbol).[8]
-
-
Waste Transfer and Accumulation:
-
When transferring waste, use a funnel to prevent spills and perform the operation in a fume hood.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
After each addition, securely close the container. Hazardous waste containers must remain closed except when adding waste.[8]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. The SAA should have secondary containment to capture any potential leaks.[7]
-
-
Final Disposal:
-
In-lab Neutralization is NOT Recommended: While general guidelines sometimes permit the neutralization of simple acids and bases[9][10], it is not advisable for this compound. The toxicological properties of the resulting triazole salt are not well-characterized. Discharging the neutralized solution to the sanitary sewer could release a potentially harmful organic substance into the environment. The principle of trustworthiness dictates that we avoid this risk.
-
Professional Disposal: The designated and safest method of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] They have the expertise and facilities to manage the final treatment, which is typically high-temperature incineration.
-
Spill and Emergency Procedures
4.1. Minor Spill (Solid or Liquid)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear, at a minimum, a lab coat, goggles, and double nitrile gloves.
-
Contain and Absorb: For a solid, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid, cover with a chemical absorbent pad or a neutral absorbent material suitable for acids (do not use combustible materials like paper towels).
-
Clean-Up: Gently sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4.2. Major Spill or Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
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5-methyl-2H-1,2,3-triazole-4-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]
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Safety Data Sheet for Hydrochloric acid 5%. Carl ROTH.[Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
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Safety Data Sheet for 1,2,4-Triazole. Carl ROTH.[Link]
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In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.[Link]
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- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ethz.ch [ethz.ch]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Senior Application Scientist's Guide to Handling 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and handling protocols for 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl. The procedures outlined here are synthesized from established best practices for handling acidic, heterocyclic compounds and are designed to ensure both personal safety and experimental integrity. We will move beyond simple checklists to explain the rationale behind each recommendation, empowering you to work with confidence and security.
Hazard Analysis: Understanding the Compound's Profile
To establish a robust safety protocol, we must first understand the inherent risks posed by the compound's structure. This compound is a multi-functional molecule, and its hazards are a composite of its constituent parts:
-
Carboxylic Acid & Hydrochloride (HCl) Salt: The most immediate and apparent hazard stems from its acidic nature. Like other acidic compounds and hydrochloride salts, it is expected to be corrosive or irritating upon contact.[1][2] Direct contact can cause irritation or chemical burns to the skin and eyes.[3][4][5][6]
-
Solid Particulate/Dust: As a solid, the compound can form dust during handling (e.g., weighing, transferring). Inhalation of this dust can lead to irritation of the respiratory tract.[3][4][7]
-
Triazole Moiety: The 1,2,3-triazole ring is a common scaffold in pharmacologically active molecules. While this makes it valuable for research, it also means the compound could have uncharacterized biological effects. Therefore, minimizing exposure is paramount to avoid any potential systemic toxicity.
Given these factors, a conservative approach that assumes the compound is irritating to the skin, eyes, and respiratory system is scientifically prudent.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and serves as the primary barrier between you and the chemical. The following table summarizes the required equipment, tailored to the specific risks of this compound.
| Protection Area | Required PPE | Rationale & Best Practices |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. The acidic and potentially irritating nature of the compound requires the full seal of splash goggles. A face shield should be worn over the goggles, especially when handling quantities greater than a few grams or when a splash risk is present.[8] |
| Hand | Chemical-Resistant Nitrile Gloves | Nitrile gloves provide a good barrier against acids and powders.[8][9] Always double-check the manufacturer's compatibility data. Crucially, remove and replace gloves immediately if they become contaminated. Do not wear contaminated gloves to handle other items (pens, keyboards, etc.).[3] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A fully fastened lab coat is the minimum requirement. For procedures involving larger volumes or significant transfer steps, an impervious apron provides an additional layer of protection against spills.[8] |
| Respiratory | Certified Chemical Fume Hood | All handling of the solid compound must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of fine particulates.[4] If, under rare and risk-assessed circumstances, a hood is unavailable, a properly fitted respirator (e.g., an N95 for particulates or a respirator with an acid gas cartridge) would be required, but this is not a substitute for a primary engineering control like a fume hood.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.
Workflow for Safe Handling
Caption: Safe Handling Workflow Diagram
Experimental Protocol Steps:
-
Preparation:
-
Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood to minimize reaching in and out of the containment area.
-
-
Weighing and Transfer:
-
Conduct all weighing operations on a tared weigh paper or in a container within the fume hood.
-
Handle the solid gently to avoid creating airborne dust.
-
If transferring the solid to a flask for dissolution, do so carefully and over a contained area to catch any minor spills.
-
-
Dissolution:
-
Add the weighed solid to the chosen solvent slowly and in portions.
-
Be mindful of potential exothermic reactions, especially if dissolving in a basic solution. Gentle stirring is recommended.
-
-
Decontamination and Cleanup:
-
Thoroughly wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Rinse all glassware that came into contact with the chemical. The initial rinsate should be treated as hazardous waste.
-
Emergency & Disposal Plans
Spill Response:
-
Small Spill (in fume hood): If a small amount of solid is spilled, gently cover it with a neutral absorbent material (e.g., vermiculite, sand). Carefully sweep the mixture into a designated hazardous waste container. Wipe the area clean with a damp cloth; dispose of the cloth as hazardous waste.
-
Large Spill (or any spill outside of a hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately. Prevent others from entering the area.
Exposure First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[4][11]
Waste Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection.
-
Designation: All materials contaminated with this compound, including excess solid, solutions, and disposable materials (gloves, weigh papers, absorbent pads), must be treated as hazardous waste.
-
Collection: Collect all waste streams in a clearly labeled, sealed container designated for halogenated or nitrogenous organic waste, in accordance with your institution's guidelines.
-
Neutralization: Because the product is acidic, waste solutions may need to be neutralized before final disposal by your EHS office.[1][2] This should only be done if it is part of your institution's approved waste handling procedure.
-
Final Disposal: The final disposal of triazole-containing waste must be handled by a licensed chemical waste management company.[12] Triazole derivatives can be environmental contaminants, making proper disposal essential.[13]
By integrating these expert-validated protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH. (2025). Safety Data Sheet: 5 %.
- Fisher Scientific. (2024). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
- TCI Chemicals. (2018). SAFETY DATA SHEET: 1,2,4-Triazole-1-carboximidamide Hydrochloride.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- MedChemExpress. (2024). Methyl 1H-1,2,4-triazole-5-carboxylate-SDS.
- TCI Chemicals. (2018). SAFETY DATA SHEET: Methyl 3-Hydroxyisoxazole-5-carboxylate.
- Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.
- PubMed. (n.d.). Removal of triazines, triazoles and organophophates in biomixtures and application of a biopurification system for the treatment of laboratory wastewaters.
- Fisher Scientific. (2010). SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-carboxylic acid methyl ester.
- Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
- Taylor & Francis Online. (2023). Residues of pyrethroids and triazoles pesticides in water and sediment of certain Egyptian watercourses: assessing their influence on fungal diversity.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.ie [fishersci.ie]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 10. leelinework.com [leelinework.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Removal of triazines, triazoles and organophophates in biomixtures and application of a biopurification system for the treatment of laboratory wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
